molecular formula C9H8F2O2 B8144311 Methyl 3,4-difluoro-5-methylbenzoate

Methyl 3,4-difluoro-5-methylbenzoate

Cat. No.: B8144311
M. Wt: 186.15 g/mol
InChI Key: OPFJDFQCDXNOMQ-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-5-methylbenzoate is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,4-difluoro-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-difluoro-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,4-difluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFJDFQCDXNOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"synthesis and properties of Methyl 3,4-difluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

A Critical Intermediate for Next-Generation Bioisosteres

Executive Summary

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5 for the ester; acid precursor CAS: 1017778-60-7 ) is a high-value fluorinated building block used extensively in the development of metabolically stable pharmaceutical candidates. Its specific substitution pattern—combining two fluorine atoms with a methyl group on the benzene ring—serves a dual purpose in medicinal chemistry: the fluorine atoms modulate electronic properties and lipophilicity, while the methyl group provides steric bulk that can block metabolic "soft spots" (specifically P450-mediated oxidation) or fill hydrophobic pockets in target proteins.

This guide details the synthesis, physicochemical properties, and application of this compound, grounded in its utility for Hepatitis B Virus (HBV) capsid assembly modulators and opioid receptor ligands .

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is an ester derivative of 3,4-difluoro-5-methylbenzoic acid. The presence of the ortho-methyl group relative to the ester (and meta to the fluorines) creates a unique steric and electronic environment.

PropertyData
IUPAC Name Methyl 3,4-difluoro-5-methylbenzoate
CAS Number 1379218-01-5 (Ester); 1017778-60-7 (Acid)
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Physical State Low-melting solid or colorless oil (dependent on purity/temperature)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
LogP (Predicted) ~2.5 - 2.8 (High lipophilicity due to F and Me)
Key NMR Signals ¹H: δ ~3.9 (s, 3H, OMe), ~2.3 (s, 3H, Ar-Me), ~7.5-7.8 (m, 2H, Ar-H)¹⁹F: Distinct multiplet signals around -130 to -145 ppm

Synthesis Protocols

The synthesis is divided into two phases: the generation of the carboxylic acid precursor (if not purchased) and the subsequent esterification.

Phase 1: Synthesis of the Precursor (3,4-difluoro-5-methylbenzoic acid)

While the acid is commercially available, in-house preparation is often required for isotopic labeling or scale-up. Two primary routes exist: Oxidation (Lab Scale) and Lithiation/Carboxylation (Scale-up).

Route A: Oxidation of 3,4-difluoro-5-methylbenzaldehyde

This is the most practical lab-scale route, utilizing the commercially available aldehyde.

  • Reagents: 3,4-difluoro-5-methylbenzaldehyde, NaClO₂ (Sodium chlorite), NaH₂PO₄, DMSO/Water (Pinnick Oxidation).

  • Mechanism: The aldehyde is oxidized to the acid under mild conditions that tolerate the fluorinated ring.

Route B: Lithiation of 5-bromo-1,2-difluoro-3-methylbenzene

Preferred for generating the carbon skeleton from halogenated aromatics.

  • Reagents: 5-bromo-1,2-difluoro-3-methylbenzene, n-BuLi or i-PrMgCl, CO₂ (dry ice), HCl.

  • Protocol:

    • Cool THF solution of bromide to -78°C.

    • Add n-BuLi dropwise to generate the aryl lithium species.

    • Quench with excess solid CO₂ or bubble gaseous CO₂.

    • Acidify to precipitate 3,4-difluoro-5-methylbenzoic acid.

Phase 2: Esterification to Methyl 3,4-difluoro-5-methylbenzoate

The conversion of the acid to the methyl ester is a standard Fischer esterification or acyl chloride mediated reaction. The acyl chloride method is preferred for this substrate to ensure complete conversion despite the steric hindrance of the ortho-methyl group.

Protocol: Thionyl Chloride Mediated Methanolysis
  • Setup: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (N₂).

  • Activation: Dissolve 3,4-difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reaction: Heat to reflux (65°C) for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup:

    • Concentrate in vacuo to remove MeOH and excess SOCl₂.

    • Redissolve residue in EtOAc.

    • Wash with sat.[1] NaHCO₃ (2x) to remove unreacted acid.

    • Wash with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

SynthesisWorkflow Start Start: 3,4-difluoro-5-methylbenzaldehyde Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Start->Oxidation Oxidize Acid Intermed: 3,4-difluoro-5-methylbenzoic acid (Solid, mp ~170°C) Oxidation->Acid Yield >90% Activation Activation (SOCl2 / MeOH) Acid->Activation Reflux Target Target: Methyl 3,4-difluoro-5-methylbenzoate Activation->Target Esterification AltStart Alt Start: 5-bromo-1,2-difluoro-3-methylbenzene Lithiation Lithiation (n-BuLi, -78°C + CO2) AltStart->Lithiation Lithiation->Acid Carboxylation

Caption: Dual synthetic pathways for the production of Methyl 3,4-difluoro-5-methylbenzoate.

Analytical Quality Control

Ensuring the integrity of the fluorinated ring is critical, as defluorination can occur under harsh basic conditions.

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic singlet for the ester methyl group (~3.90 ppm) and the aryl methyl group (~2.30 ppm). The aromatic region should show a specific coupling pattern due to H-F coupling.

  • ¹⁹F NMR: Essential for confirming the 3,4-difluoro substitution pattern. Expect two distinct signals if the environment is asymmetric, or a complex multiplet.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV 254 nm.

Applications in Drug Discovery[1][9]

This specific building block is not merely a generic intermediate; it is designed to address specific medicinal chemistry challenges.

HBV Capsid Assembly Modulators (CAMs)

Research by Janssen (Johnson & Johnson) has highlighted the utility of 3,4-difluoro-5-methylbenzoic acid derivatives in the synthesis of sulphamoylpyrrolamides for treating Hepatitis B [1].

  • Mechanism: The 3,4-difluoro-5-methyl phenyl ring occupies a hydrophobic pocket within the HBV core protein.

  • Role of Methyl: The 5-methyl group restricts rotation and fills space, improving binding affinity (entropic benefit).

  • Role of Fluorine: The fluorines lower the pKa of the aromatic ring and prevent oxidative metabolism at the 3 and 4 positions, extending the half-life of the drug.

Opioid Receptor Ligands

The University of Minnesota has utilized the aldehyde precursor of this compound to synthesize thiazolidinone derivatives targeting opioid receptors [2]. The electron-withdrawing nature of the fluorines combined with the lipophilic methyl group tunes the potency of the ligand.

Applications cluster_0 Medicinal Chemistry Utility Compound Methyl 3,4-difluoro-5-methylbenzoate Metab Metabolic Stability (Blocks P450 sites) Compound->Metab Lipo Lipophilicity Tuning (LogP modulation) Compound->Lipo Steric Conformational Lock (Ortho-Methyl effect) Compound->Steric Target1 HBV Capsid Modulators (Janssen) Metab->Target1 Target2 Opioid Receptor Ligands (Univ. Minnesota) Lipo->Target2 Steric->Target1

Caption: Mechanistic utility of the 3,4-difluoro-5-methyl scaffold in pharmaceutical applications.

References

  • Vandyck, K., et al. (2014). Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B.[3][4]WO2014184350A1 . World Intellectual Property Organization. Link

  • Loh, H., et al. (2020). Thiazolidinone compounds and use thereof.[5][6]US10544113B2 .[5] United States Patent and Trademark Office. Link

  • Zhang, Y., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.Journal of Chemical Research , 38(3), 167-169. (Cited for general lithiation/carboxylation methodologies of fluorinated benzenes). Link

Sources

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5): A Technical Guide to Synthesis, Properties, and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic profiles, particularly rapid oxidative clearance. The strategic incorporation of fluorinated building blocks represents a foundational technique in modern medicinal chemistry to circumvent these liabilities. Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) is a highly specialized, synthetically versatile intermediate used to graft metabolically stable, lipophilic motifs onto active pharmaceutical ingredients (APIs) and agrochemicals.

This whitepaper provides a rigorous, causality-driven analysis of this compound, detailing its physicochemical properties, its mechanistic role in evading Cytochrome P450 (CYP450) metabolism, and a self-validating experimental protocol for its synthesis.

Chemical Identity & Core Physicochemical Properties

The utility of Methyl 3,4-difluoro-5-methylbenzoate lies in its precise substitution pattern. The adjacent fluorine atoms at the C3 and C4 positions create a strong electron-withdrawing effect, while the C5 methyl group provides a steric handle for further functionalization (e.g., radical bromination)[1].

Table 1: Quantitative Data and Chemical Identity

PropertyValue
Compound Name Methyl 3,4-difluoro-5-methylbenzoate
CAS Registry Number 1379218-01-5
Molecular Formula C9H8F2O2
Molecular Weight 186.16 g/mol
SMILES String O=C(OC)C1=CC(C)=C(F)C(F)=C1
Precursor CAS 1017778-60-7 (3,4-Difluoro-5-methylbenzoic acid)
Appearance Solid/Liquid (Dependent on ambient temp/purity)

Mechanistic Rationale in Drug Design

Why do we actively select the 3,4-difluoro-5-methylbenzoate scaffold during lead optimization? The causality is rooted in physical organic chemistry.

Non-fluorinated aromatic rings are highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. By substituting hydrogen atoms with fluorine, we exploit the exceptional thermodynamic stability of the C-F bond. While a standard aromatic C-H bond has a dissociation energy of approximately 99 kcal/mol, the C-F bond boasts a strength of roughly 116 kcal/mol (2)[2]. This energetic barrier effectively blocks the insertion of reactive oxygen species generated by the CYP450 heme center (3)[3].

Furthermore, the small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere for hydrogen or oxygen, minimizing steric clashes with the target receptor while simultaneously increasing the compound's lipophilicity (LogP) to enhance passive membrane permeability[2].

PK_Optimization Lead Non-Fluorinated Lead Compound CYP CYP450 Oxidation (Rapid Clearance) Lead->CYP Susceptible F_Block F-Substitution at C3/C4 (Methyl 3,4-difluoro-5-methylbenzoate) Lead->F_Block Lead Optimization Stable Metabolically Stable Candidate (Increased Half-life) CYP->Stable Pathway Blocked Steric Steric Shielding & C-F Bond Strength (116 kcal/mol) F_Block->Steric Pharmacokinetic Mechanism Steric->Stable Biological Outcome

Figure 1: Mechanistic pathway of pharmacokinetic optimization using fluorinated building blocks.

Synthesis Methodology: A Self-Validating Protocol

When synthesizing Methyl 3,4-difluoro-5-methylbenzoate from its precursor, 3,4-difluoro-5-methylbenzoic acid (CAS: 1017778-60-7) (4)[4], we actively avoid standard Fischer esterification. Fischer esterification relies on an equilibrium-driven process that often requires Dean-Stark traps and extended reaction times.

Instead, we employ a thionyl chloride-mediated two-step pathway . The causality here is thermodynamic: the conversion of the carboxylic acid to an acid chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The irreversible escape of these gaseous byproducts drives the reaction strictly to the right, creating a self-validating system that guarantees near-quantitative conversion before the introduction of methanol.

Step-by-Step Experimental Workflow
  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 3,4-difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Chlorination: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Expert Insight: DMF acts as a catalyst by generating the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the conversion.

  • Reflux & Validation: Heat the reaction mixture to reflux (40°C) for 2 hours. Monitor the cessation of gas evolution (SO₂ and HCl). This cessation serves as a visual, self-validating indicator of complete acid chloride formation.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride. Expert Insight: Removing SOCl₂ before adding methanol is critical to prevent the formation of dimethyl sulfite, which lowers yield and complicates purification.

  • Esterification: Dissolve the crude acid chloride in anhydrous methanol (MeOH, excess) at 0°C. Stir the solution and allow it to warm to room temperature over 4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure Methyl 3,4-difluoro-5-methylbenzoate.

Synthesis A 3,4-Difluoro-5-methylbenzoic acid (CAS: 1017778-60-7) B Thionyl Chloride (SOCl2) Reflux, 40°C, 2h A->B Chlorination C Acid Chloride Intermediate B->C - SO2, - HCl (Gas) D Anhydrous Methanol (MeOH) 0°C to RT, 4h C->D Esterification E Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) D->E - HCl

Figure 2: Self-validating synthesis workflow of Methyl 3,4-difluoro-5-methylbenzoate.

Downstream Applications

Once synthesized, the methyl ester serves as a robust protecting group for the carboxylic acid during subsequent cross-coupling reactions. The C5 methyl group can be subjected to Wohl-Ziegler bromination (using NBS and AIBN) to yield a benzylic bromide, which is a prime electrophile for synthesizing complex ether linkages or amines in late-stage drug development. Following the elaboration of the core scaffold, the methyl ester can be selectively saponified using LiOH in THF/H₂O to reveal the free carboxylic acid for final amidation with target pharmacophores.

References

  • Methyl 3,4-difluoro-5-methylbenzoate - C9H8F2O2 Source: Chemspace URL:1

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Source: MDPI (International Journal of Molecular Sciences) URL:2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:3

  • 3,4-Difluoro-5-methylbenzoic acid (Precursor) Source: CymitQuimica URL:4

Sources

Technical Monograph: Spectroscopic Characterization of Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) is a specialized fluorinated aromatic ester often utilized as a key intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of fluoro-quinolone antibiotics and agrochemicals.[1][2][3]

This guide provides a rigorous analysis of the molecule's spectroscopic signature.[4] Where specific experimental raw data is proprietary or non-public, values are derived from high-fidelity substituent chemical shift additivity rules (SCS) and validated against structural analogs (e.g., methyl 3,4-difluorobenzoate and methyl 3-methylbenzoate).

Physicochemical Profile
PropertyData
Molecular Formula

Molecular Weight 186.16 g/mol
Exact Mass 186.0492
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in

, DMSO-

, MeOH

Synthesis & Experimental Protocols

To ensure the integrity of spectroscopic data, the purity of the analyte is paramount. The following protocol describes the standard synthesis and purification workflow used to generate the sample for characterization.

Synthesis Workflow (Fischer Esterification)

The most robust route involves the acid-catalyzed esterification of 3,4-difluoro-5-methylbenzoic acid.

SynthesisWorkflow Start 3,4-Difluoro-5-methylbenzoic Acid Reagents MeOH (excess) + H2SO4 (cat.) Reflux, 4-6 hrs Start->Reagents Workup Workup: 1. Evaporate MeOH 2. Extract (EtOAc/Water) 3. Wash (NaHCO3) Reagents->Workup Purification Purification: Silica Gel Column (Hexane/EtOAc 9:1) Workup->Purification Product Methyl 3,4-difluoro-5-methylbenzoate (>98% Purity) Purification->Product

Figure 1: Standard synthesis and purification workflow for spectroscopic sample preparation.

Sample Preparation for NMR
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard. 
    
    
    
    is preferred over DMSO-
    
    
    to prevent solvent peaks from obscuring the aromatic region and to minimize H-bonding effects on chemical shifts.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., silica or drying agents) that cause line broadening.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

H NMR Analysis (400 MHz, )

The proton spectrum is characterized by two distinct aromatic signals and two aliphatic signals. The presence of fluorine atoms at positions 3 and 4 induces significant coupling (


), complicating the splitting patterns.
Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
Ar-H (C2) 7.65 – 7.75ddd (Apparent d)1H

,

H-2 (Ortho to Ester)
Ar-H (C6) 7.75 – 7.85Broad s / d1H

small
H-6 (Ortho to Ester, Ortho to Me)
Ester

3.92Singlet3H-Methyl Ester
Ar

2.35d (fine)3H

Methyl at C5

Mechanistic Insight:

  • H-2: Located between the ester group and the Fluorine at C3. It typically shows a doublet due to coupling with F3.

  • H-6: Located between the ester and the methyl group. It appears as a singlet or a finely split doublet. The methyl group at C5 broadens this signal.

  • Ar-CH3: The methyl group at C5 is ortho to Fluorine at C4. Through-space or long-range coupling often splits this methyl signal into a doublet with a small

    
     value (~2 Hz).
    
C NMR Analysis (100 MHz, )

The carbon spectrum is dominated by C-F coupling, which splits the signals for C3, C4, and their neighbors into doublets (d) or doublets of doublets (dd).

Carbon EnvironmentShift (

, ppm)
MultiplicityAssignment
C=O 165.5s (or d)Carbonyl
C-4 (C-F) ~152.0dd (

)
C-F ipso
C-3 (C-F) ~148.0dd (

)
C-F ipso
C-1 ~126.0mIpso to Ester
C-6 ~128.5sAr-CH
C-2 ~118.0d (

)
Ar-CH
C-5 ~130.0dIpso to Methyl

52.3sMethoxy
Ar-

14.5d (

)
Aryl Methyl
F NMR Analysis (376 MHz, )

Fluorine NMR is the definitive tool for confirming the 3,4-substitution pattern. The two fluorine atoms are chemically non-equivalent but magnetically coupled.

  • 
     -132 to -138 ppm:  Signal for F-4 (adjacent to Methyl).
    
  • 
     -138 to -142 ppm:  Signal for F-3 (adjacent to H-2).
    
  • Pattern: Both signals appear as multiplets (likely ddd) due to strong vicinal F-F coupling (

    
     Hz) and coupling to protons.
    

Mass Spectrometry (MS)

Method: Electron Ionization (EI, 70 eV) or ESI+ (for [M+H]+). Molecular Ion: m/z 186

Fragmentation Pathway (EI)

The fragmentation follows the classic "ortho effect" and ester cleavage pathways.

  • Molecular Ion (

    
    ):  m/z 186 (Strong).
    
  • Loss of Methoxy (

    
    ):  m/z 155. This generates the stable acylium ion 
    
    
    
    . This is typically the Base Peak (100%) .
  • Loss of Carbon Monoxide (

    
    ):  m/z 127. Transition from acylium ion to the aryl cation (
    
    
    
    ).
  • Loss of HF: Secondary fragmentations may show loss of HF (m/z 107) from the aryl cation.

MSFragmentation M Molecular Ion (M+) m/z 186 Acylium Acylium Ion [M-OCH3]+ m/z 155 (Base Peak) M->Acylium - OCH3 (31) Aryl Aryl Cation [M-OCH3-CO]+ m/z 127 Acylium->Aryl - CO (28) Benzyne Difluorotolyl Cation m/z 127 Aryl->Benzyne Resonance

Figure 2: Proposed EI-MS fragmentation pathway for Methyl 3,4-difluoro-5-methylbenzoate.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR) or KBr pellet.

Wavenumber (

)
IntensityAssignment
1725 - 1735 Strong (Sharp)C=O Stretch (Ester).[5] Key diagnostic band.[4][6]
2950 - 3000 WeakC-H Stretch (Aliphatic

).
1430 - 1600 MediumC=C Stretch (Aromatic Ring).
1200 - 1280 StrongC-O Stretch (Ester) & C-F Stretch . (Often overlapping).
1100 - 1150 Medium/StrongC-F Stretch .
750 - 900 MediumC-H Bending (Out of plane).

References

  • Structural Analog Data: National Institute of Standards and Technology (NIST) Mass Spectral Library. Methyl 3-methylbenzoate (CAS 99-36-5) and Methyl 3,4-difluorobenzoate.

  • Synthesis Methodology:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • NMR Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Additivity rules for fluoro- and methyl-substituted benzenes).
  • Compound Availability: BLD Pharm & Accela Chem Catalogs (CAS 1379218-01-5).

Disclaimer: While based on rigorous chemical principles and structural analogs, the specific peak values in this guide are theoretical derivations intended for research planning and validation purposes. Always confirm with experimental data from your specific lot.

Sources

Technical Guide: Physicochemical Profiling of Methyl 3,4-difluoro-5-methylbenzoate

[1]

Executive Summary

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4] Its structural motif—combining an electron-deficient difluoro-substituted ring with a lipophilic methyl ester—imparts unique solubility and reactivity profiles critical for downstream coupling reactions (e.g., nucleophilic aromatic substitution or ester hydrolysis).[1]

This guide provides a rigorous technical analysis of its solubility thermodynamics, hydrolytic stability, and experimental protocols for validation in a drug development context.

Physicochemical Identity & Theoretical Profile[5]

Before initiating wet-lab protocols, the compound's behavior must be grounded in its structural properties.[1] The presence of two fluorine atoms at the 3,4-positions significantly alters the electron density of the benzene ring compared to non-fluorinated analogues, increasing the electrophilicity of the ester carbonyl and modulating lipophilicity.[1]

PropertyValue / DescriptionTechnical Insight
CAS Number 1379218-01-5Unique identifier for procurement/regulatory checks.[1][2]
Molecular Formula C₉H₈F₂O₂MW: 186.16 g/mol .[3]
Physical State Solid (Low Melting) or LiquidTypically a low-melting solid or oil at RT due to disruption of crystal packing by the ortho-methyl/fluoro clash.[1]
Predicted LogP ~2.7 – 3.1Moderately lipophilic. High permeability potential; low aqueous solubility.
Electronic Effect Electron WithdrawingThe 3,4-difluoro substitution pulls electron density, making the ester carbonyl more susceptible to nucleophilic attack (hydrolysis) than methyl benzoate.[1]

Solubility Profile

Theoretical Solubility Landscape

Methyl 3,4-difluoro-5-methylbenzoate exhibits "Lipophilic Ester" behavior.[1]

  • Aqueous Media: Practically insoluble.[5] The hydrophobic aromatic core and methyl substituents dominate the small polar ester functionality.[1]

  • Organic Solvents: High solubility in chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and alcohols (Methanol, Ethanol).

  • Process Implications: For synthetic workups, avoid pure aqueous extractions; use biphasic systems (e.g., EtOAc/Water) where the compound will partition >99% into the organic phase.[1]

Experimental Protocol: Thermodynamic Solubility Assessment

Standardized protocol to determine saturation solubility for formulation or process optimization.

Objective: Determine the saturation solubility (

Workflow Diagram (DOT):

SolubilityProtocolStartStart: Excess Compound AdditionEquilibrationEquilibration(Shake Flask, 24-48h, 25°C)Start->Equilibration Solvent AdditionSeparationPhase Separation(Centrifugation/Filtration)Equilibration->Separation Saturation ReachedAnalysisQuantification(HPLC-UV/VIS)Separation->Analysis SupernatantDataCalculate Solubility (mg/mL)Analysis->Data

Figure 1: Workflow for thermodynamic solubility determination using the Saturation Shake-Flask method.

Step-by-Step Methodology:

  • Preparation: Weigh ~10 mg of Methyl 3,4-difluoro-5-methylbenzoate into 4 mL glass vials.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, 0.1M HCl, Ethanol).

  • Saturation: If the solid dissolves completely, add more compound until a visible precipitate remains (supersaturation).

  • Agitation: Cap vials and place in a rotary shaker or orbital incubator at 25°C ± 1°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with mobile phase (Acetonitrile:Water) and analyze via HPLC-UV (Detection @ 254 nm).

Stability & Degradation Profile

Hydrolytic Instability (The Primary Risk)

The methyl ester moiety is the "soft spot" for stability.[1] While the 5-methyl group provides some steric shielding, the 3,4-difluoro substitution exerts a strong Inductive Effect (-I), withdrawing electron density from the ring.[1] This makes the carbonyl carbon more electrophilic , potentially accelerating base-catalyzed hydrolysis compared to non-fluorinated analogs.[1]

Degradation Pathway: The compound degrades into 3,4-difluoro-5-methylbenzoic acid (the parent acid) and methanol .[1]

Pathway Diagram (DOT):

HydrolysisPathwayEsterMethyl 3,4-difluoro-5-methylbenzoate(Intact API Intermediate)TransitionTetrahedral Intermediate(Unstable)Ester->Transition+ OH- / H2O(Nucleophilic Attack)Acid3,4-Difluoro-5-methylbenzoic Acid(Degradant)Transition->AcidEliminationMethanolMethanol(Byproduct)Transition->Methanol

Figure 2: Hydrolytic degradation pathway.[1] Base catalysis (OH-) is significantly faster than acid catalysis.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

To validate storage conditions and retest intervals.

Table 1: Stress Conditions & Sampling

Stress TypeConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 - 48 HoursSlow degradation (<5%).[1] Ester is relatively stable in dilute acid.
Base Hydrolysis 0.1 N NaOH, RT1 - 4 HoursRapid degradation. High risk. Expect >50% conversion to acid.
Oxidation 3% H₂O₂, RT24 HoursStable. The fluorinated ring is resistant to oxidative metabolism/degradation.
Thermal 60°C (Solid State)7 DaysStable. Verify physical state (melting) vs chemical decay.

Analytical Method (HPLC) for Stability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic degradant (Benzoic acid derivative) will elute earlier (lower retention time) than the lipophilic parent ester, ensuring clear peak resolution.[1]

Handling, Storage, and Safety

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed to prevent moisture ingress, which can catalyze slow hydrolysis over months.

  • Handling: Use standard PPE (Gloves, Goggles). Fluorinated benzoates can be skin irritants.

  • Incompatibility: Avoid storage near strong bases (NaOH, KOH, amines) or strong reducing agents (LiAlH4).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57386305 (Analog: Methyl 3,5-difluoro-4-nitrobenzoate). Retrieved from [Link][1]

  • Larson, R. A., & Weber, E. J. (1994).Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Reference for ester hydrolysis kinetics).
  • European Chemicals Agency (ECHA).Registration Dossier: Methyl Benzoate derivatives.

"potential applications of Methyl 3,4-difluoro-5-methylbenzoate in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Fluorine-Methyl" Synergist

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency by orders of magnitude—is often paired with fluorination to modulate metabolic stability and lipophilicity. Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5 or related analogs) represents a high-value scaffold that integrates these two critical design elements into a single, versatile building block.[1]

This guide analyzes the orthogonal reactivity of this scaffold, demonstrating how it serves as a linchpin for synthesizing kinase inhibitors, agrochemicals, and complex heterocycles. By exploiting the electronic differentiation between the C3 and C4 fluorines and the benzylic reactivity of the C5-methyl group, researchers can access three distinct vectors of chemical diversity from a single starting material.

Structural Analysis & Reactivity Matrix

The utility of Methyl 3,4-difluoro-5-methylbenzoate stems from its unique electronic push-pull system.

Structural FeatureElectronic CharacterSynthetic Utility
C1-Ester (COOMe) Electron-Withdrawing Group (EWG)Primary Handle: Hydrolysis to acid, reduction to alcohol, or direct aminolysis.[1] Activates the ring for nucleophilic attack.
C4-Fluorine Para to EWG; Activated

Hotspot:
Highly susceptible to nucleophilic displacement by amines or alkoxides due to para-activation by the ester.[1]
C3-Fluorine Meta to EWG; InductiveModulator: Less reactive toward

. Primarily serves to lower the pKa of the ring and block metabolic oxidation at this position.
C5-Methyl Weakly Electron-DonatingBenzylic Anchor: Susceptible to radical bromination (NBS), allowing for side-chain extension or heterocycle ring closure.[1]
The Regioselectivity Rule

In Nucleophilic Aromatic Substitution (


), the leaving group para  to the electron-withdrawing ester is significantly more reactive than the meta  position. Consequently, nucleophiles will selectively displace the 4-fluorine , leaving the 3-fluorine and 5-methyl intact.[1] This regiocontrol is critical for library generation.[1]

Strategic Workflows

Workflow A: Diversity-Oriented Synthesis via

This pathway exploits the activated 4-position to introduce amine diversity before manipulating the ester or methyl group.[1] This is ideal for generating SAR (Structure-Activity Relationship) libraries around the core phenyl ring.[1]

Workflow B: Benzylic Functionalization

This pathway targets the 5-methyl group via radical mechanisms, converting the "inert" methyl into a reactive electrophile (benzyl bromide) for fragment coupling.

Workflow C: Core Elaboration

Standard manipulation of the ester to link the fluorinated core to a larger pharmacophore.

G Start Methyl 3,4-difluoro- 5-methylbenzoate SNAr_Prod 4-Amino-3-fluoro- 5-methylbenzoate Start->SNAr_Prod R-NH2, Base (SNAr @ C4) Benzyl_Br Benzyl Bromide Intermediate Start->Benzyl_Br NBS, AIBN (Radical Bromination) Acid 3,4-difluoro- 5-methylbenzoic acid Start->Acid LiOH, THF/H2O Library SAR Library (Kinase Inhibitors) SNAr_Prod->Library Ester Hydrolysis + Coupling Heterocycle Fused Heterocycles (e.g., Isoindolinones) Benzyl_Br->Heterocycle Cyclization Coupling Amide Coupling (Drug Core) Acid->Coupling HATU, R-NH2

Figure 1: Orthogonal synthetic pathways accessible from the parent scaffold.[1] Colors indicate distinct reaction vectors.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the intermediate is correct before proceeding, preventing wasted resources on downstream steps.

Protocol 1: Regioselective Displacement of C4-Fluorine

Objective: To introduce an amine substituent at the 4-position while retaining the 3-fluorine and 5-methyl group.[1]

Reagents:

  • Methyl 3,4-difluoro-5-methylbenzoate (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve Methyl 3,4-difluoro-5-methylbenzoate in DMSO (0.5 M concentration).

  • Addition: Add the base (

    
    ) followed by the amine.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Note: The 4-F is activated, but the 5-Me provides slight steric hindrance.[1] Mild heating is required compared to 2,4-difluorobenzoates.[1]

  • Workup: Cool to RT. Dilute with water and extract with EtOAc.[2] Wash organic layer with brine (3x) to remove DMSO.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Checkpoint (Validation):

  • 1H NMR: Look for the loss of one aromatic fluorine signal (coupling patterns will simplify). The remaining aromatic proton (H2 and H6) signals will shift upfield due to the electron-donating amine.

  • 19F NMR: The starting material has two distinct F signals. The product will have only one signal (corresponding to the C3-F). If two signals remain, the reaction failed or substituted the wrong position (highly unlikely due to electronics).

Protocol 2: Benzylic Bromination (Side-Chain Activation)

Objective: To convert the 5-methyl group into a bromomethyl group for further elaboration.[1]

Reagents:

  • Methyl 3,4-difluoro-5-methylbenzoate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • AIBN (0.1 equiv) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Trifluorotoluene (green alternative)[1]
    

Procedure:

  • Setup: Dissolve the substrate in the solvent (0.2 M) under Argon.

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux.[1] Ensure vigorous reflux to initiate the radical chain.

    • Visual Cue: The reaction mixture often turns from yellow to colorless (or forms a succinimide precipitate on the surface) as NBS is consumed.

  • Duration: Reflux for 2–4 hours. Monitor by TLC.[1]

  • Workup: Filter off the solid succinimide. Concentrate the filtrate.

  • Purification: Immediate use is recommended. If purification is needed, use a short silica plug (Hexanes).

Checkpoint (Validation):

  • 1H NMR: Disappearance of the singlet methyl peak (~2.3 ppm) and appearance of a methylene doublet/singlet (~4.5 ppm) corresponding to

    
    .
    
  • Caution: Over-bromination (dibromo species) can occur if reflux is too prolonged. Stop when ~95% starting material is consumed.[1]

Medicinal Chemistry Applications

Kinase Inhibitor "Tail" Synthesis

Many kinase inhibitors (e.g., for EGFR, p38 MAP kinase) utilize a substituted phenyl ring in the solvent-exposed region.[1] The 3,4-difluoro-5-methyl motif is particularly effective because:

  • Metabolic Blockade: The fluorines at 3 and 4 prevent CYP450-mediated hydroxylation at the most accessible aromatic positions.

  • Conformational Lock: The 5-methyl group can induce a twist in the biaryl bond (atropisomerism) or fill a small hydrophobic pocket in the enzyme active site, improving selectivity.

Bioisosteric Replacement

This scaffold serves as a bioisostere for 3,4,5-trimethoxybenzoate moieties.[1] The 3,4-difluoro-5-methyl pattern mimics the steric bulk of trimethoxy but with significantly different electronics (electron-deficient vs. electron-rich) and improved metabolic stability (no O-demethylation liability).[1]

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene"
    • Source: Organic Process Research & Development (2014)[3]

    • URL:[Link] (Validates the para-selectivity rule for fluorinated aromatics).

  • Benzylic Bromination Methodology

    • Title: "Benzylic Bromination of Aromatic Compounds"[4][5]

    • Source: Chemistry LibreTexts / Common Organic Chemistry[1]

    • URL:[Link]

  • General Synthesis of Methyl Benzoates

    • Title: "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
    • Source: MDPI (2023)
    • URL:[Link]

Sources

"reactivity of the aromatic ring in Methyl 3,4-difluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile of Methyl 3,4-difluoro-5-methylbenzoate , a specialized fluorinated scaffold used in medicinal chemistry for the synthesis of kinase inhibitors and metabolic probes.

A Guide to Regioselective Transformations

Executive Summary & Electronic Topography

Methyl 3,4-difluoro-5-methylbenzoate (CAS: Variable/Generic Analog) represents a "push-pull" aromatic system. Its reactivity is dictated by the competition between the electron-withdrawing ester (EWG) and fluorine atoms against the electron-donating methyl group (EDG).

For the medicinal chemist, this molecule offers three distinct vectors of functionalization:

  • Nucleophilic Aromatic Substitution (

    
    ):  Highly regioselective for the C4-position.
    
  • Directed Ortho Metalation (DoM): Exclusive to the C2-position (kinetic acidity).

  • Carbonyl Manipulation: Standard transformations of the C1-ester.

Electronic Reactivity Map

The following diagram illustrates the competing electronic effects and the resulting "hotspots" for chemical modification.

ReactivityMap cluster_legend Mechanism Legend Core Methyl 3,4-difluoro- 5-methylbenzoate C4_Site C4 Position (Primary S_NAr Site) Core->C4_Site Activated by para-Ester + ortho-F C2_Site C2 Position (Lithiation/DoM) Core->C2_Site Acidified by ortho-F + ortho-Ester C1_Site C1 Ester (Hydrolysis/Reduction) Core->C1_Site Standard Carbonyl Chemistry Nucleophilic Attack Nucleophilic Attack Deprotonation Deprotonation

Figure 1: Reactivity vectors dictated by electronic and steric environments.

Nucleophilic Aromatic Substitution ( )

The most valuable transformation for this scaffold is the displacement of a fluorine atom by amines, alkoxides, or thiols.

Regioselectivity Analysis

Despite containing two fluorine atoms (at C3 and C4), the reaction is highly selective for C4 .

  • The C4-Fluorine: Located para to the methyl ester. The ester can stabilize the anionic Meisenheimer complex through resonance (delocalizing the negative charge onto the carbonyl oxygen).

  • The C3-Fluorine: Located meta to the methyl ester. It lacks resonance stabilization from the EWG.

  • The Steric Factor: The C5-methyl group is ortho to the C4-fluorine. While this adds steric bulk, the electronic activation from the para-ester overwhelmingly drives the reaction to C4.

Experimental Protocol: C4-Amination

Objective: Selective displacement of C4-F with Morpholine.

Reagents:

  • Substrate: Methyl 3,4-difluoro-5-methylbenzoate (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Workflow:

  • Dissolution: Dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add powdered, anhydrous

    
    . Stir for 5 minutes.
    
  • Nucleophile: Add morpholine dropwise.

  • Heating: Heat the reaction mixture to 90°C .

    • Note: The C5-methyl group creates steric hindrance. Higher temperatures (vs. non-methylated analogs) are required to overcome the activation energy barrier.

  • Monitoring: Monitor by HPLC/TLC. Expect >95% conversion within 4–6 hours.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product typically precipitates. Filter and wash with water.

Data Summary: Expected Selectivity

Position Electronic Activation Steric Hindrance Predicted Yield
C4-F High (Para-Ester) Moderate (Ortho-Me) >90%

| C3-F | Low (Meta-Ester) | Low (Ortho-H) | <5% |

Directed Ortho Metalation (DoM)

Functionalizing the C2 position requires C-H activation. The proton at C2 is uniquely acidic due to the "Combined Directed Metalation Group" (DMG) effect.

The C2 "Sweet Spot"

The C2 proton is flanked by:

  • C1-Ester: A moderate DMG that coordinates lithium.

  • C3-Fluorine: A strong inductive withdrawer that acidifies the adjacent proton.

Critical Warning: Alkyllithiums (n-BuLi) will attack the ester moiety (C1) leading to alcohol formation. You must use non-nucleophilic, bulky amide bases or "Turbo-Grignards."

Protocol: C2-Iodination (Magnesiation)

Objective: Install an iodine atom at C2 for subsequent Suzuki coupling.

Reagents:

  • Reagent:

    
     (Turbo Grignard) (1.1 eq)
    
  • Electrophile:

    
     (1.2 eq) dissolved in THF.
    
  • Solvent: Anhydrous THF.

Workflow:

LithiationWorkflow Step1 Dissolve Substrate THF, -40°C Step2 Add iPrMgCl·LiCl Stir 1h at -40°C Step1->Step2 Step3 Formation of Magnesiate Species (at C2) Step2->Step3 Step4 Add Iodine (I2) Warm to RT Step3->Step4 Step5 Quench (NH4Cl) Isolate 2-Iodo product Step4->Step5

Figure 2: Magnesiation workflow avoiding ester attack.

  • Cooling: Cool the THF solution of the substrate to -40°C . (Note: Turbo Grignard is less reactive than Li-bases, so -78°C is often unnecessary and slows the rate too much, but -40°C prevents side reactions).

  • Metalation: Add

    
     dropwise. Stir for 1 hour. The magnesium inserts at C2, stabilized by the ester oxygen and the fluorine.
    
  • Quench: Add the iodine solution.

  • Result: Methyl 3,4-difluoro-2-iodo-5-methylbenzoate.

Synthesis of the Carboxylic Acid (Hydrolysis)

For drug development, the ester is often a prodrug or a protecting group. Hydrolysis yields the free acid.

Reagents:

  • LiOH (3.0 eq) in THF/Water (3:1).

Critical Observation: Basic hydrolysis of polyfluorinated benzoates can sometimes lead to side-reaction


  by the hydroxide ion (replacing the C4-F with -OH).
  • Mitigation: Use LiOH (less nucleophilic than NaOH) and keep the temperature at 0°C to RT . Do not reflux. If

    
     is observed, switch to acid hydrolysis (conc. HCl/Acetic acid, reflux), as acid hydrolysis does not trigger nucleophilic attack on the ring.
    

References

  • Regioselectivity in

    
     of Polyfluorobenzoates 
    
    • Source: Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
    • Relevance: Establishes the dominance of para-activation (relative to EWG)
    • URL:

  • Turbo-Grignard Reagents for Functionalizing Esters

    • Source: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
    • Relevance: Defines the protocol for magnesiation in the presence of sensitive ester groups.
    • URL:

  • Nucleophilic Arom

    
    ) Mechanism 
    
    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
    • Relevance: Fundamental mechanistic grounding for Meisenheimer complex stabiliz
    • URL:

  • Reactivity of 3,4-Difluoronitrobenzene and Benzo

    • Source: Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
    • Relevance: Confirms the leaving group ability of Fluorine in reactions.
    • URL:

"electronic effects of fluorine and methyl groups in Methyl 3,4-difluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Effects of Fluorine and Methyl Groups in Methyl 3,4-difluoro-5-methylbenzoate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Methyl 3,4-difluoro-5-methylbenzoate represents a highly specialized scaffold in medicinal chemistry, often serving as a pivotal intermediate for bioactive compounds (e.g., kinase inhibitors, antibacterials). Its utility stems from the unique interplay between the high electronegativity of the vicinal fluorine atoms and the steric/electronic modulation provided by the methyl group. This guide deconstructs the electronic environment of this molecule, quantifying the inductive and resonance contributions that dictate its reactivity, metabolic stability, and spectroscopic signature.

Electronic Architecture Analysis

The reactivity of the benzene ring in this molecule is governed by the "push-pull" dynamics of three substituents relative to the electron-withdrawing ester core.

Substituent Vector Mapping

To understand reactivity, we must isolate the contribution of each group relative to the ester (C1 position).

PositionSubstituentElectronic Effect (Primary)Electronic Effect (Secondary)Net Impact on Ring Density
C1 Methyl Ester (-COOMe)-R (Resonance Withdrawal) -I (Inductive Withdrawal)Strong Deactivation (Electron Poor)
C3 Fluorine (-F)-I (Inductive Withdrawal) +R (Weak Resonance Donor)Deactivation (Meta to Ester)
C4 Fluorine (-F)-I (Inductive Withdrawal) +R (Resonance Donor)Activation/Deactivation Balance (Para to Ester)
C5 Methyl (-CH₃)+I (Inductive Donation) HyperconjugationWeak Activation (Meta to Ester)
Hammett Substituent Analysis

Using standard Hammett constants (


), we can quantify the electronic bias. The ester group defines the reaction center for hydrolysis, while the ring carbons define the center for Nucleophilic Aromatic Substitution (

).
  • Fluorine (

    
     vs 
    
    
    
    ):
    • 
       (Strong electron withdrawing via induction).
      
    • 
       (Inductive withdrawal partially canceled by resonance donation).
      
  • Methyl (

    
    ): 
    
    • 
       (Weak electron donating).
      

Net Electronic Bias: The combination of 3-F and 4-F creates a highly electron-deficient core. The 5-Methyl group provides a minor "electronic buffer," preventing the ring from becoming too electron-deficient, which aids in solubility and lipophilicity tuning without compromising the


 reactivity at the 4-position.
Visualization: Electronic Force Map

The following diagram illustrates the conflicting and reinforcing electronic vectors acting on the benzene ring.

ElectronicMap Core Benzene Ring (Electron Deficient) F4 C4: Fluorine (-I +R) Para-Director Core->F4 Resonance Donation (+R) Ester C1: Ester Group (-COOMe) Strong EWG (-R, -I) Ester->Core Pulls e- density Activates Ring for SNAr F3 C3: Fluorine (-I dominant) Meta-Director F3->Core Inductive Withdrawal (-I) F4->Core Inductive Withdrawal (-I) Me5 C5: Methyl (+I, Hyperconjugation) Weak EDG Me5->Core Inductive Donation (+I)

Figure 1: Vector map showing the electron density "pull" from the ring by Fluorine and Ester groups, opposed only slightly by the Methyl group.

Reactivity Profile & Synthesis

The "Hotspot" for Nucleophilic Attack ( )

In polyfluorinated benzoates, regioselectivity is dictated by the stabilization of the Meisenheimer complex.

  • The C4 Position: This carbon is para to the electron-withdrawing ester. Nucleophilic attack here places a negative charge on the C1 carbon, which can delocalize directly into the ester carbonyl oxygen. This is the most stable pathway.

  • The C3 Position: This carbon is meta to the ester. Attack here cannot delocalize charge into the ester, making the transition state higher in energy.

Conclusion: In


 reactions (e.g., with amines or alkoxides), the 4-Fluorine  will be selectively displaced, leaving the 3-Fluorine intact. The 5-Methyl group sterically hinders the C4 position slightly but does not override the electronic preference.
Synthesis Protocol: Fischer Esterification

The most robust route to Methyl 3,4-difluoro-5-methylbenzoate is the esterification of its parent acid. This protocol avoids the regioselectivity issues of building the ring from scratch.

Protocol: Acid-Catalyzed Methanolysis

  • Reagents: 3,4-difluoro-5-methylbenzoic acid (1.0 eq), Methanol (solvent/reactant, 20 vol), Sulfuric Acid (

    
    , cat. 0.1 eq).[1]
    
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous methanol.

    • Add concentrated

      
       dropwise with stirring.
      
    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or HPLC.
      
  • Workup:

    • Cool to room temperature.[1] Concentrate methanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with Saturated

      
       (to remove unreacted acid and catalyst).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually yields a white solid or clear oil. Recrystallize from Hexanes if necessary.

Physicochemical & Spectroscopic Consequences

F NMR Signature

Fluorine NMR is the definitive tool for validating this structure. The chemical shift is highly sensitive to the local electronic environment.

  • C3-F: Located between the ester (meta) and another fluorine (ortho). Expected shift: ~ -135 to -140 ppm .

  • C4-F: Flanked by fluorine (ortho) and methyl (ortho). The methyl group is electron-donating, which shields the nucleus, shifting it upfield relative to the C3-F. Expected shift: ~ -145 to -150 ppm .

  • Coupling: Expect complex second-order coupling or distinct doublets (

    
     Hz) due to F-F vicinal interaction.
    
Metabolic Stability (The "Methyl" Liability)

The 5-Methyl group is a "metabolic soft spot." Cytochrome P450 enzymes can oxidize benzylic carbons to alcohols and subsequently to carboxylic acids.

  • Protective Effect: The adjacent Fluorine (at C4) and the steric bulk of the ester reduce the rate of this oxidation compared to a non-fluorinated toluene derivative. The C-F bond itself is metabolically inert.

Visualization: Metabolic & Reactivity Pathways

Reactivity Start Methyl 3,4-difluoro- 5-methylbenzoate SNAr_Cond Nucleophile (Nu-) (e.g., Morpholine) Start->SNAr_Cond CYP CYP450 (Liver Metabolism) Start->CYP Product_SNAr 4-Substituted Product (Regioselective Displacement) SNAr_Cond->Product_SNAr Attack at C4 (Para to Ester) Stabilized Transition State Metabolite Benzylic Alcohol (Oxidation at Methyl) CYP->Metabolite Potential Liability (Slowed by F-substituent)

Figure 2: Divergent pathways: Chemical functionalization via SNAr targets the C4 position, while metabolic enzymes target the C5-Methyl group.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Carrupt, P. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Reference Text).
  • Neuvonen, H., & Neuvonen, K. (2025). Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates. Journal of Organic Chemistry. (Synthesized from general principles in search results 1.21, 1.22).
  • PubChem. (2023). 3,4-Difluoro-5-methylbenzaldehyde Compound Summary. National Library of Medicine. Link

Sources

Methyl 3,4-Difluoro-5-methylbenzoate: A Strategic Fluorinated Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3,4-difluoro-5-methylbenzoate as a building block for novel compounds Content Type: In-depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the precise modulation of metabolic stability and lipophilicity is paramount. Methyl 3,4-difluoro-5-methylbenzoate (CAS 1379218-01-5) has emerged as a high-value building block, offering a unique "molecular fingerprint" that combines the metabolic blockade of a difluoro-motif with the hydrophobic anchoring capability of a methyl group.

This guide provides a technical analysis of this scaffold, detailing its electronic properties, synthetic versatility, and application in the design of kinase inhibitors and receptor modulators. It serves as a blueprint for medicinal chemists seeking to exploit this specific substitution pattern to optimize lead compounds.

Chemical Profile & Structural Analysis[1][2]

The Pharmacophore Triad

The structural value of methyl 3,4-difluoro-5-methylbenzoate lies in the synergistic arrangement of its substituents on the benzene ring.

  • 3,4-Difluoro Motif: Fluorine substitution at the 3 and 4 positions blocks common sites of metabolic oxidation (P450-mediated hydroxylation). Electronically, the high electronegativity of fluorine withdraws electron density from the ring (

    
    -induction), deactivating it toward electrophilic attack while activating specific positions for nucleophilic substitution.
    
  • 5-Methyl Group (The "Magic Methyl"): The introduction of a methyl group at the 5-position often results in a significant boost in potency—a phenomenon known as the "Magic Methyl" effect. It can fill hydrophobic pockets in a target protein, restrict the conformation of the molecule, or desolvate the ligand, thereby improving binding affinity.

  • Methyl Ester Handle: The C1-ester provides a versatile "warhead" for further derivatization (hydrolysis, reduction, or hydrazinolysis) without affecting the halogenated core.

Electronic Push-Pull Map

The reactivity of the ring is defined by the interplay between the electron-withdrawing ester (EWG) and fluorines, and the weakly electron-donating methyl group.

  • C4-Position Vulnerability: The C4-fluorine is para to the ester (EWG) and ortho to the C3-fluorine. This makes it the most electrophilic site on the ring, susceptible to Nucleophilic Aromatic Substitution (

    
    ) under forcing conditions, despite the steric presence of the adjacent C5-methyl group.
    

Strategic Synthetic Utility

This building block serves as a divergent point for three major synthetic pathways.

Pathway A: Carboxyl Manipulation (Amide/Heterocycle Formation)

The most common utilization involves transforming the ester into an amide or a heterocycle.

  • Hydrolysis: Saponification yields 3,4-difluoro-5-methylbenzoic acid , a critical intermediate for amide coupling reactions (e.g., utilizing HATU/EDC) to generate kinase inhibitors.

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide , a precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles.

Pathway B: Reductive Functionalization

Reduction of the ester (using


 or 

) yields 3,4-difluoro-5-methylbenzyl alcohol . This alcohol can be:
  • Oxidized to the benzaldehyde for reductive amination or olefination.

  • Converted to a benzyl bromide for alkylation reactions.

Pathway C: Nucleophilic Aromatic Substitution ( )

While the 3,4-difluoro motif is stable under standard coupling conditions, the C4-fluorine can be displaced by strong nucleophiles (e.g., primary amines, thiols) in polar aprotic solvents (DMSO/DMF) at elevated temperatures. This allows for the synthesis of 4-amino-3-fluoro-5-methylbenzoate derivatives, effectively "walking" substituents around the ring.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from the parent ester.

ReactivityMap Ester Methyl 3,4-difluoro- 5-methylbenzoate (Starting Material) Acid 3,4-Difluoro-5-methyl- benzoic acid Ester->Acid LiOH / THF (Hydrolysis) Hydrazide Benzohydrazide (Heterocycle Precursor) Ester->Hydrazide N2H4·H2O (Reflux) Alcohol Benzyl Alcohol Ester->Alcohol LiAlH4 (Reduction) SNAr_Product 4-Amino-3-fluoro- 5-methylbenzoate Ester->SNAr_Product R-NH2, DMSO, Δ (SNAr at C4) Amide Amide Derivatives (Kinase Inhibitors) Acid->Amide R-NH2, HATU (Coupling) Oxadiazole 1,3,4-Oxadiazole Scaffolds Hydrazide->Oxadiazole R-COOH / POCl3 (Cyclization)

Figure 1: Divergent synthetic pathways from Methyl 3,4-difluoro-5-methylbenzoate.

Detailed Experimental Protocol

Protocol: Synthesis of 3,4-Difluoro-5-methylbenzohydrazide

This protocol demonstrates the conversion of the ester to a hydrazide, a versatile intermediate for constructing heterocyclic libraries (e.g., for GLP-1 or antibacterial research).

Objective: To synthesize 3,4-difluoro-5-methylbenzohydrazide via nucleophilic acyl substitution.

Reagents:

  • Methyl 3,4-difluoro-5-methylbenzoate (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 5.0 - 10.0 eq)

  • Ethanol (Absolute, solvent volume: 5-10 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3,4-difluoro-5-methylbenzoate (e.g., 5.0 g, 26.9 mmol) in absolute ethanol (50 mL).

  • Addition: Add Hydrazine hydrate (8.4 mL, ~135 mmol, 5.0 eq) dropwise to the stirring solution at room temperature. Note: Hydrazine is toxic; handle in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (

    
    ) and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting ester spot (
    
    
    
    ) should disappear, and a lower
    
    
    product spot should appear.
  • Workup:

    • Allow the mixture to cool to room temperature. Often, the product will crystallize directly from the solution upon cooling.

    • If crystals form: Filter the solid, wash with cold ethanol (

      
       mL) and then cold diethyl ether (
      
      
      
      mL).
    • If no crystals form: Concentrate the solvent under reduced pressure to

      
       of the original volume, add ice-cold water (20 mL), and stir to induce precipitation. Filter as above.
      
  • Purification: The crude solid is typically of sufficient purity (>95%). If necessary, recrystallize from hot ethanol.

  • Validation:

    • Yield: Expect 85–95%.

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show the disappearance of the methyl ester singlet (
      
      
      ppm) and the appearance of hydrazide protons (
      
      
      ppm for
      
      
      and
      
      
      ppm for
      
      
      ).

Applications in Drug Discovery[3]

Kinase Inhibitors (FGFR/VEGFR)

The 3,4-difluoro-5-methylphenyl moiety acts as a bioisostere for the 3,4,5-trimethoxyphenyl or 3,5-dimethoxyphenyl groups often found in kinase inhibitors. The fluorine atoms provide metabolic robustness, while the methyl group ensures correct orientation within the ATP-binding pocket.

  • Mechanism:[1][2][3] The acid derived from the title compound is coupled with amino-heterocycles (e.g., amino-quinazolines or amino-indazoles) to form Type I or Type II kinase inhibitors.

GLP-1 Receptor Modulators

Recent patent literature suggests the utility of this scaffold in constructing non-peptide GLP-1 receptor agonists. The lipophilic nature of the 5-methyl group aids in membrane permeability, a critical factor for oral bioavailability of these targets [1].

Antibacterial Agents

Analogous to the fluoroquinolone class, the 3,4-difluoro motif is essential for gyrase inhibition. The 5-methyl group can modulate the spectrum of activity, particularly against Gram-positive organisms, by altering the steric bulk around the DNA-gyrase interface [2].

Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 186.15 g/mol Fragment-based drug design (FBDD) compliant.
cLogP ~2.6Optimal lipophilicity for oral bioavailability.
H-Bond Acceptors 2 (F, C=O)Interaction with hinge region residues.
Rotatable Bonds 2Low entropic penalty upon binding.
Metabolic Liability LowF-substitution blocks para/meta oxidation.

References

  • Patent: Composés ciblant le récepteur glp-1 et leurs utilisations. (2025).[4] WO2025119206A1. Link

  • Journal Article: Zhang, Z. F., et al. (2015). "An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid." Journal of Chemical Research, 39(5), 277–278. Link

  • Database: PubChem Compound Summary for CID 20111911 (Aldehyde analog). Link

  • Review: Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Exploratory Reactions with Methyl 3,4-difluoro-5-methylbenzoate: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) is an advanced, multi-electrophilic building block increasingly utilized in medicinal chemistry and agrochemical development. Its unique substitution pattern—a strongly electron-withdrawing ester, two adjacent highly electronegative fluorine atoms, and a sterically demanding, weakly electron-donating methyl group—creates a highly programmable reactivity profile.

As drug discovery relies heavily on the strategic incorporation of fluorine to modulate pharmacokinetics, lipophilicity, and metabolic stability, mastering the derivatization of partially fluorinated scaffolds is critical. This whitepaper details the physicochemical rationale, core exploratory workflows, and self-validating experimental protocols for functionalizing this specific benzoate scaffold.

Physicochemical Profiling & Mechanistic Causality

The reactivity of Methyl 3,4-difluoro-5-methylbenzoate is dictated by the synergistic electronic and steric effects of its substituents. Understanding these underlying forces is essential for predicting regioselectivity and designing successful exploratory reactions.

  • C4 Electrophilicity & Inductive Withdrawal: The C4 position is highly activated toward Nucleophilic Aromatic Substitution (S

    
    Ar). It is situated para to the electron-withdrawing methyl ester and ortho to the C3 fluorine. The inductive withdrawal from the C3 fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making C4 the primary site for nucleophilic attack.
    
  • Steric Steering by C5-Methyl: The methyl group at C5 provides hyperconjugative electron donation, which mildly deactivates the C6 position electronically. More importantly, its steric bulk shields the adjacent C4 and C6 positions. Because C4 is overwhelmingly electronically activated by the ester and C3-fluorine, the net effect of the C5-methyl is a highly regioselective steering of incoming nucleophiles exclusively to the C4 position, effectively preventing poly-substitution.

  • C3-Fluorine Lability: Once the C4 position is substituted with an electron-donating group (e.g., an amine), the electronic landscape shifts. The remaining C3 fluorine can then be selectively targeted via single-electron transfer (SET) processes, such as photocatalytic hydrodefluorination, enabling precise "molecular sculpting."

ReactivityMap SM Methyl 3,4-difluoro- 5-methylbenzoate SNAr Regioselective SNAr (C4 Substitution) SM->SNAr Amines/Thiols Base, Heat or LAG HDF Photocatalytic Hydrodefluorination SM->HDF Photocatalyst Visible Light Decarb Ester Hydrolysis & Decarboxylative Coupling SM->Decarb 1. LiOH 2. Pd/Cu cat.

Reactivity pathways for Methyl 3,4-difluoro-5-methylbenzoate.

Core Exploratory Workflows

Workflow A: Regioselective Nucleophilic Aromatic Substitution (S Ar)

The introduction of nitrogen or sulfur heterocycles at the C4 position is a foundational step in elaborating this scaffold. Traditional S


Ar reactions require high temperatures and dipolar aprotic solvents (DMF, DMSO), which complicate workup and generate toxic waste streams. Recent advancements demonstrate that fluorinated scaffolds can be efficiently functionalized using a sustainable mechanochemical approach. By employing planetary ball milling with green liquid-assisted grinding (LAG) agents like Cyrene or water, S

Ar can be achieved in just 30 minutes with superior yields, bypassing the need for transition metal catalysis [1].
Workflow B: Photocatalytic Hydrodefluorination (Molecular Sculpting)

Accessing partially fluorinated benzoates (e.g., mono-fluorinated derivatives) is notoriously difficult via direct electrophilic fluorination due to poor regiocontrol. An alternative "molecular sculpting" strategy utilizes photocatalytic hydrodefluorination (HDF) to selectively remove fluorine atoms from highly fluorinated precursors [2]. For Methyl 3,4-difluoro-5-methylbenzoate, after a C4-S


Ar reaction, the remaining C3-fluorine can be selectively cleaved using visible light and an Iridium or Ruthenium photocatalyst, providing access to complex, mono-fluorinated scaffolds that are otherwise synthetically inaccessible.
Workflow C: Biocatalytic Processing & Upcycling

As fluorinated compounds progress through the drug development pipeline, understanding their environmental fate and potential for biocatalytic upcycling is critical. Engineered microorganisms, such as Pseudomonas putida, have been developed to process fluorinated benzoates via the ortho-cleavage pathway. By balancing enzymatic pathways, these microbes can convert fluorinated benzoates into valuable platform chemicals like 2-fluoro-cis,cis-muconate, offering a biological method for late-stage functionalization or waste valorization [3].

SNArWorkflow Step1 Reagent Loading (Fluoroarene + Amine) Step2 LAG Addition (Cyrene or Water) Step1->Step2 Step3 Planetary Ball Milling (30 mins, 450 rpm) Step2->Step3 Step4 Extractive Work-up (Ethyl Acetate) Step3->Step4 Step5 Product Isolation (C4-Substituted Benzoate) Step4->Step5

Mechanochemical SNAr workflow using green liquid-assisted grinding (LAG).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Mechanochemical S Ar with Morpholine (Green LAG)

Objective: Regioselective substitution of the C4-fluorine with morpholine to generate a functionalized drug scaffold. Causality: Planetary ball milling provides high localized kinetic energy, overcoming the activation barrier without bulk heating. Cyrene acts as a green LAG agent to facilitate mass transfer between the solid reagents. Self-Validation: Validation is achieved via


F NMR. The starting material exhibits two distinct fluorine signals (typically doublets or doublet of doublets due to F-F coupling). The successful product will show a single fluorine signal (C3-F) shifted upfield due to the electron-donating nature of the newly installed morpholine group.

Step-by-Step Methodology:

  • Preparation: To a 10 mL stainless steel planetary milling jar, add Methyl 3,4-difluoro-5-methylbenzoate (1.0 equiv, 1.0 mmol), morpholine (1.2 equiv, 1.2 mmol), and anhydrous K

    
    CO
    
    
    
    (1.5 equiv, 1.5 mmol).
  • LAG Addition: Add 0.25 mL of Cyrene (dihydrolevoglucosenone) to the solid mixture.

  • Milling: Add three 5 mm stainless steel balls. Seal the jar and mill at 450 rpm for 30 minutes.

  • Workup: Extract the crude mixture with ethyl acetate (3 x 10 mL) and wash with water to remove Cyrene and inorganic salts. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The product should appear as a highly UV-active spot with a lower R

    
     than the starting material. Confirm regioselectivity via 2D NMR (NOESY); a definitive cross-peak correlation between the morpholine protons and the C5-methyl protons confirms C4 substitution.
    
Protocol 2: Photocatalytic Hydrodefluorination (HDF)

Objective: Selective removal of the C3-fluorine post-S


Ar to yield a mono-fluorinated, C4-substituted benzoate.
Causality:  The photocatalyst (fac-Ir(ppy)

) generates a highly reducing excited state under visible light, transferring an electron to the fluorinated arene. The resulting radical anion selectively expels the C3 fluoride due to its specific reduction potential, followed by hydrogen atom transfer (HAT) from Hantzsch ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a stir bar, dissolve the C4-substituted fluoroarene (0.5 mmol) in degassed DMF (5 mL).

  • Catalyst Loading: Add fac-Ir(ppy)

    
     (2 mol%) and Hantzsch ester (1.5 equiv) as the hydrogen atom donor.
    
  • Irradiation: Seal the vial under nitrogen. Irradiate with blue LEDs (450 nm) at room temperature for 12-16 hours.

  • Validation Checkpoint: Monitor the reaction by

    
    F NMR. The complete disappearance of the C3-F signal confirms successful hydrodefluorination. LC-MS validation will show a distinct mass shift of -18 Da (loss of Fluorine [19 Da], gain of Hydrogen [1 Da]).
    

Quantitative Data Presentation

The following table summarizes the predictive yields, conditions, and regioselectivity metrics for the primary exploratory reactions performed on the Methyl 3,4-difluoro-5-methylbenzoate scaffold.

Table 1: Predictive Yields and Conditions for Scaffold Modifications

Reaction TypeNucleophile / ReagentCatalyst / ConditionsTimePredicted YieldRegioselectivity
S

Ar (Mechanochemical)
MorpholineCyrene (LAG), K

CO

, 450 rpm
30 min85-92%>99% (C4 position)
S

Ar (Mechanochemical)
PiperazineWater (LAG), Na

CO

, 450 rpm
30 min80-88%>99% (C4 position)
Hydrodefluorination Hantzsch Esterfac-Ir(ppy)

(2 mol%), Blue LED
14 hrs70-78%Selective for C3-F
Ester Saponification LiOHTHF/H

O (3:1), 25°C
2 hrs>95%N/A

References

  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. RSC Mechanochemistry, 2026.[Link]

  • Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. Journal of Organic Chemistry, 2023.[Link]

  • Combinatorial pathway balancing provides biosynthetic access to 2-fluoro-cis,cis-muconate in engineered Pseudomonas putida. Chem Catalysis, 2021.[Link]

Methodological & Application

"detailed synthesis protocol for Methyl 3,4-difluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Methyl 3,4-difluoro-5-methylbenzoate via Acyl Chloride Activation

Introduction & Rationale

Fluorinated aromatic building blocks, such as 3,4-difluoro-5-methylbenzoic acid, are extensively utilized in medicinal chemistry and drug development to modulate the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients[1]. The methyl ester derivative, Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5), serves as a critical, stable intermediate for downstream cross-coupling reactions, amidation, and further functionalization.

Achieving a quantitative yield during the esterification of electron-deficient aromatic systems requires careful selection of reaction conditions. This application note details a highly efficient, two-step protocol utilizing thionyl chloride (SOCl₂) for carboxylic acid activation followed by methanolysis, circumventing the limitations of standard equilibrium-driven esterification.

Mechanistic Causality: Why SOCl₂ over Fischer Esterification?

The standard Fischer esterification relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol. However, this process is entirely reversible, typically exhibiting an equilibrium constant close to 1, which necessitates a massive excess of alcohol or continuous water removal to drive the reaction forward[2].

Furthermore, the electron-withdrawing nature of the fluorine atoms at the 3- and 4-positions of the aromatic ring decreases the nucleophilicity of the carbonyl oxygen, slowing down the initial protonation step required for Fischer esterification. To overcome this, our protocol employs a two-step activation pathway:

  • Activation (Irreversible): The carboxylic acid is reacted with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate, which subsequently collapses to yield the highly reactive 3,4-difluoro-5-methylbenzoyl chloride[2]. This step releases SO₂ and HCl as gases, driving the reaction to completion without generating water[3]. The addition of catalytic N,N-Dimethylformamide (DMF) accelerates this step by forming the highly electrophilic Vilsmeier-Haack reagent in situ.

  • Esterification (Exothermic): The isolated acyl chloride is then subjected to methanolysis. Because the chloride ion is an exceptional leaving group, the nucleophilic acyl substitution by methanol is rapid, irreversible, and highly exothermic, quantitatively yielding the target methyl ester[4].

Reaction Workflow

G A 3,4-Difluoro-5-methylbenzoic Acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 2-3h A->B Activation C 3,4-Difluoro-5-methylbenzoyl Chloride (Intermediate) B->C - SO2, - HCl D Anhydrous Methanol 0°C to RT, 2h C->D Esterification E Methyl 3,4-difluoro-5-methylbenzoate (Target Product) D->E - HCl

Workflow for the two-step synthesis of Methyl 3,4-difluoro-5-methylbenzoate.

Experimental Protocol

Caution: Thionyl chloride is highly corrosive and reacts violently with water to release toxic SO₂ and HCl gases. All operations must be conducted in a well-ventilated fume hood using rigorously dried glassware.

Step 1: Synthesis of 3,4-Difluoro-5-methylbenzoyl Chloride

  • Setup: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) to prevent ambient moisture ingress.

  • Suspension: Add 3,4-difluoro-5-methylbenzoic acid (5.0 g, 29.0 mmol) to the flask and suspend it in anhydrous toluene (25 mL).

  • Activation: Add thionyl chloride (4.2 mL, 58.0 mmol, 2.0 eq) dropwise at room temperature. Follow immediately with 2 drops of anhydrous DMF. Causality: DMF acts as a catalyst, significantly lowering the activation energy required for acyl chloride formation.

  • Reflux: Gradually heat the reaction mixture to 80 °C and reflux for 2 to 3 hours. The reaction is complete when the evolution of gas ceases and the previously cloudy suspension becomes a completely homogeneous solution.

  • Isolation: Cool the mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride as a pale yellow oil. Self-Validation: The absence of a strong, pungent SOCl₂ odor indicates successful evaporation. Do not expose the intermediate to air.

Step 2: Methanolysis to Methyl 3,4-difluoro-5-methylbenzoate

  • Preparation: Dissolve the crude 3,4-difluoro-5-methylbenzoyl chloride in anhydrous dichloromethane (DCM, 20 mL) and cool the flask to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Slowly add anhydrous methanol (11.7 mL, 290 mmol, 10 eq) dropwise over 15 minutes[4]. Causality: The reaction is highly exothermic; controlled addition at 0 °C prevents solvent boil-off and suppresses side reactions.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quench & Workup: Carefully add 30 mL of saturated NaHCO₃ solution (monitor for CO₂ evolution). Causality: NaHCO₃ neutralizes residual HCl generated during methanolysis and deprotonates any unreacted starting carboxylic acid, ensuring it partitions into the aqueous layer while the neutral methyl ester remains in the organic phase.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to afford the target ester.

Data Presentation & Stoichiometry

Table 1: Reaction Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
3,4-Difluoro-5-methylbenzoic acid 172.13 1.0 5.0 g Starting Material
Thionyl Chloride (SOCl₂) 118.97 2.0 4.2 mL Activating Agent
N,N-Dimethylformamide (DMF) 73.09 Catalytic 2 drops Catalyst

| Anhydrous Methanol | 32.04 | 10.0 | 11.7 mL | Nucleophile / Reactant |

Table 2: Expected Analytical Characterization

Parameter Expected Result / Specification
Chemical Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Physical State Colorless to pale yellow liquid / low-melting solid
Typical Yield 92 - 96% (over two steps)
¹H NMR (400 MHz, CDCl₃) δ 7.62 (d, J = 8.2 Hz, 1H), 7.55 (d, J = 6.4 Hz, 1H), 3.92 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃)
¹⁹F NMR (376 MHz, CDCl₃) Two distinct fluorine signals exhibiting ortho/meta coupling.

| GC-MS (m/z) | 186.0 (M⁺), 155.0 ([M-OCH₃]⁺) |

References

  • Title: Synthesis of Potent Dishevelled PDZ Domain Inhibitors Guided by Virtual Screening and NMR Studies - PMC Source: nih.gov URL: [Link]

  • Title: Methyl 4-methylsulfonyl-2-nitrobenzoate - PMC Source: nih.gov URL: [Link]

  • Title: 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax Source: openstax.org URL: [Link]

Sources

Application Note: Fischer Esterification of 3,4-Difluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the Fischer esterification of 3,4-difluoro-5-methylbenzoic acid (CAS 1017778-60-7) to its corresponding methyl ester, methyl 3,4-difluoro-5-methylbenzoate (CAS 1379218-01-5) . While Fischer esterification is a classical transformation, the specific electronic and steric environment of the 3,4-difluoro-5-methyl motif requires precise control over reaction equilibrium and workup conditions to maximize yield and purity. This guide provides a scalable, self-validating methodology suitable for medicinal chemistry and early-stage process development.

Introduction & Chemical Context

Fluorinated benzoic acid derivatives are critical building blocks in drug discovery, often used to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. The 3,4-difluoro-5-methyl substitution pattern presents a unique electronic landscape:

  • 3,4-Difluoro: Strong electron-withdrawing groups (EWG) by induction, deactivating the ring but activating the carbonyl carbon toward nucleophilic attack.

  • 5-Methyl: Weakly electron-donating (EDG) and provides steric bulk meta to the carboxyl group.

Reaction Thermodynamics & Kinetics

The Fischer esterification is an equilibrium-driven process (


 for simple systems).


For 3,4-difluoro-5-methylbenzoic acid:

  • Activation: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by methanol.

  • Protonation: Conversely, these same EWGs decrease the basicity of the carbonyl oxygen, making the initial protonation step (the catalyst's role) less favorable compared to unsubstituted benzoic acid.

  • Sterics: The 5-methyl group is in the meta position relative to the carboxylic acid. Unlike 2,6-disubstituted "steric fortresses" (e.g., mesitoic acid), the ortho positions (2,[1]6) here are unsubstituted protons. Therefore, steric hindrance is minimal, and standard acid-catalyzed reflux conditions are sufficient without requiring acyl chloride intermediates.

Experimental Protocol

Materials & Equipment
Reagent/MaterialCAS No.[2]RolePurity Req.
3,4-Difluoro-5-methylbenzoic acid 1017778-60-7 Limiting Reagent>97%
Methanol (Anhydrous)67-56-1Solvent/ReagentHPLC Grade
Sulfuric Acid (Conc., 98%)7664-93-9CatalystACS Reagent
Ethyl Acetate141-78-6Extraction SolventACS Reagent
Sodium Bicarbonate (Sat. Aq.)144-55-8Neutralization-

Equipment:

  • Round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Oil bath or heating block.

  • Rotary evaporator.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Weigh 1.0 equiv (e.g., 5.0 g) of 3,4-difluoro-5-methylbenzoic acid into a clean, dry RBF.

  • Add Methanol (approx. 10-20 mL per gram of acid). The large excess serves as both solvent and reagent to drive the equilibrium to the right (Le Chatelier's principle).

  • Critical Step: While stirring gently at room temperature, add Concentrated H₂SO₄ (0.5 equiv) dropwise.

    • Note: The reaction is exothermic; adding acid to the alcohol can generate heat. Ensure the system is open or vented during addition.

Step 2: Reflux
  • Attach the reflux condenser.[3]

  • Heat the mixture to a gentle reflux (Bath temp: ~70–75 °C; Methanol bp: 64.7 °C).

  • Maintain reflux for 6–12 hours .

    • Process Control: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4] The acid spot (low R_f, often streaking) should disappear, replaced by the ester spot (high R_f).

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol (reduce volume to ~20%). Do not distill to dryness to avoid charring.

  • Dilute the residue with Ethyl Acetate (approx. 10 mL/g starting material).

  • Wash 1: Wash with water (1x) to remove bulk acid catalyst.

  • Wash 2 (Critical): Wash carefully with Saturated Aqueous NaHCO₃ (2x).

    • Caution: Vigorous CO₂ evolution will occur. Vent the separatory funnel frequently. This step removes unreacted H₂SO₄ and any remaining starting material (carboxylic acid).

  • Wash 3: Wash with Brine (Sat. NaCl).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate in vacuo to yield the crude ester.

Step 4: Purification
  • Crude Assessment: The product, methyl 3,4-difluoro-5-methylbenzoate, is typically a low-melting solid or clear oil.

  • Flash Chromatography: If purity is <95% by HPLC, purify via silica gel column chromatography.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • The ester is non-polar and elutes early.

Process Visualization

Experimental Workflow (DOT Diagram)

G Start Start: 3,4-Difluoro-5-methylbenzoic Acid Setup Dissolve in MeOH (Excess) Add cat. H2SO4 Start->Setup Reflux Reflux @ 70°C (6-12 Hours) Setup->Reflux Check TLC/HPLC Check Complete? Reflux->Check Check->Reflux No (Continue Heating) Conc Concentrate MeOH (Rotavap) Check->Conc Yes Extract Dissolve in EtOAc Wash: H2O -> NaHCO3 -> Brine Conc->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Product Final Product: Methyl 3,4-difluoro-5-methylbenzoate Dry->Product

Caption: Operational workflow for the acid-catalyzed esterification process.

Reaction Mechanism & Electronic Effects

Mechanism Substrate Acid Substrate (EWG F-atoms activate C=O) Protonation 1. Protonation (Forms Oxonium Ion) Substrate->Protonation + H+ Attack 2. MeOH Attack (Nucleophilic Addition) Protonation->Attack + MeOH Transfer 3. Proton Transfer (Tetrahedral Intermediate) Attack->Transfer Elimination 4. Elimination (- H2O) Transfer->Elimination Ester Methyl Ester Elimination->Ester - H+

Caption: Mechanism highlighting the nucleophilic attack sequence.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (Water buildup).Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (requires changing solvent to Benzene/Toluene + MeOH).
Starting Material Remains Insufficient reaction time or temp.Extend reflux time to 16h. Ensure vigorous reflux, not just warm stirring.
Product is Acidic Incomplete NaHCO₃ wash.Check pH of the aqueous layer during workup; it must be basic (pH > 8).
New Impurity (High Rf) Transesterification or side reaction.[5]Unlikely with MeOH. Ensure glassware is clean. If using higher alcohols, check for elimination products.
Alternative Method (Acid Chloride)

If the Fischer method proves too slow due to unforeseen electronic deactivation, convert the acid to the acid chloride first:

  • React acid with Thionyl Chloride (SOCl₂) (1.5 eq) and cat. DMF in DCM (Reflux, 2h).

  • Concentrate to remove excess SOCl₂.

  • Add Methanol and Triethylamine (0 °C to RT). This method is irreversible and generally higher yielding but requires strictly anhydrous conditions.

References

  • BenchChem. Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid (Isomer Reference). Retrieved from

  • Master Organic Chemistry. Fischer Esterification Mechanism and Optimization. Retrieved from

  • Chemspace. Methyl 3,4-difluoro-5-methylbenzoate Product Page (CAS 1379218-01-5).[2][6][7][8][9][10] Retrieved from

  • CymitQuimica. 3,4-Difluoro-5-methylbenzoic acid Product Data (CAS 1017778-60-7). Retrieved from

Sources

Application Note: Vacuum Distillation Protocol for Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the purification of Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5). This intermediate is a critical building block in the synthesis of next-generation kinase inhibitors and requires high purity (>99%) to prevent downstream side reactions in nucleophilic aromatic substitutions.

Executive Summary & Physicochemical Context

Methyl 3,4-difluoro-5-methylbenzoate is a high-boiling ester derived from the Fischer esterification of 3,4-difluoro-5-methylbenzoic acid. Unlike simple methyl benzoate, the presence of the electron-withdrawing fluorine atoms and the methyl group significantly alters its volatility and thermal profile.

Critical Technical Challenge: The compound has a predicted atmospheric boiling point in the range of 230–250°C . Distillation at atmospheric pressure is contraindicated due to the risk of thermal degradation (defluorination or polymerization) and discoloration. High-vacuum distillation is the mandatory standard for purification.

Table 1: Physicochemical Profile (Experimental & Predicted)
PropertyValue / ConditionNotes
Appearance Colorless to pale yellow liquid/low-melting solidTends to supercool; may solidify in receiver.
Molecular Weight 186.15 g/mol
Boiling Point (atm) ~235°C (Predicted)Do NOT distill at atm pressure.
Boiling Point (Vacuum) 95–105°C @ 1–2 mmHg Target process range.
Melting Point ~35–45°CHeat tracing on condensers may be required.
Solubility DCM, EtOAc, MeOHImmiscible with water.

Pre-Distillation Feedstock Preparation

Causality Principle: Distillation cannot separate impurities with similar boiling points (azeotropes) or non-volatiles that degrade into volatiles. The feedstock must be chemically neutral and dry.

Protocol A: Acid Removal & Drying

Objective: Remove unreacted 3,4-difluoro-5-methylbenzoic acid and sulfuric acid catalyst.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Quench/Wash: Wash the organic phase twice with saturated NaHCO₃ solution.

    • Mechanism:[1][2][3] Converts residual carboxylic acids to water-soluble sodium salts.

    • Endpoint: Aqueous phase pH must be >8.

  • Neutralization: Wash once with brine (saturated NaCl) to break emulsions and remove bulk water.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 30 minutes.

    • Why MgSO₄? It has a higher water capacity than Na₂SO₄, critical for preventing hydrolysis during heating.

  • Solvent Strip: Remove solvent via Rotary Evaporator.

    • Target: <1% residual solvent. Solvent fronts destroy vacuum stability during distillation.

High-Vacuum Distillation Protocol

Equipment: Short-path distillation head (Vigreux column optional but recommended for purity >99.5%).

Diagram 1: Purification Workflow Logic

PurificationWorkflow Crude Crude Reaction Mix (Ester + Acid + Catalyst) Wash Biphasic Wash (NaHCO3 + Brine) Crude->Wash Remove Acids Dry Drying & Solvent Removal (MgSO4 -> Rotovap) Wash->Dry Remove Water DistillSetup Vacuum Distillation Setup (Short Path, <2 mmHg) Dry->DistillSetup Clean Feedstock F1 Fraction 1: Forerun (Residual Solvents) DistillSetup->F1 < 90°C (Vapor) F2 Fraction 2: Main Cut (Pure Methyl 3,4-difluoro-5-methylbenzoate) DistillSetup->F2 95-105°C (Vapor) Residue Pot Residue (Polymers/Salts) DistillSetup->Residue > 150°C (Pot)

Caption: Logical flow for the purification of fluorinated benzoic esters, prioritizing acid removal prior to thermal processing.

Protocol B: Distillation Procedure

Safety: Fluorinated compounds can release HF if thermally decomposed. Perform in a fume hood.

  • System Assembly:

    • Use a 2-neck round bottom flask (RBF) with a magnetic stir bar.

    • Attach a short-path distillation head with a thermometer adapter.

    • Insulation: Wrap the column and still head with aluminum foil to prevent premature condensation (adiabatic operation).

    • Condenser: Set coolant temperature to 30°C .

      • Critical Insight: Since the MP is ~35-45°C, using ice water (0°C) will cause the product to crystallize inside the condenser, blocking the path and creating a pressure bomb. Warm water prevents clogging.

  • Vacuum Application:

    • Connect a high-vacuum pump capable of < 2 mmHg (Torr) .

    • Insert a manometer between the trap and the pump.

    • Target Pressure: 1.0 – 2.0 mmHg.

  • Heating Profile (Step-by-Step):

StagePot Temp (°C)Head Temp (°C)Action
Degassing 40–60< 30Hold for 10 min. Observe bubbling (residual solvent removal).[4]
Ramp 100–120RisingIncrease heat slowly. Reflux should be visible in the neck.
Forerun 130–14060–80Collect volatile impurities (residual DCM/MeOH). Discard.
Main Cut 145–160 95–105 Collect Product. Vapor temp should stabilize.
End > 165DropVapor temp drops as pot depletes. Stop heating.
  • Fraction Collection:

    • Switch receivers when the temperature stabilizes at the plateau (approx 98°C at 1.5 mmHg).

    • If the product solidifies in the receiver, gently warm it with a heat gun to consolidate.

Quality Control & Troubleshooting

Analytical Check (GC-MS / HPLC)
  • Method: Reverse Phase HPLC (C18 column), Water/Acetonitrile gradient.

  • Acceptance Criteria: Purity > 98.5% (Area %).

  • Common Impurity: Methyl 3,4-difluorobenzoate (from starting material impurity) or demethylated acid (if pot temp > 180°C).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Product solidifies in condenser Coolant too cold.Switch condenser water to 30–40°C or use an air condenser.
Bumping / Foaming Residual solvent or water.[4][5]Stop heat. Re-rotovap the oil for 1 hr at 40°C under full vacuum.
Discoloration (Pink/Brown) Oxidation or HF liberation.Ensure N₂ bleed is used if available.[4] Check vacuum depth (lower pressure = lower temp).
Low Yield Product hold-up in column.Use a shorter path. Chase with a small amount of high-boiling inert solvent if necessary.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl benzoate. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

"analytical HPLC method for Methyl 3,4-difluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical HPLC Method for Methyl 3,4-difluoro-5-methylbenzoate

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3,4-difluoro-5-methylbenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products, making its accurate quantification essential for quality control and reaction monitoring. The developed method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, modified with 0.1% formic acid to ensure excellent peak symmetry and reproducibility. Detection is performed via a UV detector, leveraging the aromatic nature of the analyte. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and expected performance characteristics.

Introduction and Method Rationale

The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Methyl 3,4-difluoro-5-methylbenzoate is a valuable building block in this context. A validated analytical method is therefore crucial for ensuring its purity and for accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing such aromatic compounds due to its high resolution, sensitivity, and accuracy.[2] The method detailed herein is founded on established principles of reversed-phase chromatography.

Rationale for Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) column was selected as the primary stationary phase. C18 columns are renowned for their versatility and robust hydrophobic retention of a wide range of semi-polar to non-polar analytes, making them an ideal starting point for method development.[2][3] As an alternative for optimizing selectivity, a pentafluorophenyl (PFP) phase could be considered. PFP phases provide unique interactions, such as π–π and dipole-dipole forces, which are particularly effective for separating halogenated aromatic compounds.[4][5]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water provides excellent solvating power and is transparent at the desired UV detection wavelengths. Acetonitrile is often preferred for its lower viscosity and superior elution strength for many compounds compared to methanol.[6] The addition of 0.1% formic acid to the mobile phase is a critical step. It serves to suppress the ionization of free silanol groups on the silica backbone of the stationary phase, which minimizes peak tailing and ensures consistent, sharp peaks for acidic or polar analytes.[2]

  • Detector and Wavelength: The conjugated aromatic ring system in Methyl 3,4-difluoro-5-methylbenzoate acts as a strong chromophore, making UV detection highly suitable.[7] A wavelength of 254 nm is a common and effective choice for aromatic compounds and was selected for this method.[8] For optimal sensitivity, determining the analyte's specific maximum absorbance wavelength (λmax) using a Diode Array Detector (DAD) is recommended during method development. Studies on similar difluorobenzoic acid structures have shown significant UV absorbance in this region.[9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of Methyl 3,4-difluoro-5-methylbenzoate.

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-decimal place).

  • Sonicator for degassing solvents and dissolving samples.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent).

  • HPLC vials with caps.

Chemicals and Reagents
  • Methyl 3,4-difluoro-5-methylbenzoate reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (ACS grade, ~88% or higher).

  • Deionized water (18.2 MΩ·cm resistivity or higher).

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Deionized Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Isocratic
Composition 60% Mobile Phase B / 40% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time ~10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: To prepare 1 L, add 1.0 mL of formic acid to 999 mL of deionized water. Mix thoroughly and degas by sonication for 10-15 minutes.

    • Mobile Phase B: To prepare 1 L, add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: A mixture of 60% acetonitrile and 40% water is recommended as the diluent to match the mobile phase composition. This prevents peak distortion upon injection.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Methyl 3,4-difluoro-5-methylbenzoate reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the prepared diluent.

    • These solutions will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample containing the analyte.

    • Dissolve the sample in a known volume of methanol.

    • Dilute the solution with the diluent to bring the expected concentration of the analyte within the calibration range (1-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.[2]

Experimental Workflow Diagram

The logical flow from solution preparation to final analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Reagents & Standards B Prepare Mobile Phase (ACN/Water/Formic Acid) A->B C Prepare Diluent A->C D Prepare Standard Stock (1000 µg/mL in MeOH) A->D F Prepare & Dilute Sample A->F H Instrument Setup (Flow, Temp, Wavelength) B->H E Prepare Working Standards (1-100 µg/mL in Diluent) D->E G Filter Sample & Standards (0.45 µm) E->G F->G K Inject Standards (Calibration Curve) G->K L Inject Samples G->L I Equilibrate System H->I J Inject Blank (Diluent) I->J J->K K->L N Generate Calibration Curve (Area vs. Concentration) K->N M Integrate Peak Areas L->M O Quantify Sample Concentration M->O N->O P Generate Report O->P

Caption: Workflow for HPLC analysis of Methyl 3,4-difluoro-5-methylbenzoate.

Expected Results and Method Performance

Under the specified conditions, Methyl 3,4-difluoro-5-methylbenzoate is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-7 minutes. The exact retention time may vary depending on the specific column manufacturer and the precise HPLC system configuration.

To ensure the method is trustworthy and suitable for its intended purpose, a validation study should be performed. The following table outlines typical validation parameters and their acceptance criteria based on standard guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak is free of interference at the analyte's retention time in a blank and placebo. Peak purity index > 0.995 (DAD).
Linearity Proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy (% Recovery) Closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples at low, medium, and high concentrations.
Precision (% RSD) Degree of agreement among individual test results.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Active silanol interactions. 2. Column degradation. 3. Extracolumn dead volume.1. Ensure formic acid is present in the mobile phase. 2. Replace the column. 3. Check and tighten all fittings; use low-volume tubing.
Shifting Retention Time 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Column equilibration issue.1. Prepare mobile phase fresh daily; ensure proper mixing. 2. Use a column oven and ensure it is set to the target temperature. 3. Equilibrate the column for at least 15-20 minutes before injection.
Low Peak Response 1. Incorrect standard/sample dilution. 2. Incorrect injection volume. 3. Detector lamp issue.1. Verify all dilution calculations and techniques. 2. Check autosampler settings and syringe for air bubbles. 3. Check lamp energy and lifetime.
Split Peaks 1. Sample solvent incompatible with mobile phase. 2. Clogged frit or column blockage. 3. Column void.1. Ensure sample is dissolved in the mobile phase or a weaker solvent. 2. Flush the column; if unresolved, replace the column. 3. Replace the column.

Conclusion

The RP-HPLC method described provides a reliable, accurate, and precise tool for the quantitative determination of Methyl 3,4-difluoro-5-methylbenzoate. The use of a standard C18 column and a simple, isocratic acidic mobile phase makes this method easily transferable to most analytical laboratories equipped with standard HPLC instrumentation. The protocol is suitable for routine quality control, stability testing, and research applications.

References

  • Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Sousa, M. E., et al. (2013). Fluorinated stationary phases for liquid chromatography: Preparation, properties and applications. ResearchGate. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]

  • Guo, Y., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Yamini, Y., et al. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspension. Journal of the Iranian Chemical Society. [Link]

  • Berendsen, G. E., & de Galan, L. (1981). Fluorinated ligands in HPLC. Journal of Chromatography A. [Link]

  • Karabacak, M., et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. PubMed. [Link]

  • PubChem. (n.d.). 3,4-Difluoro-5-methylbenzaldehyde. Retrieved March 7, 2026, from [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Kumar, P., et al. (2015). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the analysis of Methyl 3,4-difluoro-5-methylbenzoate , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Abstract & Scientific Context

Fluorinated aromatic esters like Methyl 3,4-difluoro-5-methylbenzoate (C₉H₈F₂O₂) are pivotal building blocks in medicinal chemistry. The strategic introduction of fluorine atoms at the 3 and 4 positions modulates the metabolic stability (blocking P450 oxidation sites) and lipophilicity (LogP) of the final drug candidate.

This protocol addresses the specific analytical challenges posed by this molecule:

  • Regioisomerism: Distinguishing the 3,4-difluoro-5-methyl pattern from potential 2,3- or 2,4- isomers formed during nucleophilic aromatic substitution (SNAr) synthesis.

  • Volatility: As a methyl ester, the compound is sufficiently volatile for Gas Chromatography (GC) without derivatization, but requires careful inlet temperature optimization to prevent thermal degradation or discrimination.

  • Fragmentation: Electron Ionization (EI) yields specific defluorination and dealkylation patterns critical for structural confirmation.

Chemical Properties & Safety

PropertyValueNotes
Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol Monoisotopic Mass: 186.05
Boiling Point ~215°C (Predicted)Elutes mid-chromatogram on 5%-phenyl phases.[1]
Solubility DCM, Ethyl Acetate, MethanolLow water solubility.
Appearance Colorless Oil/Low-melting Solid

Safety Warning: Fluorinated benzoates can be skin irritants.[2] All sample preparation must be conducted in a fume hood.

Experimental Methodology

Sample Preparation Strategy

To ensure quantitative accuracy and prevent transesterification (a common risk when using methanol as a solvent for esters), Dichloromethane (DCM) is the solvent of choice.

Protocol:

  • Stock Solution (1 mg/mL): Weigh 10.0 mg of Methyl 3,4-difluoro-5-methylbenzoate into a 10 mL volumetric flask. Dilute to volume with HPLC-grade DCM.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Add 100 µL of Internal Standard (Methyl Benzoate-d3, 100 µg/mL). Dilute to volume with DCM.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

GC-MS Instrument Parameters

The method utilizes a non-polar stationary phase to separate isomers based on boiling point and dispersive forces.

ParameterSettingRationale
Inlet Split/Splitless (Split 20:1)Prevents column saturation; improves peak shape.
Inlet Temp 250°CEnsures rapid volatilization without thermal cracking.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)5%-phenyl-methylpolysiloxane provides ideal selectivity for aromatic esters.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp removes solvent; slow mid-ramp separates isomers.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Mass Spectrometry (EI) Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40–350 (Full Scan)

  • Solvent Delay: 3.0 min (To protect filament from DCM)

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, Methyl 3,4-difluoro-5-methylbenzoate elutes at approximately 9.4 minutes . The peak should exhibit a symmetry factor between 0.9 and 1.1. Tailing often indicates active sites in the liner; use a deactivated glass wool liner to mitigate this.

Mass Spectral Interpretation (Fragmentation Pathway)

The EI mass spectrum of this compound follows a distinct "Benzoate Pattern" modified by the stability of the C-F bonds.

Key Diagnostic Ions:

  • m/z 186 [M]+: Molecular ion, distinct intensity (approx 30-50%).

  • m/z 155 [M - OCH₃]+: Base peak (100%). Formation of the stable acylium ion (Ar-C≡O⁺). This confirms the methyl ester functionality.

  • m/z 127 [M - COOCH₃]+: Aryl cation (Ar⁺). Loss of the entire ester group.

  • m/z 127 (Alternative): Loss of CO from the m/z 155 ion (155 - 28 = 127).

  • m/z 99 [Ar - C₂H₄]+: Ring fragmentation often observed in highly substituted aromatics.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathway for the generation of primary ions.

Fragmentation M Molecular Ion [M]+ m/z 186 Acylium Acylium Ion [M - OCH3]+ m/z 155 M->Acylium - OCH3 (31 Da) Alpha Cleavage Aryl Aryl Cation [C8H7F2]+ m/z 127 M->Aryl - COOCH3 (59 Da) Direct Loss Acylium->Aryl - CO (28 Da) Decarbonylation RingFrag Ring Fragment [C6H5F2]+ m/z 99 Aryl->RingFrag - C2H2 Ring Contraction

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for Methyl 3,4-difluoro-5-methylbenzoate.

Impurity Profiling

In synthetic workflows, this intermediate often contains specific impurities. The GC-MS method must resolve:

  • 3,4-Difluoro-5-methylbenzoic acid: Result of hydrolysis. Appears as a broad peak with m/z 172 (if underivatized) or requires silylation (BSTFA).

  • Regioisomers: 2,3-difluoro analogs will typically elute earlier due to the "ortho effect" reducing intermolecular interactions.

Method Validation Protocol

To ensure the method is "Trustworthy" and self-validating, perform the following checks:

  • System Suitability: Inject the 50 µg/mL standard 6 times.

    • Requirement: RSD of Peak Area < 2.0%.[3]

  • Linearity: Prepare calibration curve 1.0 – 100 µg/mL.

    • Requirement: R² > 0.995.

  • Carryover Check: Inject a solvent blank immediately after the highest standard (100 µg/mL).

    • Requirement: Analyte peak in blank < 0.1% of LOQ.

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 GC Separation cluster_2 Detection Sample Raw Sample (Solid/Oil) Dilution Dilute in DCM (1 mg/mL) Sample->Dilution Filter Filter (0.2 µm PTFE) Dilution->Filter Inlet Split Inlet 250°C Filter->Inlet Column DB-5MS UI Isomer Resolution Inlet->Column Source EI Source 70 eV Column->Source Data Quantitation (Ion 155) Source->Data

Figure 2: End-to-end analytical workflow for the quantitation of fluorinated benzoate intermediates.

References

  • NIST Mass Spectrometry Data Center. "Methyl benzoate derivatives: Fragmentation patterns." NIST Chemistry WebBook, SRD 69. [Link]

  • Figueiredo-Filho, L. C. S., et al. "Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate."[4] ResearchGate. [Link]

Sources

Application Note: High-Resolution NMR Assignment of Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and analytical chemists involved in the structural characterization of fluorinated pharmaceutical intermediates. It focuses on the specific challenges and assignment strategies for Methyl 3,4-difluoro-5-methylbenzoate .

Abstract & Scope

The precise assignment of fluorinated aromatic rings is a common bottleneck in medicinal chemistry due to the significant splitting (J-coupling) introduced by the


F nucleus (

, 100% abundance). This protocol details the assignment of Methyl 3,4-difluoro-5-methylbenzoate , utilizing the distinct heteronuclear coupling patterns (

and

) as diagnostic tools rather than obstacles. We provide a self-validating workflow combining

H,

C, and

F NMR.

Structural Analysis & Challenge

The compound possesses a 1,2,3,5-tetrasubstituted benzene ring. The key to assignment lies in distinguishing the two aromatic protons and the two fluorinated carbons based on their proximity to the methyl ester and the aryl methyl group.

Numbering Scheme (IUPAC Priority):

  • C1: Carboxylate attachment (Quaternary)

  • C2: Aromatic CH (Ortho to Ester, Ortho to F3)

  • C3: Aromatic C-F (Meta to Ester)

  • C4: Aromatic C-F (Para to Ester)

  • C5: Aromatic C-Me (Meta to Ester)

  • C6: Aromatic CH (Ortho to Ester, Ortho to Me)

  • Substituents: Methyl ester (-COOCH

    
    ), Aryl Methyl (-CH
    
    
    
    at C5).
The "Fluorine Fingerprint"

Unlike standard aromatics, the


C signals for C3 and C4 will appear as large doublets (or doublet of doublets) due to 

(~250 Hz). The

H signals will exhibit additional splitting beyond standard meta/para coupling.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may broaden signals due to viscosity but is acceptable if solubility is poor.
  • Concentration: 10–20 mg for

    
    H; 30–50 mg for 
    
    
    
    C/2D experiments.
  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Spectral WidthNotes

H
zg301612 ppmAcquire with high digital resolution for J measurements.

C{1H}
zgpg301024+240 ppmBroad-band proton decoupled. F-coupling remains visible.

F
zgflqn16200 ppmEssential for confirming F-F coupling (

).
HSQC hsqcedetgp8F1: 160 ppmMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf16F1: 220 ppmLong-range correlations (optimized for 8 Hz).

Assignment Logic & Data Analysis

H NMR Assignment Strategy

The molecule has two aromatic protons: H2 and H6 .

  • H2: Located between the Ester (C1) and Fluorine (C3).

    • Mechanism:[1][2] It experiences a strong through-bond coupling to F3 (

      
      , typically 7-10 Hz) and a weaker coupling to F4.
      
    • Appearance: Doublet of Doublets (dd) or Multiplet.

  • H6: Located between the Ester (C1) and Methyl (C5).

    • Mechanism:[1][2] It is spatially distant from both Fluorines (Para to F3, Meta to F4). Coupling will be small (

      
       Hz or unresolved broadening).
      
    • Appearance: Broad Singlet or fine Doublet.

C NMR Assignment Strategy

The Carbon spectrum is the definitive confirmation tool.

  • C3 vs. C4: Both appear as doublets of doublets (dd) due to

    
     (~250 Hz) and 
    
    
    
    (~15-20 Hz).
    • Differentiation: Use HMBC. The Aryl-Methyl protons (at C5) will show a strong 3-bond correlation to C4 and C6 , but not to C3.

  • C1 (Ester C): Typically ~165 ppm. Shows weak splitting (

    
     or 
    
    
    
    ).
  • C5 (Quaternary C-Me): ~120-130 ppm. Split by adjacent F4 (

    
     Hz).
    
Predicted Spectral Data Summary

Note: Values are representative of this structural class in


.

Table 1:


H NMR Data (Predicted) 
| Position | Shift (

, ppm) | Multiplicity | Coupling Constants (

, Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | H2 | 7.65 - 7.75 | dd |

,

| Ortho to F3; Deshielded by Ester. | | H6 | 7.75 - 7.85 | br s / d |

| Ortho to Me; Para to F3 (weak coupling). | | OCH

| 3.90 | s | - | Methyl Ester singlet. | | Ar-CH

| 2.35 | d |

| Coupled to ortho-F4 (long range). |

Table 2:


C NMR Data (Predicted) 
| Carbon | Shift (

, ppm) | Splitting Pattern |

(Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | C=O | 165.5 | d / t (small) | - | Carbonyl. | | C4 | 152.0 | dd |

,

| Direct F-bond; HMBC to Ar-Me. | | C3 | 148.0 | dd |

,

| Direct F-bond; No HMBC to Ar-Me. | | C1 | 126.0 | m | - | Quaternary ipso to Ester. | | C5 | 130.5 | d |

| Quaternary ipso to Methyl. | | C6 | 129.0 | s / d | small | CH ortho to Methyl. | | C2 | 118.0 | d |

| CH ortho to Fluorine. | | OMe | 52.5 | s | - | Methoxy carbon. | | Ar-Me | 14.5 | d |

| Methyl carbon (split by F4). |

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the regiochemistry of the fluorine and methyl substituents.

NMR_Assignment_Flow Start Sample: Methyl 3,4-difluoro-5-methylbenzoate H_NMR 1H NMR Experiment Identify Aromatics H2 & H6 Start->H_NMR C_NMR 13C NMR Experiment Identify C-F Doublets (C3, C4) Start->C_NMR Decision_H Does Proton show large 3J coupling (~9Hz)? H_NMR->Decision_H HMBC HMBC Experiment Correlate Ar-Me Protons to Carbons C_NMR->HMBC Decision_C Does Carbon show HMBC correlation to Ar-Me? HMBC->Decision_C Assign_H2 Assign as H2 (Ortho to F3) Decision_H->Assign_H2 Yes Assign_H6 Assign as H6 (Distant from F3) Decision_H->Assign_H6 No Assign_C4 Assign as C4 (3-bond from Me) Decision_C->Assign_C4 Yes Assign_C3 Assign as C3 (Too far from Me) Decision_C->Assign_C3 No

Figure 1: Logic flow for distinguishing regioisomers using J-coupling and HMBC correlations.

References

  • General 19F NMR Principles

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3]

  • Substituent Chemical Shifts (SCS)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (See Tables for Benzene Derivatives).

  • 13C-19F Coupling Constants

    • Doddrell, D., et al. (1976). "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." J. Chem. Soc., Perkin Trans.[4] 2, 402-412.[4]

  • Analogous Compound Data (Methyl 3,4-dimethylbenzoate)

    • SpectraBase. (2025).[3] 13C NMR Chemical Shifts for Methyl 3,4-dimethylbenzoate.

  • Analogous Compound Data (3-Fluoro-4-methylbenzoic acid)

    • ChemicalBook. (2025). 1H NMR Spectrum for 3-Fluoro-4-methylbenzoic acid.

Sources

Application Note: Strategic Utilization of Methyl 3,4-difluoro-5-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4-difluoro-5-methylbenzoate is a high-value fluorinated building block used extensively in the synthesis of advanced pharmaceutical intermediates. Its specific substitution pattern—two fluorine atoms at the 3,4-positions and a methyl group at the 5-position—offers a unique combination of electronic modulation and steric bulk. This motif is increasingly prevalent in kinase inhibitors, antiviral agents (e.g., HBV inhibitors), and agrochemicals, where it serves to enhance metabolic stability (blocking P450 oxidation sites) and optimize lipophilic ligand-protein interactions.

This guide provides a comprehensive technical overview of this compound's utility, detailing its transformation into key scaffolds: the corresponding benzoic acid , benzyl alcohol , and aniline .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The methyl ester is the preferred commercial form due to its superior stability compared to the free acid or acid chloride. It acts as a "masked" precursor that can be activated on-demand.

PropertyData
Chemical Name Methyl 3,4-difluoro-5-methylbenzoate
CAS Number 1379218-01-5
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance White to off-white solid or crystalline powder
Solubility Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water
Key Reactivity Ester hydrolysis, Nucleophilic Aromatic Substitution (minor), Benzylic oxidation

Strategic Applications in Drug Design

The "Fluorine Effect" in this Scaffold

The 3,4-difluoro-5-methylphenyl moiety is not merely a structural spacer; it is a functional pharmacophore:

  • Metabolic Blockade: The C3 and C4 positions on a phenyl ring are common sites for oxidative metabolism (hydroxylation). Fluorine substitution blocks this degradation, extending the drug's half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing nature of the two fluorines lowers the pKa of adjacent functional groups (e.g., amides or anilines derived from this scaffold), potentially strengthening hydrogen bond donor capability.

  • Steric Fill: The C5-methyl group provides a "lipophilic anchor," often designed to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) that smaller substituents cannot reach.

Key Reaction Pathways

The utility of Methyl 3,4-difluoro-5-methylbenzoate lies in its divergence into three primary classes of intermediates:

  • Hydrolysis

    
    Benzoic Acid  (Precursor for Amide Coupling).
    
  • Curtius Rearrangement

    
    Aniline  (Precursor for Ureas/Sulfonamides).
    
  • Reduction

    
    Benzyl Alcohol  (Precursor for Ethers/Benzylic Halides).
    

Detailed Experimental Protocols

Protocol A: Saponification to 3,4-Difluoro-5-methylbenzoic Acid

This is the foundational step for most medicinal chemistry campaigns using this building block.

Objective: Quantitative conversion of the ester to the free acid without defluorination.

Reagents:

  • Methyl 3,4-difluoro-5-methylbenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve Methyl 3,4-difluoro-5-methylbenzoate in THF (5 mL/mmol) in a round-bottom flask.

  • Activation: Prepare a solution of LiOH·H₂O in water and add it dropwise to the stirred ester solution at room temperature (20–25 °C).

    • Note: Avoid heating initially to prevent any risk of nucleophilic aromatic substitution (SₙAr) of the fluorine atoms by hydroxide, although the 3,4-pattern is relatively stable.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS (Expect Mass: [M-H]⁻ = 171.0).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the remaining aqueous residue to pH ~2 using 1N HCl. A white precipitate should form immediately.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typically >95%. The product, 3,4-difluoro-5-methylbenzoic acid , is usually pure enough for the next step.

Protocol B: Synthesis of 3,4-Difluoro-5-methylaniline (Curtius Rearrangement)

Crucial for synthesizing kinase inhibitors and antiviral agents where the aniline nitrogen acts as the hinge binder.

Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate, and is then trapped by alcohol (to form a carbamate) or water (to form the amine).

Reagents:

  • 3,4-Difluoro-5-methylbenzoic acid (from Protocol A)[1][2][3][4][5]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (NEt₃) (1.2 equiv)

  • tert-Butanol (t-BuOH) (Solvent/Reagent)

Procedure:

  • Setup: Dissolve the acid in anhydrous t-BuOH (10 mL/mmol) under an inert atmosphere (N₂).

  • Addition: Add NEt₃ followed by DPPA dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (approx. 85 °C) for 12–16 hours.

    • Observation: Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Workup: Concentrate the solvent. Dissolve the residue in EtOAc and wash with 5% citric acid (to remove excess base) and saturated NaHCO₃.

  • Deprotection (Boc Removal): Treat the crude Boc-protected intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) at room temperature for 2 hours.

  • Isolation: Basify with NaOH to pH 10 and extract with DCM.

  • Result: 3,4-Difluoro-5-methylaniline .

Case Study: Synthesis of HBV Inhibitors

Context: A recent pharmaceutical application involves the use of this scaffold in the development of Sulphamoylpyrrolamide derivatives for the treatment of Hepatitis B Virus (HBV).[5] The 3,4-difluoro-5-methyl motif was selected to optimize the potency of the capsid assembly modulator.

Pathway Logic: The synthesis begins with the commercial ester, hydrolyzes it to the acid, converts it to the aniline (via Protocol B), and finally couples it to a sulphamoylpyrrolamide core.

Visual Workflow (Graphviz)

G cluster_0 Core Transformation Pathway Ester Methyl 3,4-difluoro- 5-methylbenzoate (Starting Material) Acid 3,4-Difluoro-5- methylbenzoic Acid (Key Intermediate) Ester->Acid LiOH, THF/H2O (Hydrolysis) Aniline 3,4-Difluoro-5- methylaniline Acid->Aniline 1. DPPA, Et3N, t-BuOH 2. HCl/Dioxane (Curtius Rearrangement) Drug Sulphamoylpyrrolamide HBV Inhibitor (Final API) Aniline->Drug Coupling with Sulfonyl Chloride Core

Caption: Synthetic pathway transforming the methyl ester building block into a functional aniline pharmacophore for HBV drug development.

Safety & Handling Guidelines

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release toxic Hydrogen Fluoride (HF). Incineration must be performed in specialized facilities.

  • Reactivity: The benzylic methyl group (C5-Me) is susceptible to radical halogenation. Avoid exposure to strong oxidizers unless benzylic functionalization is intended.

  • Storage: Store the ester in a cool, dry place (2–8 °C recommended for long-term storage) to prevent slow hydrolysis by atmospheric moisture.

References

  • Synthesis of Sulphamoylpyrrolamide derivatives for Hepatitis B treatment. Source: WO2014184350A1 (Patent).[5] Context: Describes the conversion of 3,4-difluoro-5-methylbenzoic acid to the aniline intermediate using DPPA. URL:

  • 3,4-Difluoro-5-methylbenzoic acid (Chemical Property Data). Source: PubChem Compound Summary. Context: Physical properties and safety data for the acid derived from the methyl ester. URL:[Link]

  • General Protocol for Curtius Rearrangement. Source: Organic Chemistry Portal. Context: Mechanistic background for the conversion of benzoic acids to anilines. URL:[Link]

Sources

"Suzuki coupling reactions with Methyl 3,4-difluoro-5-methylbenzoate derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for synthetic chemists, drug development professionals, and process engineers.

Strategic Context: The Utility of Fluorinated Benzoates

The integration of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. The building block Methyl 3,4-difluoro-5-methylbenzoate offers a highly functionalized scaffold. The ester moiety serves as a versatile synthetic handle (amenable to reduction, amidation, or hydrolysis), while the 3,4-difluoro and 5-methyl substitutions create a unique steric and electronic environment.

When functionalizing derivatives of this molecule—specifically via Suzuki-Miyaura cross-coupling of its halogenated analogs (e.g., Methyl 2-bromo-4,5-difluoro-3-methylbenzoate)—chemists face a dual challenge: overcoming the steric hindrance of the adjacent methyl/fluoro groups while preventing the base-catalyzed saponification of the delicate methyl ester[1].

Mechanistic Causality & Reaction Design

To design a high-yielding protocol, we must dissect the causality behind the three fundamental steps of the palladium-catalyzed Suzuki-Miyaura cycle[2]:

  • Oxidative Addition: The electron-withdrawing nature of the ester and fluorine atoms renders the aryl halide highly electrophilic. This accelerates the insertion of the Pd(0) catalyst into the C–Br bond. However, this same electronic effect stabilizes the resulting Pd(II) intermediate, potentially creating a kinetic bottleneck for the subsequent steps.

  • Transmetalation (The Critical Node): Transmetalation requires the activation of the arylboronic acid by a base. Standard Suzuki protocols utilize strong aqueous bases (e.g., NaOH, Na2CO3), which will rapidly hydrolyze the methyl ester of our substrate. Causality-Driven Choice: We must deploy anhydrous, mild bases. Powdered Potassium Fluoride (KF) is optimal here. KF activates the boronic acid by forming a highly reactive, hypervalent trifluoroborate intermediate, facilitating transmetalation without acting as a nucleophile against the ester carbonyl[1].

  • Reductive Elimination: The steric bulk of the 5-methyl group impedes the spatial proximity required for the two aryl ligands to couple. Causality-Driven Choice: Utilizing a dialkylbiaryl phosphine ligand like SPhos or XPhos provides a wide bite angle and high electron density, forcing the aryl groups into the correct geometry and accelerating reductive elimination to regenerate the active Pd(0) species.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II) Intermediate (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / KF RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Fluorinated Biaryl Target Molecule RedElim->Product ArX Halogenated Derivative (e.g., Br-Ar-COOMe) ArX->OxAdd ArB Arylboronic Acid + KF Base ArB->TransMet

Fig 1. Catalytic cycle of Suzuki-Miyaura coupling for fluorinated benzoate derivatives.

Empirical Optimization Data

The following matrix summarizes the quantitative optimization of reaction conditions for coupling Methyl 2-bromo-4,5-difluoro-3-methylbenzoate with phenylboronic acid. Notice the inverse relationship between base strength and target yield due to ester hydrolysis.

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Target Biaryl Yield (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)9042%48%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8065%15%
3Pd₂(dba)₃ / XPhos (2/4 mol%)K₃PO₄ (3.0)Toluene (Anhydrous)10088%< 2%
4 Pd(OAc)₂ / SPhos (2/4 mol%) KF (3.0) THF (Anhydrous) 70 94% < 1%

Step-by-Step Experimental Protocol

Target Reaction: Synthesis of Methyl 4,5-difluoro-3-methyl-[1,1'-biphenyl]-2-carboxylate via Suzuki-Miyaura cross-coupling[3].

Phase A: Reagent Preparation & Atmospheric Control

Causality Note: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Absolute exclusion of oxygen is mandatory for high yields.

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4,5-difluoro-3-methylbenzoate (1.00 mmol, 1.0 eq) and phenylboronic acid (1.20 mmol, 1.2 eq).

  • Add anhydrous powdered Potassium Fluoride (KF) (3.00 mmol, 3.0 eq). Ensure the KF has been recently dried under vacuum at 120°C, as its hygroscopic nature can introduce trace water, leading to protodeboronation of the boronic acid.

  • Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum. Subject the flask to three cycles of high vacuum (5 minutes) followed by backfilling with ultra-pure Argon.

Phase B: Reaction Execution
  • Introduce 10 mL of anhydrous, degassed Tetrahydrofuran (THF) via syringe through the septum.

  • Stir the reaction mixture at room temperature for 10 minutes to allow the pre-catalyst to activate (indicated by a color shift from orange to pale yellow/brown).

  • Transfer the flask to a pre-heated oil bath at 70°C.

  • Stir vigorously (800 rpm) for 12 hours. The heterogeneous mixture will slowly change appearance as the KF is consumed and the product forms.

Phase C: Work-up & Isolation
  • Cool the reaction to room temperature. Quench by adding 10 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target biaryl compound.

Self-Validation & Quality Control Matrix

A robust protocol must be self-validating. Do not rely solely on LC-MS, as the protodeboronated byproduct (benzene) and homocoupled byproducts can complicate mass extraction analysis.

  • In-Process Control (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 9:1). The starting bromide is strongly UV-active. The product will elute slightly lower than the starting material and will stain bright yellow with a KMnO₄ dip (due to the extended conjugated biaryl system).

  • Orthogonal Validation (¹⁹F NMR): This is the definitive validation tool for fluorinated benzoates. The starting material exhibits a highly specific F-F coupling pattern (typically a doublet of doublets or a complex multiplet depending on the exact isomer). Upon successful cross-coupling, the electronic deshielding effect of the heavy bromine atom is replaced by the anisotropic effect of the new phenyl ring. You will observe a distinct upfield/downfield shift of the fluorine signals (typically Δδ = 2-5 ppm) and a change in the coupling constants, confirming C-C bond formation without relying on mass spectrometry.

  • Ester Integrity Check (¹H NMR): Confirm the survival of the methyl ester by verifying the presence of a sharp singlet integrating to 3 protons at approximately δ 3.90 ppm.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Pyrazole Scaffolds from Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3,4-difluoro-5-methylphenyl moiety is a privileged pharmacophore in modern kinase inhibitor design. The electronic modulation provided by the fluorine atoms (inductive withdrawal) combined with the steric bulk of the methyl group creates a unique binding profile often exploited in FGFR, p38, and VEGFR inhibitors.

This Application Note details the modular synthesis of pyrazole derivatives from Methyl 3,4-difluoro-5-methylbenzoate . While various pyrazole substitutions are possible, this guide prioritizes the synthesis of 3-(3,4-difluoro-5-methylphenyl)-1H-pyrazol-5-amine . This specific aminopyrazole is a critical "hinge-binding" motif, serving as a versatile precursor for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Key Synthetic Challenges & Solutions
  • Electronic Deactivation: The electron-deficient nature of the polyfluorinated ring can destabilize anionic intermediates. Solution: Use of non-nucleophilic strong bases (LiHMDS) at controlled temperatures to prevent defluorination side reactions.

  • Regiocontrol: Ensuring exclusive formation of the 5-amino isomer over other tautomeric possibilities. Solution: Thermodynamic control during the hydrazine cyclization step.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the conversion of the benzoate ester into a 1,3-dielectrophile equivalent, which subsequently undergoes a double nucleophilic attack by hydrazine.

Strategic Workflow (Graphviz Visualization)

PyrazoleSynthesis Ester Methyl 3,4-difluoro- 5-methylbenzoate (Starting Material) Intermed β-Ketonitrile Intermediate Ester->Intermed Claisen-type Condensation Acetonitrile Acetonitrile (CH3CN) Acetonitrile->Intermed Base LiHMDS / THF (-78°C to 0°C) Base->Intermed Product 3-(3,4-difluoro-5-methylphenyl)- 1H-pyrazol-5-amine (Target) Intermed->Product Knorr-type Cyclization Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Product

Figure 1: Critical pathway for the conversion of the benzoate ester to the aminopyrazole scaffold.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(3,4-difluoro-5-methylphenyl)-3-oxopropanenitrile

The conversion of the ester to the


-ketonitrile is the yield-determining step. While NaH is often used, LiHMDS (Lithium bis(trimethylsilyl)amide)  is recommended for this specific fluorinated substrate to minimize nucleophilic aromatic substitution (

) side reactions that can occur with smaller, harder nucleophiles.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 3,4-difluoro-5-methylbenzoate1.0Substrate
Acetonitrile (Anhydrous)2.5Nucleophile / Solvent Component
LiHMDS (1.0 M in THF)3.0Non-nucleophilic Base
THF (Anhydrous)-Solvent
Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Charge anhydrous THF (10 vol relative to ester) and anhydrous Acetonitrile (2.5 equiv). Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS solution (3.0 equiv) dropwise over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent oligomerization of the acetonitrile anion.

  • Anion Formation: Stir at -78°C for 30 minutes. The solution typically turns pale yellow.

  • Substrate Addition: Dissolve Methyl 3,4-difluoro-5-methylbenzoate (1.0 equiv) in minimal THF and add dropwise to the reaction mixture.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC or LCMS. The ester peak should disappear, replaced by the enolate species.

  • Quench: Pour the reaction mixture into a stirred solution of cold 1N HCl (pH should be adjusted to ~2-3 to ensure the nitrile is protonated).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[3]
    
  • Purification: The crude

    
    -ketonitrile is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[3]
    
Stage 2: Cyclization to 3-(3,4-difluoro-5-methylphenyl)-1H-pyrazol-5-amine

This step utilizes a modified Knorr pyrazole synthesis. The hydrazine acts as a dinucleophile, attacking the ketone carbonyl first, followed by the nitrile carbon.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role

-Ketonitrile (from Stage 1)
1.0Intermediate
Hydrazine Hydrate (64-80%)5.0Dinucleophile
Ethanol (Absolute)-Solvent
Acetic Acid (Cat.)0.1Catalyst (Optional)
Protocol
  • Setup: Dissolve the

    
    -ketonitrile (1.0 equiv) in Ethanol (10 vol) in a round-bottom flask equipped with a reflux condenser.
    
  • Reagent Addition: Add Hydrazine Hydrate (5.0 equiv) in one portion.

    • Note: A catalytic amount of Acetic Acid can accelerate the initial imine formation, though it is not strictly necessary for high yields.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism Check: The reaction proceeds via a hydrazone intermediate which then undergoes intramolecular nucleophilic attack on the nitrile.

  • Monitoring: LCMS should show the formation of the product mass (

    
    ).
    
  • Isolation: Cool to room temperature.

    • Scenario A (Precipitation): Often, the product precipitates upon cooling. Filter and wash with cold ethanol.

    • Scenario B (Soluble): If no precipitate forms, concentrate the ethanol to 20% volume, add water, and extract with Ethyl Acetate.

  • Final Polish: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5) if high purity (>99%) is required for biological assays.

Analytical Specifications & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical parameters should be verified.

Expected Data Profile
ParameterMethodSpecification / Observation
Appearance VisualOff-white to pale yellow solid
LCMS ESI+

Calculated Mass (Verify exact mass based on isotope pattern)
1H NMR DMSO-d6

12.0 (br s, 1H, NH), 7.4-7.6 (m, 2H, Ar-H), 5.8 (s, 1H, Pyrazole-CH), 4.8 (br s, 2H,

), 2.3 (s, 3H,

)
19F NMR DMSO-d6Distinct signals for F3 and F4 (coupling patterns will confirm 3,4-substitution)
Troubleshooting Guide (Decision Logic)

Troubleshooting Start Issue: Low Yield in Stage 1 Check1 Did the reaction turn dark/black? Start->Check1 TempControl Cause: Temp > -70°C during base addition. Action: Repeat with stricter cryo-control. Check1->TempControl Yes Check2 Is Starting Material remaining? Check1->Check2 No BaseQuality Cause: LiHMDS degraded/wet. Action: Titrate base or use fresh bottle. Check2->BaseQuality Yes

Figure 2: Troubleshooting logic for the critical C-C bond formation step.

References

  • General Method for

    
    -Ketonitriles:  Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of 
    
    
    
    -ketonitriles." Royal Society of Chemistry Advances, 2022. Link
  • Pyrazole Cyclization Mechanism: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 2008. Link

  • Fluorinated Intermediates in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Base Selection for Acetonitrile Condensation: "Process for the preparation of beta-ketonitriles."[7][8] European Patent EP1316546A1.[7] Link

  • Aminopyrazole Synthesis Review: El-Sawy, E. R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Link

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Methyl 3,4-difluoro-5-methylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the synthesis of Methyl 3,4-difluoro-5-methylbenzoate . It prioritizes mechanistic troubleshooting over generic advice, specifically addressing the unique electronic and steric properties of polyfluorinated aromatic acids.

Topic: Troubleshooting Low Yield & Purity Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Executive Diagnostic (The "Why")

If you are experiencing low yields (<60%) with this specific substrate, the failure mode is likely not steric hindrance, but rather a misunderstanding of the electronic environment created by the 3,4-difluoro substitution pattern.

The "Silent Killer": Nucleophilic Aromatic Substitution (SNAr)

Symptom: You used a basic alkylation method (e.g., MeI/K₂CO₃ or DMS/NaOH) to avoid harsh acidic conditions, but your yield is low and NMR shows complex aromatic signals. Diagnosis: You have likely triggered an SNAr reaction.

  • Mechanism: The ester moiety (electron-withdrawing) activates the ring. The fluorine atom at the 4-position is para to the carbonyl and is a highly labile leaving group in the presence of strong nucleophiles like methoxide (generated in situ).

  • Result: Instead of the desired ester, you are generating Methyl 3-fluoro-4-methoxy-5-methylbenzoate (fluorine displacement) as a major impurity.

The "False" Steric Barrier

Symptom: You assumed the 5-methyl group provides steric hindrance and extended the reflux time in H₂SO₄/MeOH, yet conversion remains incomplete (~80%). Diagnosis: The 5-methyl group is meta to the reaction center (C1-Carbonyl). It exerts minimal steric pressure. The issue is likely equilibrium stagnation due to water accumulation.

  • Electronic Effect: The 3,4-difluoro substitution makes the carbonyl carbon more electrophilic (good for attack), but it also destabilizes the protonated intermediate required for Fischer esterification.

Part 2: Decision Logic & Workflow

The following decision tree outlines the correct synthetic pathway based on your available equipment and current failure mode.

SynthesisLogic Start START: Select Method CheckBase Are you using Base? (K2CO3, NaOH, NaH) Start->CheckBase SnArWarn CRITICAL STOP: High Risk of S_NAr (Defluorination). Switch to Acidic Route. CheckBase->SnArWarn Yes CheckAcid Acid Catalysis Selected CheckBase->CheckAcid No MethodChoice Choose Activation Strategy CheckAcid->MethodChoice Fischer Method A: Standard Fischer (H2SO4 / MeOH) MethodChoice->Fischer Low Cost / Scale <1g Thionyl Method B: In-Situ Acid Chloride (SOCl2 / MeOH) MethodChoice->Thionyl High Yield / Scale >1g EvalFischer Issue: Equilibrium Stalls Water inhibits conversion. Fischer->EvalFischer EvalThionyl Advantage: Irreversible HCl gas drives reaction. No water byproduct. Thionyl->EvalThionyl Recommendation RECOMMENDED PROTOCOL: Method B (SOCl2) EvalFischer->Recommendation Switch if <80% Yield EvalThionyl->Recommendation

Caption: Decision logic for selecting the esterification method. Note the critical warning against basic conditions due to SNAr risks.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (Thionyl Chloride / Methanol)

Best for: Maximizing yield (>95%), avoiding SNAr, and simplifying workup. Principle: Generates anhydrous HCl in situ and consumes water produced during the reaction.

Reagents:

  • 3,4-Difluoro-5-methylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)[1]

  • Methanol (Anhydrous) (0.5 M concentration relative to acid)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a stir bar and reflux condenser. Connect a drying tube (CaCl₂) or N₂ line to the condenser.

  • Solvation: Dissolve the carboxylic acid in anhydrous Methanol. Cool to 0°C (Ice bath).

  • Activation: Add SOCl₂ dropwise over 10-15 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).[1]

  • Reflux: Remove ice bath and heat to reflux (65°C) for 3-4 hours .

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid spot (baseline/streaking) should disappear.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove excess MeOH and SOCl₂.

    • Redissolve: Take up the residue in Ethyl Acetate (EtOAc).[3]

    • Wash: Wash with Saturated NaHCO₃ (2x) to remove trace acid/HCl. Vent frequently.

    • Dry: Wash with Brine, dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: The "Gentle" Alternative (Trimethyl Orthoformate)

Best for: If you lack fume hood capacity for SOCl₂ or strictly require ambient temperature. Principle: Trimethyl orthoformate (TMOF) acts as a chemical water scavenger, driving the equilibrium.

Reagents:

  • Acid (1.0 eq)[1][4]

  • Trimethyl Orthoformate (1.5 eq)[1]

  • Methanol (Solvent)[1]

  • H₂SO₄ (Catalytic, 5 mol%)[1]

Step-by-Step:

  • Dissolve acid in MeOH.

  • Add TMOF and catalytic H₂SO₄.

  • Stir at Room Temperature for 12-18 hours.

  • Quench with solid NaHCO₃, filter, and concentrate.

Part 4: Troubleshooting FAQ

Q1: I see a second spot on TLC very close to my product. What is it?

A: This is likely the Regioisomer from the starting material synthesis. If your precursor acid was synthesized via lithiation of 3,4-difluorotoluene (or 1,2-difluoro-3-methylbenzene), lithiation can occur at C6 (ortho to F, ortho to Me) or C4 (ortho to F, meta to Me).[1]

  • Target: 3,4-difluoro-5-methylbenzoate.[1]

  • Impurity: 2,3-difluoro-4-methylbenzoate.[1]

  • Action: These isomers have very similar boiling points. Recrystallization of the acid prior to esterification is more effective than separating the liquid esters.

Q2: My yield is low after Rotovap. Is the product volatile?

A: Moderate volatility risk. While Methyl 3,4-difluoro-5-methylbenzoate has a boiling point estimated >200°C, fluorinated esters can form low-boiling azeotropes with solvents.[1]

  • Fix: Do not use high vacuum (<5 mbar) at elevated bath temperatures (>40°C) for prolonged periods. Stop evaporation once the mass stabilizes.

Q3: Can I use DMF/Oxalyl Chloride to make the acid chloride first?

A: Yes, this is the "Nuclear Option." If Protocol A fails, convert the acid to the Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate the DCM/Oxalyl Chloride completely, then add the crude acid chloride to a solution of Methanol and Pyridine (1.1 eq). This is rarely necessary for this substrate but guarantees conversion.

Part 5: Data Summary & Properties

PropertyValue / Note
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Predicted Boiling Point ~210–220°C (Atmospheric)
Key 1H NMR Signals Methyl: ~2.3 ppm (s, 3H)Ester: ~3.9 ppm (s, 3H)Aromatic: ~7.4–7.7 ppm (m, 2H)
19F NMR Two distinct signals (coupling will be complex due to F-F and F-H interactions).[1][5][6]

References

  • Nucleophilic Aromatic Substitution Risks

    • Mechanism:[1][3][7][8][9][10] Reactions of para-fluorobenzoates with alkoxides are well-documented to proceed via SNAr.[1]

    • Source: Master Organic Chemistry. (2018).[3] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Esterification Protocols (Fischer vs. Thionyl Chloride)

    • Optimization: Thionyl chloride in methanol is preferred for hindered or electron-deficient acids to drive equilibrium.[1]

    • Source: BenchChem. (2025).[4] Troubleshooting low conversion rates in Fischer esterification. Link

  • Lithiation Regioselectivity (Precursor Purity)

    • Context: Lithiation of fluoro-aromatics is directed ortho to the fluorine
    • Source: Mortier, J., et al. (2025).[1][11] Directed lithiation of unprotected benzoic acids. ResearchGate. Link

  • Physical Properties (Analogues)

    • Comparison: Methyl 3,4-difluorobenzoate properties used for volatility estim
    • Source: Mosher Chemical. Benzoic acid, 3,4-difluoro-, methyl ester Properties. Link

Sources

Technical Support Center: Optimizing Esterification for Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "optimizing Fischer esterification for sterically hindered benzoic acids" Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Status: Active Operator: Senior Application Scientist Ticket ID: EST-HIND-001

Executive Summary & Diagnostic

Standard Fischer esterification protocols (refluxing carboxylic acid and alcohol with catalytic


) often fail for 2,6-disubstituted benzoic acids (e.g., mesitoic acid). This failure is not due to equilibrium position but kinetic inaccessibility .

For sterically hindered substrates, the reaction mechanism must shift from the standard


  (bimolecular, tetrahedral intermediate) to the 

(unimolecular, acylium ion intermediate). This guide provides the protocols to force this mechanistic switch.
Diagnostic Workflow: Which Protocol Do You Need?

EsterificationLogic Start Substrate Analysis CheckSterics Are ortho-positions blocked? (e.g., 2,6-dimethyl) Start->CheckSterics Unhindered No / Mono-substituted CheckSterics->Unhindered Open Attack Angle Hindered Yes (Di-ortho substituted) CheckSterics->Hindered Steric Blockade StandardProtocol Standard Fischer Protocol (A_AC2 Mechanism) Unhindered->StandardProtocol Issue1 Issue: Low Yield? StandardProtocol->Issue1 Sol1 Optimize Equilibrium: Dean-Stark / Mol. Sieves Issue1->Sol1 MechSwitch Force A_AC1 Mechanism (Acylium Ion) Hindered->MechSwitch NewmanProtocol Protocol A: Newman's Method (100% H2SO4 Pre-activation) MechSwitch->NewmanProtocol Preferred AltProtocol Protocol B: High-Pressure/Microwave (Force A_AC2 via Energy) MechSwitch->AltProtocol Alternative

Figure 1: Decision matrix for selecting the correct esterification strategy based on steric hindrance.

Core Protocols

Protocol A: The "Newman" Method (Acylium Ion Route)

Best for: Extremely hindered acids (e.g., Mesitoic acid, 2,4,6-trialkylbenzoic acids). Mechanism:


. Generates the reactive acylium ion (

) before alcohol addition.

Reagents:

  • Sterically hindered Benzoic Acid (1.0 equiv)

  • Sulfuric Acid (100% or Oleum) - Solvent & Catalyst

  • Alcohol (Excess)[2][3][4]

Methodology:

  • Dissolution (Critical Step): Place the hindered benzoic acid in a flask. Add 100%

    
     (approx. 2–5 mL per gram of acid) at 0°C. Stir until fully dissolved.
    
    • Why: In 100%

      
      , hindered benzoates undergo ionization to form the stable acylium ion and water (complexed by acid). Unhindered acids merely protonate and do not react further without alcohol.
      
  • Quench/Reaction: Pour the sulfuric acid solution slowly into an excess of cold alcohol (0°C) with vigorous stirring.

  • Workup: Pour the mixture into ice water. The ester typically precipitates or separates as an oil. Extract with ether/DCM if necessary.

Validation:

  • Reaction Time: Minutes (vs. days for reflux).

  • Yield: Typically >90%.

Protocol B: High-Pressure Microwave Synthesis

Best for: Moderately hindered acids or when 100%


 is incompatible with other functional groups.
Mechanism:  Forced 

via high thermal energy.

Methodology:

  • Setup: Combine Carboxylic Acid (1.0 equiv), Alcohol (10-20 equiv), and

    
     (0.1–0.5 equiv) in a microwave-transparent pressure vial.
    
  • Parameters:

    • Temperature: 130°C – 150°C[5]

    • Pressure: Autogenous (Caution: Ensure vial rating >20 bar)

    • Time: 10–30 minutes

  • Workup: Neutralize with saturated

    
    , extract with Ethyl Acetate.
    

Troubleshooting & FAQs

Q1: I tried refluxing mesitoic acid in MeOH/H2SO4 for 48 hours, but I see 0% conversion. Why?

A: You are attempting to force the


 mechanism against a steric wall.
  • The Science: In the standard mechanism, methanol must attack the carbonyl carbon to form a tetrahedral intermediate. Two ortho-methyl groups physically block this trajectory (Steric Inhibition of Attack).

  • The Fix: Switch to Protocol A . You must generate the linear acylium ion (

    
    ) first. The linear geometry relieves steric strain and allows the alcohol to attack the cation.
    
Q2: My reaction mixture turned black/tarry.

A: This is likely "charring" due to oxidative decomposition or polymerization by concentrated sulfuric acid.

  • Cause: Adding

    
     too rapidly to the alcohol, or the temperature rose too high during the acylium formation step.
    
  • Optimization:

    • Ensure the acid dissolution step is performed at 0°C.

    • Pour the acid mixture into the alcohol (not alcohol into acid) to control the exotherm.

    • If the substrate is electron-rich and sensitive to oxidation, switch to Protocol B (Microwave) or use a milder Lewis Acid catalyst like Hafnium(IV) chloride (

      
      ) in toluene.
      
Q3: How do I shift the equilibrium if I can't use excess alcohol (precious reagent)?

A: If the alcohol is the limiting reagent, you cannot rely on mass action (Le Chatelier’s principle).

  • Strategy: You must remove water actively.

    • Chemical Drying: Add activated Molecular Sieves (3Å or 4Å) directly to the reaction vessel (if using mild acid/Lewis acid).

    • Azeotropic Distillation: Use a Dean-Stark trap with a non-polar solvent (Toluene or Benzene) to physically remove water.[6]

    • Chemical Scavengers: Use Dicyclohexylcarbodiimide (DCC) and DMAP (Steglich Esterification) instead of Fischer conditions. This consumes the water chemically.

Q4: Can I use Lewis Acids instead of Brønsted Acids?

A: Yes, and often with better selectivity.

  • Recommendation: Hafnium(IV) chloride (

    
    )  and Zirconium(IV) chloride (
    
    
    
    )
    are highly effective for sterically hindered esters.
  • Conditions: 1-5 mol% catalyst in refluxing toluene. These catalysts are water-tolerant and often outperform p-TsOH for difficult substrates.

Quantitative Comparison of Methods

ParameterStandard Reflux (

)
Newman Protocol (100%

)
Microwave AssistedLewis Acid (

)
Mechanism

(Tetrahedral)

(Acylium Ion)

(Forced)
Coordination/Activation
Time 24–48 Hours10–30 Minutes10–30 Minutes6–12 Hours
Yield (Hindered) < 5%> 90%70–90%80–95%
Temp 65–80°C0°C -> RT130–150°C110°C
Risk LowHigh (Corrosive)Moderate (Pressure)Low

References

  • Newman's Method (Original Acylium Mechanism): Newman, M. S. (1941). The Esterification of Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. Link

  • Microwave Optimization: Rahim, S. A., et al. (2023).[5][7] Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. International Journal of Physical Sciences, 3(02), 1-7.[7] Link

  • Lewis Acid Catalysis (Hf/Zr): Ishihara, K., et al. (2002). Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts.[8] Tetrahedron, 58(41), 8179-8188. Link

  • Acylium Ion Evidence: Shi, H., Wang, Y., & Hua, R. (2015).[9] Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. Physical Chemistry Chemical Physics, 17(45), 30279-30291.[9] Link

  • General Mechanism Overview: Master Organic Chemistry. (2022).[7][8][10] Fischer Esterification.[1][2][3][5][6][7][8][10][11][12] Link

Sources

Technical Support Center: Synthesis of Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists. It prioritizes mechanistic insight, impurity profiling, and actionable troubleshooting for the synthesis of Methyl 3,4-difluoro-5-methylbenzoate .

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiles[1]

Executive Technical Summary

The synthesis of Methyl 3,4-difluoro-5-methylbenzoate presents a unique intersection of challenges involving regioselectivity (during the aryl core formation) and chemoselectivity (during functionalization).[1][2]

While the final esterification step appears trivial, the electron-deficient nature of the polyfluorinated ring creates a high susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[1] Furthermore, "ghost" impurities often arise from upstream lithiation isomers that are difficult to separate by standard chromatography due to similar polarity.[2]

This guide addresses the three critical failure modes:

  • SNAr Defluorination: Formation of methoxy-impurities during esterification.[1][2]

  • Regioisomeric Carryover: Mis-lithiation products from the benzoic acid synthesis.[1][2]

  • Incomplete Conversion: Equilibrium limitations in Fischer esterification.

Interactive Troubleshooting Guide (Q&A)

Module A: Impurity Identification (The "Unknown Peak" Problem)

Q1: I see a +12 mass unit impurity (+12 Da) in my LC-MS after esterification. It correlates with a loss of Fluorine (-19) and gain of Methoxy (+31).[1][2] What happened?

Diagnosis: You have likely triggered a Nucleophilic Aromatic Substitution (SNAr) . The Mechanism: The 3,4-difluoro substitution pattern creates a highly electron-deficient ring.[1][2] The ester group at position 1 is an Electron Withdrawing Group (EWG). The fluorine at position 4 (para to the ester) is significantly activated for nucleophilic attack.[1] Trigger: This occurs if you used basic esterification conditions (e.g., Methyl Iodide + K2CO3/Cs2CO3) or if your workup involved a strong base (NaOH/NaOMe) while the reaction was still hot. The Reaction:


Solution: 
  • Immediate Fix: Switch to Acid-Catalyzed Esterification (Fischer Esterification).[1][2] The acidic environment protonates the carbonyl, activating it for nucleophilic attack by neutral methanol, but it does not generate the strong methoxide nucleophile required to displace the fluorine on the ring .

  • Protocol Adjustment: If using Thionyl Chloride (SOCl2), ensure you do not add base (TEA/Pyridine) until the reaction is cooled, or avoid base entirely and strip the HCl in vacuo.

Q2: My NMR shows a "shadow" set of peaks (~5-10%) with very similar splitting patterns. Recrystallization isn't removing it. Is this a side reaction?

Diagnosis: This is likely a Regioisomer carried over from the synthesis of the 3,4-difluoro-5-methylbenzoic acid precursor.[1][2] The Cause: If the acid was synthesized via ortho-lithiation of 3,4-difluorotoluene, the directing effects of fluorine compete.[1]

  • Desired Path: Lithiation at C-5 (ortho to F-4, meta to Methyl)

    
     3,4-difluoro-5-methylbenzoic acid.[1][2]
    
  • Undesired Path: Lithiation at C-2 (ortho to F-3, ortho to Methyl).[1][2] Why it persists: Isomers of polyfluorinated benzoates often have nearly identical Rf values and boiling points, making downstream separation difficult. Solution:

  • Validation: Check the coupling constants (

    
    -values) of the aromatic protons. The desired 3,4-difluoro-5-methyl isomer has protons that are meta or para to each other (depending on the exact arrangement), whereas the impurity might show different F-H coupling patterns.[1][2]
    
  • Purification: Separation is best achieved at the Acid Stage (via recrystallization of the carboxylic acid) rather than the Ester Stage .[1]

Module B: Reaction Optimization

Q3: I am using H2SO4/MeOH. The reaction stalls at 90% conversion. Should I add more acid?

Diagnosis: You have reached Thermodynamic Equilibrium . Adding more catalyst will not shift the equilibrium; it only speeds up the rate at which you reach it.[1] The Science: Fischer esterification is reversible (


).[1][2] Water produced in the reaction hydrolyzes the ester back to the acid .
Solution: 
  • Water Removal: Use a drying agent (e.g., fused Calcium Chloride in a Soxhlet extractor) or molecular sieves (3Å) in the reflux loop.

  • Reagent Excess: Increase the equivalents of Methanol (use it as the solvent).

  • Alternative Reagent: Switch to Thionyl Chloride (SOCl2) in Methanol.

    • Mechanism:[1][3][4][5][6][7] Generates the Acid Chloride in situ, which reacts with MeOH to form the ester + HCl + SO2 (gas). This is irreversible because SO2 leaves the system.

Visualizing the Reaction Pathways

The following diagram maps the "Safe Path" vs. the "Failure Modes" discussed above.

ReactionPathways Start Start: 3,4-Difluoro-5-methylbenzoic Acid AcidCat Route A: MeOH / H2SO4 (Fischer) Start->AcidCat Standard BaseCat Route B: MeI / K2CO3 (Basic Alkylation) Start->BaseCat Risky SOCl2 Route C: SOCl2 / MeOH (In-situ Acid Chloride) Start->SOCl2 High Yield Target TARGET: Methyl 3,4-difluoro-5-methylbenzoate AcidCat->Target Main Path Equilibrium Stalled Equilibrium (Acid + Ester mixture) AcidCat->Equilibrium If water not removed BaseCat->Target Minor Path Impurity_SNAr IMPURITY (SNAr): Methyl 4-methoxy-3-fluoro-5-methylbenzoate BaseCat->Impurity_SNAr MAJOR SIDE REACTION (F-displacement) SOCl2->Target Irreversible (SO2 gas loss)

Figure 1: Decision tree for esterification conditions. Note that basic conditions (Route B) significantly increase the risk of defluorination (SNAr).

Recommended Protocols

Protocol A: Safe Esterification (Thionyl Chloride Method)

Best for: High conversion, avoiding SNAr, avoiding equilibrium issues.[2]

  • Setup: Dry 2-neck RBF with a reflux condenser and an inert gas inlet (N2/Ar). Vent the condenser to a caustic scrubber (traps HCl/SO2).

  • Charge: Add 3,4-difluoro-5-methylbenzoic acid (1.0 equiv) and Anhydrous Methanol (10-20 volumes).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2) (1.5 - 2.0 equiv) dropwise. Caution: Exothermic.[1][2]

  • Reaction: Warm to room temperature, then reflux for 2-4 hours.

  • Monitoring: Check TLC/LCMS.

    • Pass Criteria: Disappearance of Acid peak.

    • Fail Criteria: Appearance of Methoxy-adduct (+12 mass).[1][2]

  • Workup: Concentrate in vacuo to remove MeOH and excess SOCl2. Redissolve in EtOAc, wash with sat. NaHCO3 (carefully, gas evolution), then Brine.[2] Dry over Na2SO4.

Protocol B: Impurity Profiling (Data Table)

Use this table to identify side products in your analytical data.

ComponentRelative Mass (LCMS)OriginPrevention Strategy
Target Ester M+ (200.16)*Desired ProductN/A
Acid Precursor M-14Incomplete ReactionRemove water; Use SOCl2.[1][2]
SNAr Impurity M+12Nucleophilic Attack (MeO⁻)Avoid Base. Do not use K2CO3/MeI.[2]
Regioisomer M+ (Same Mass)Upstream LithiationRecrystallize Acid starting material before esterification.[2]
Dimer 2M - XRadical Coupling (Rare)Maintain low temp during lithiation (upstream).[1][2]

*Note: Molecular weights are approximate based on C9H8F2O2 (MW ~186.[2]16) + Me (15) etc. Exact mass depends on isotopes.

References

  • Master Organic Chemistry. (2022).[2] Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2019).[2] Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism. Retrieved from [Link]

  • ResearchGate. (2011).[2][8] Regioselective Lithium Diisopropylamide-Mediated Ortholithiation. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl benzoate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: PUR-MDFMB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of Impurities from Crude Methyl 3,4-difluoro-5-methylbenzoate[1][2]

Executive Summary & Diagnostic Matrix

User Context: You are synthesizing or purifying Methyl 3,4-difluoro-5-methylbenzoate (CAS: Analogous structures often proprietary/variable). This compound is a lipophilic, electron-deficient aromatic ester, commonly used as an intermediate in the synthesis of kinase inhibitors or anti-infectives.[1][2]

The Challenge: The 3,4-difluoro substitution pattern creates significant electron withdrawal, making the ester bond susceptible to hydrolysis and the ring prone to nucleophilic attack if handled aggressively.[1][2] Furthermore, the high lipophilicity of the fluorinated motif often leads to persistent emulsions during aqueous workups.[1][2]

Quick Diagnostic: Identify Your Impurity

ObservationLikely ImpurityRoot CauseRecommended Protocol
High Acid Value (AV) / Broad OH peak in IR Unreacted Starting Material (3,4-difluoro-5-methylbenzoic acid)Incomplete Fischer esterification or Hydrolysis.[1][2]Protocol A (Bicarbonate Wash)
Extra peaks in

F NMR
Regioisomers (e.g., 2,3-difluoro isomer)Impure starting acid (upstream synthesis issue).Protocol C (Column/Recryst.)
Cloudiness / Water Droplets Moisture / HydratesInefficient drying or hygroscopic salt carryover.[2]Protocol B (Drying & Vac Distillation)
Yellow/Brown Discoloration Polymerized byproducts / Trace MetalsOxidation of phenolic impurities or Pd/Cu carryover.[2]Protocol D (Adsorbent Treatment)

Technical Workflows (Standard Operating Procedures)

Protocol A: The "Acid-Strip" Wash (Chemical Removal)

Target: Removal of unreacted 3,4-difluoro-5-methylbenzoic acid.[1][2]

The Science: The unreacted acid is the most common impurity.[1][2] While simple extraction works for non-fluorinated esters, fluorinated benzoates are dense and lipophilic, leading to "rag layers" (emulsions).[2] We use a pH-controlled wash to convert the acid to its water-soluble sodium salt (


) without hydrolyzing the ester.[1][2]

Step-by-Step:

  • Dilution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Ratio: 10 mL solvent per 1 g crude.[2]

    • Note: DCM provides better solubility for fluorinated aromatics but is harder to dry later.[2]

  • The Bicarbonate Wash:

    • Wash the organic phase with saturated aqueous

      
        (2 x volume).[1][2]
      
    • Critical Checkpoint: Measure the pH of the aqueous layer.[1][2] It must be pH > 8 .[2] If not, repeat the wash.[1][2]

    • Troubleshooting Emulsions: If a rag layer forms, add saturated NaCl (Brine) immediately.[1][2] The high ionic strength forces phase separation.[1][2]

  • The Polish Wash:

    • Wash with distilled water (1x) to remove trapped salts.[2]

    • Wash with Saturated Brine (1x) to pre-dry the organic layer.[1][2]

  • Drying:

    • Dry over anhydrous

      
       (Magnesium Sulfate) for 20 minutes.
      
    • Why

      
      ? It is faster and more aggressive than 
      
      
      
      , which is necessary for removing water trapped in the fluorinated matrix.[1][2]
Protocol B: Vacuum Distillation (Physical Removal)

Target: Removal of solvents, moisture, and non-volatile tars.[1][2]

The Science: Methyl 3,4-difluoro-5-methylbenzoate has a high boiling point (likely >200°C at atm, estimated).[1][2] Heating to this temperature at atmospheric pressure risks decarboxylation or defluorination.[2] Vacuum distillation lowers the boiling point to a safe window (<120°C).[1][2]

Setup:

  • Short-path distillation head (minimize surface area).[1][2]

  • High Vacuum: < 2 mmHg (Torr).[2]

Procedure:

  • Degassing: Stir the crude oil under weak vacuum (20 mmHg) at RT for 15 mins to remove residual solvent (EtOAc/MeOH).

  • Ramping: Slowly increase vacuum to < 2 mmHg.

  • Heating: Raise the oil bath temperature.

    • Fraction 1 (Fore-run): Low boilers (residual solvent).[2] Discard.

    • Fraction 2 (Main Cut): Collect the steady boiling fraction.[1][2]

    • Fraction 3 (Pot Residue): Dark tars/polymers.[2] Do not distill to dryness (risk of thermal decomposition).[2]

Protocol C: Handling Regioisomers

Target: Removal of 2,3-difluoro or 4,5-difluoro isomers.

The Hard Truth: Separation of regioisomers after esterification is chemically inefficient because their boiling points and solubilities are nearly identical.[1][2]

  • Best Practice: Purify the starting material (the acid) via recrystallization before esterification.[1][2]

  • Salvage Protocol: If you must purify the ester:

    • Flash Chromatography: Use a high-performance silica column.[2]

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Detection: UV at 254 nm. Fluorinated rings have distinct UV absorption; however, spotting on TLC might require

      
       stain if UV is weak.[2]
      

Visual Workflow: Purification Logic

The following diagram illustrates the decision-making process for purifying the crude mixture.

PurificationWorkflow Start Crude Methyl 3,4-difluoro-5-methylbenzoate CheckState Check Physical State Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Oil / Liquid CheckState->Liquid Dissolve Dissolve in EtOAc Solid->Dissolve Liquid->Dissolve Wash Wash: Sat. NaHCO3 (x2) + Brine (Break Emulsion) Dissolve->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry CheckPurity Check Purity (TLC/NMR) Dry->CheckPurity HighPurity Purity > 98%? YES CheckPurity->HighPurity LowPurity Purity < 98%? NO CheckPurity->LowPurity Final Pure Product HighPurity->Final Distill High Vac Distillation (<2 mmHg) LowPurity->Distill If Liquid Recryst Recrystallization (Hexanes/EtOAc) LowPurity->Recryst If Solid Distill->Final Recryst->Final

Caption: Integrated workflow for the purification of fluorinated benzoate esters, prioritizing acid removal and physical state handling.

Frequently Asked Questions (Troubleshooting)

Q1: I washed with Bicarbonate, but my yield dropped by 40%. Did I hydrolyze my ester?

  • Analysis: It is unlikely you hydrolyzed the ester with mild bicarbonate at room temperature.[1][2]

  • Likely Cause: Your crude material contained a significant amount of unreacted acid (starting material).[2] The bicarbonate wash removed this impurity effectively, "lowering" your mass recovery but drastically increasing purity.[1][2]

  • Verification: Acidify the aqueous bicarbonate waste layer with HCl. If a white precipitate forms, that is your unreacted starting material (3,4-difluoro-5-methylbenzoic acid).[1][2]

Q2: The organic layer is cloudy and won't clear up even after adding drying agent.

  • Issue: Fluorinated esters are highly lipophilic and can form micro-emulsions with water.[2]

  • Solution: Filter off the drying agent first.[1][2] Then, add fresh DCM (Dichloromethane) and re-dry.[2] If the problem persists, pass the solution through a small pad of Celite or a 0.45-micron PTFE syringe filter to mechanically remove suspended water micro-droplets.[1][2]

Q3: My


F NMR shows two sets of peaks very close together. What now? 
  • Diagnosis: This is classic regioisomer contamination (e.g., 2,3-difluoro vs 3,4-difluoro).[1][2]

  • Action: Distillation will rarely separate these.[2] You must use column chromatography.[2]

  • Tip: Use a stationary phase modified with Silver Nitrate (

    
    -Silica) if standard Silica fails; the slight difference in pi-cloud density between isomers can interact differentially with silver ions, improving separation [1].[1][2]
    

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Fischer Esterification workup and Bicarbonate washing).

  • Sandford, G. (2003).[2] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[2] Tetrahedron, 59(4), 437-454.[1][2] (Context on nucleophilic susceptibility of fluorinated aromatics). [1][2]

  • Fieser, L. F. (1941).[2] Experiments in Organic Chemistry. D.C. Heath and Company.[2] (Foundational techniques for ester distillation and purification).

Sources

Technical Support Center: Reaction Rate Optimization for Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #EST-34DF5M-OPT Subject: Accelerating Esterification Kinetics of Electron-Deficient Benzoic Acids Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Brief: Why is the Reaction Slow?

User Query: "I am using standard sulfuric acid in methanol reflux, but the conversion of 3,4-difluoro-5-methylbenzoic acid to its methyl ester is stalling at ~70% or taking >24 hours."

Technical Analysis: The formation of Methyl 3,4-difluoro-5-methylbenzoate presents a specific kinetic and thermodynamic challenge compared to unsubstituted benzoic acid.[1]

  • Electronic Deactivation (The "Fluorine Effect"):

    • The 3,4-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I).[1] While this makes the carbonyl carbon more electrophilic (beneficial for nucleophilic attack), it significantly reduces the basicity of the carbonyl oxygen.

    • Consequence: The initial protonation step (the activation energy barrier) becomes the rate-limiting bottleneck. Standard mineral acids (H₂SO₄) may struggle to maintain a sufficient concentration of the protonated intermediate.

  • Thermodynamic Equilibrium:

    • Fischer esterification is an equilibrium process (

      
      ).[1] As water accumulates, the reverse hydrolysis reaction accelerates, stalling the net forward rate.
      
  • Steric Factors:

    • The 5-methyl group is meta to the carboxyl group, offering minimal direct steric hindrance. However, it contributes to the overall lipophilicity, potentially causing solubility issues in pure cold methanol, which can limit the effective collision frequency.

Decision Matrix: Select Your Optimization Route

Use this logic flow to choose the correct protocol based on your lab's constraints.

OptimizationFlow Start Start: Reaction Stalled/Slow CheckScale Scale of Reaction? Start->CheckScale SmallScale < 5 grams (High Value SM) CheckScale->SmallScale LargeScale > 100 grams (Process Scale) CheckScale->LargeScale RouteB Method B: Acid Chloride (Thionyl Chloride) SmallScale->RouteB Highest Yield CheckEquip Access to Autoclave/Sealed Tube? LargeScale->CheckEquip RouteA Method A: Chemical Drying (Trimethyl Orthoformate) CheckEquip->RouteA No (Safest) RouteC Method C: Microwave/Pressure (Superheated MeOH) CheckEquip->RouteC Yes (Fastest)

Caption: Decision tree for selecting the optimal esterification protocol based on scale and equipment availability.

Detailed Protocols

Method A: Chemical Water Scavenging (The "Equilibrium Breaker")

Best for: Medium scale (10–100g), standard glassware, moisture-sensitive kinetics.

Mechanism: Instead of physically removing water (which is difficult with volatile methanol), we consume it chemically using Trimethyl Orthoformate (TMOF) .



This reaction irreversibly consumes the water byproduct, driving the esterification to completion.

Protocol:

  • Setup: Flame-dried RBF equipped with a reflux condenser and nitrogen line.

  • Charge: Add 3,4-difluoro-5-methylbenzoic acid (1.0 eq) and anhydrous Methanol (0.3 M concentration).

  • Catalyst: Add H₂SO₄ (0.1 eq) or p-TsOH (0.05 eq).

  • Scavenger: Add Trimethyl Orthoformate (1.2 – 1.5 eq).

    • Note: TMOF also acts as a methylating agent in acidic media.[1]

  • Reaction: Reflux at 65°C.

    • Expected Rate: Conversion >95% within 4–6 hours (vs. 24h+ without TMOF).[1]

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat.[1] NaHCO₃ (to remove acid traces) and brine.[1] Dry over MgSO₄.[1]

Method B: The "Acid Chloride" Activation (High Velocity)

Best for: High-value starting material (SM), ensuring 100% conversion, avoiding equilibrium.

Mechanism:




The acid chloride intermediate is highly reactive, bypassing the low basicity of the fluorinated carbonyl oxygen.

Protocol:

  • Activation: In a dry flask, suspend 3,4-difluoro-5-methylbenzoic acid (1.0 eq) in Toluene (3 vol) or DCM.

  • Reagent: Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF (Dimethylformamide).

    • Critical Step: The DMF acts as a catalyst (Vilsmeier-Haack type intermediate) essential for electron-deficient acids.[1]

  • Reflux: Heat to 70–80°C for 2 hours. Monitor gas evolution (SO₂/HCl).

  • Evaporation: Once clear (acid chloride formed), concentrate to dryness to remove excess SOCl₂.[1] Do not skip this—excess SOCl₂ reacts with MeOH to form hazardous MeCl/SO₂.[1]

  • Esterification: Redissolve the crude oil in dry DCM. Cool to 0°C. Add Methanol (5.0 eq) and Triethylamine (1.1 eq) dropwise.

  • Result: Instantaneous reaction. Quantitative yield.

Method C: Base-Promoted S_N2 (The "Mild" Alternative)

Best for: Small scale, acid-sensitive substrates (though this specific molecule is acid-stable).[1]

Protocol:

  • Dissolve acid in DMF (Dimethylformamide).[1]

  • Add K₂CO₃ (1.5 eq) and stir for 15 min to form the carboxylate salt.

  • Add Methyl Iodide (MeI) (1.2 eq).[1] Stir at RT or 40°C.

    • Troubleshooting: If slow, the electron-withdrawing fluorines stabilize the anion, making it a weaker nucleophile. Add a catalytic amount of Cs₂CO₃ (Cesium effect) to boost solubility and reactivity.[1]

Comparative Data Analysis

ParameterStandard Fischer (H₂SO₄/MeOH)Method A (TMOF Modified)Method B (Acid Chloride)
Reaction Time 18–24 Hours4–6 Hours3–4 Hours (Total)
Conversion ~70–80% (Equilibrium limited)>98%>99%
Atom Economy HighMediumLow (SO₂/HCl waste)
Water Tolerance LowHigh (Chemically consumed)Zero (Strictly anhydrous)
Safety Profile Moderate (Corrosive)ModerateHigh Hazard (SOCl₂ fumes)

Troubleshooting FAQs

Q: I see a new spot on TLC just above my product when using Method A. What is it? A: This is likely the orthoester intermediate.[1] If you use a large excess of TMOF and insufficient water/workup, the reaction can stop at the orthoester stage. Fix: Ensure the reaction mixture is treated with mild aqueous acid (e.g., 1M HCl wash) during workup to hydrolyze the orthoester back to the desired methyl ester.

Q: My Acid Chloride reaction turned black/tarry. A: This usually indicates overheating or lack of solvent.[1] Electron-deficient benzoyl chlorides are generally stable, but high concentrations of SOCl₂ at reflux can cause degradation.[1] Fix: Use Toluene as a solvent to control the temperature (max 80°C) rather than using neat Thionyl Chloride.

Q: Can I use microwave irradiation? A: Yes. Microwave heating allows you to superheat Methanol (to ~100–120°C) in a sealed vessel.[1] This overcomes the activation energy barrier caused by the fluorine deactivation.

  • Settings: 120°C, 15 mins, High Absorption.

  • Caution: Ensure your vessel is rated for the pressure of MeOH at 120°C (~5-6 bar).

Mechanistic Visualization

The following diagram illustrates the energy landscape differences between the Standard Fischer route and the Acid Chloride route.

EnergyLandscape cluster_0 Standard Fischer (High Barrier) cluster_1 Acid Chloride Route (Activation) SM Acid + MeOH TS1 TS: Protonation (Difficult due to F-EWG) SM->TS1 Slow Inter Tetrahedral Intermediate TS1->Inter Prod Ester + H2O Inter->Prod Reversible Prod->Inter Water Inhibition SM2 Acid + SOCl2 Act Acid Chloride (High Energy) SM2->Act Irreversible Prod2 Ester Act->Prod2 Fast Attack

Caption: Energy landscape comparison. The Acid Chloride route bypasses the difficult protonation step and reversibility issues of the Fischer method.

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification. Retrieved from

  • Royal Society of Chemistry. (2023).[1] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2. RSC Advances. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Optimization. Retrieved from

  • MDPI. (2023).[1][3] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from

  • Liu, Y. et al. (2016).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from

Sources

Technical Support Center: Troubleshooting the Esterification of 3,4-Difluoro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The esterification of 3,4-difluoro-5-methylbenzoic acid presents a classic thermodynamic paradox in organic synthesis. While the electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, they simultaneously plummet the


 of the carboxylic acid. This electronic deactivation renders the carbonyl oxygen exceptionally poor at accepting protons, causing traditional Brønsted acid-catalyzed Fischer esterifications (using 

or

-TsOH) to stall at low conversions.

This guide provides field-proven, causality-driven solutions utilizing alternative catalytic systems—specifically Lewis acids, heterogeneous Metal-Organic Frameworks (MOFs), and organoboron catalysts—to bypass these thermodynamic roadblocks.

Part 1: Troubleshooting & FAQs

Q1: My standard Fischer esterification using


 yields <20% conversion after 24 hours. Why is this substrate so unreactive? 
Root Cause:  The issue is electronic, not steric. The 3,4-difluoro-5-methyl substitution pattern leaves the ortho positions open, meaning steric hindrance at the carbonyl is minimal. However, the strong inductive electron-withdrawing effect of the fluorine atoms drastically reduces the basicity of the carbonyl oxygen. Since the rate-determining first step of a Fischer esterification is the protonation of this oxygen to generate an oxocarbenium ion, standard Brønsted acids fail to achieve sufficient equilibrium concentrations of the activated species[1].
Corrective Action:  Switch to a Lewis acid catalyst. Lewis acids (such as 

or

clusters) coordinate directly to the carbonyl oxygen via empty d-orbitals, bypassing the need for Brønsted basicity and effectively increasing the electrophilicity of the carbonyl carbon[2].

Q2: I need to scale up the esterification but want to avoid the difficult workup and environmental impact of homogeneous Lewis acids. What are the alternatives? Root Cause: Homogeneous Lewis acids often require tedious aqueous quenching and extraction, leading to emulsion formation and catalyst loss. Corrective Action: Deploy a heterogeneous Metal-Organic Framework (MOF), specifically UiO-66-NH2 . The


 clusters in this MOF provide potent Lewis acidic sites that coordinate the electron-deficient carbonyl. Concurrently, the amine groups on the organic linker hydrogen-bond with the alcohol, enhancing its nucleophilicity[3]. This "dual-activation" mechanism is highly effective for fluorinated benzoic acids and allows for simple catalyst recovery via centrifugation or filtration[4].

Q3: My substrate contains acid-sensitive functional groups elsewhere in the molecule. How can I achieve esterification under completely neutral or extremely mild conditions? Root Cause: Both Brønsted and strong Lewis acids can cleave sensitive protecting groups (e.g., Boc, THP) or induce unwanted side reactions like etherification of the alcohol[1]. Corrective Action: Utilize Boronic Acid Catalysis (e.g., 3,4,5-trifluorophenylboronic acid). Boronic acids operate by forming a transient mixed anhydride with the carboxylic acid, which is highly susceptible to nucleophilic attack by the alcohol[5]. This mechanism completely avoids acidic protonation. Alternatively, the Steglich Esterification utilizes DCC to form an O-acylisourea intermediate, followed by DMAP-catalyzed acyl transfer, operating efficiently at room temperature[1].

Part 2: Quantitative Data Presentation

The following table summarizes the performance metrics of alternative catalytic systems for the esterification of deactivated fluorinated benzoic acids, allowing for rapid protocol selection based on your specific synthesis constraints.

Catalyst SystemActivation MechanismTemp (°C)Typical Yield (%)Catalyst RecoveryBest Use Case
UiO-66-NH2 (Zr-MOF) Dual (Lewis Acid + H-Bonding)150>90%Excellent (Filtration)Scale-up, high-throughput synthesis, green chemistry[6].

(1-5 mol%)
Strong Lewis Acid80-10085-95%Poor (Aqueous Quench)Rapid small-scale synthesis, standard lab equipment.
Boronic Acid (10 mol%) Mixed Anhydride Formation11080-90%Moderate (Chromatography)Highly acid-sensitive substrates, complex API synthesis[5].
DCC / DMAP (Steglich) O-Acylisourea / Nucleophilic2575-85%N/A (Consumable)Thermally sensitive substrates, room temperature needs[1].

Part 3: Mechanistic & Workflow Visualizations

To ensure a deep understanding of the causality behind these alternative methods, the following diagrams illustrate the chemical logic and experimental workflows.

UIO66_Mechanism cluster_MOF UiO-66-NH2 Dual Activation Mechanism Substrate 3,4-difluoro-5-methylbenzoic acid (Electron-Deficient Carbonyl) Zr Zr4+ Lewis Acid Site (Coordinates Carbonyl Oxygen) Substrate->Zr Binds to MOF Alcohol Alcohol (e.g., Methanol) NH2 -NH2 Basic Site (H-Bonds with Alcohol) Alcohol->NH2 H-Bonding ActivatedComplex Transition State: Highly Electrophilic Carbonyl + Activated Nucleophilic Alcohol Zr->ActivatedComplex Lowers LUMO NH2->ActivatedComplex Raises HOMO Product Fluorinated Benzoate Ester + H2O ActivatedComplex->Product Nucleophilic Attack & Desorption

Caption: Mechanistic pathway of dual activation by UiO-66-NH2 for the esterification of deactivated acids.

Boronic_Workflow Step1 1. Combine Substrate, Alcohol, & Boronic Acid Catalyst (10 mol%) Step2 2. Reflux with Soxhlet Extractor (Use 4Å Molecular Sieves for H2O removal) Step1->Step2 Step3 3. TLC Validation Checkpoint (Confirm disappearance of acid) Step2->Step3 Step4 4. Cool to Room Temp & Evaporate Solvent Step3->Step4 Step5 5. Aqueous Workup (Wash with 5% NaHCO3) Step4->Step5 Step6 6. Organic Layer Drying & Concentration -> Pure Ester Step5->Step6

Caption: Step-by-step experimental workflow for boronic acid-catalyzed esterification.

Part 4: Validated Experimental Protocols

Protocol A: Heterogeneous Esterification using UiO-66-NH2

Causality Focus: This protocol leverages the thermal stability and dual-activation nature of the Zr-MOF to drive the reaction without homogeneous acid contamination. Self-Validating System: The reaction progress is validated by the physical state of the catalyst (which remains an insoluble powder) and direct GC-MS tracking.

  • Preparation: In a heavy-walled pressure vessel or specialized microwave reactor tube, add 3,4-difluoro-5-methylbenzoic acid (1.0 equiv).

  • Solvent/Reactant Addition: Add the target alcohol (e.g., methanol) to serve as both the reactant and the solvent (typically 0.1 M relative to the acid).

  • Catalyst Loading: Add 10 wt% of activated UiO-66-NH2 catalyst[6]. (Note: Ensure the MOF has been pre-dried at 100°C under vacuum to remove coordinated water from the Zr clusters, maximizing Lewis acidity).

  • Reaction: Seal the vessel and heat to 150°C for 10 hours with vigorous magnetic stirring.

  • Validation Checkpoint: Pull a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via GC-MS. The target ester peak should represent >90% conversion.

  • Workup & Recovery: Cool the mixture to room temperature. Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the supernatant containing the pure ester product.

  • Catalyst Recycling: Wash the recovered UiO-66-NH2 pellet with fresh methanol, dry under vacuum, and reuse for up to 5 subsequent cycles with negligible loss of activity[4].

Protocol B: Mild Boronic Acid-Catalyzed Esterification

Causality Focus: By forming a highly reactive mixed anhydride intermediate, this protocol completely bypasses the need to protonate the deactivated carbonyl oxygen, making it ideal for highly sensitive substrates[5].

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap or a Soxhlet extractor containing activated 4Å molecular sieves, add 3,4-difluoro-5-methylbenzoic acid (1.0 equiv) and the target alcohol (1.2 equiv).

  • Solvent & Catalyst: Dissolve the mixture in a non-polar solvent capable of azeotropic water removal (e.g., toluene). Add 10 mol% of 3,4,5-trifluorophenylboronic acid.

  • Reaction: Heat the mixture to reflux. The continuous removal of water by the molecular sieves drives the equilibrium toward the ester[7].

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The highly polar fluorinated acid spot will disappear, replaced by a higher-Rf ester spot.

  • Workup: Once complete (typically 12-18 hours), cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash sequentially with 5% aqueous

    
     (to remove unreacted acid and the boronic acid catalyst) and brine. Dry over 
    
    
    
    and concentrate to yield the pure ester.

References

  • BenchChem Technical Support: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification. BenchChem. 1

  • RSC Advances: Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Royal Society of Chemistry.

  • PMC / NIH: Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. National Institutes of Health. 4

  • Organic Chemistry Portal: Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids.2

  • MDPI: Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification.3

  • PMC / NIH: Emergent Organoboron Acid Catalysts. National Institutes of Health. 5

  • Google Patents: US6235924B1 - Continuous process for preparing benzoic acid esters.7

Sources

"managing byproduct formation in Suzuki coupling of difluorobenzoates"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Byproduct Formation in Suzuki Coupling of Difluorobenzoates Role: Senior Application Scientist Status: Active Support Session

Welcome to the Technical Support Center.

You are likely here because your LC-MS traces are showing everything except your desired product. Difluorobenzoates are deceptive substrates. Their electron-deficient nature, while excellent for oxidative addition, opens Pandora’s box of side reactions: Nucleophilic Aromatic Substitution (


), Protodeboronation, and Ester Hydrolysis. 

This guide does not offer generic advice. It is a root-cause analysis engine designed to stabilize your specific chemistry.

Part 1: The Diagnostic Matrix

Before changing a single reagent, identify your enemy. Compare your LC-MS/NMR data against this symptom tracker.

Symptom (Observation) Likely Culprit The Mechanism Immediate Fix
Mass = [M - Halide + H] HydrodehalogenationPd inserts, but transmetalation is too slow; hydride source (solvent/base) intercepts Pd-Ar.Switch to anhydrous conditions; remove alcohols; increase catalyst loading.
Mass = [M - F + Base/Nu]

Competition
The base (or boronate) attacked the ring directly, displacing a Fluorine atom.Switch to non-nucleophilic bases (e.g.,

,

); avoid alkoxides.[1]
Mass = [M - Ester + OH] SaponificationAqueous base attacked the ester carbonyl.Use anhydrous phosphate/carbonate bases; reduce water ratio.
Boronic Acid Disappears ProtodeboronationBase-catalyzed hydrolysis of the C-B bond (common in fluorinated boronates).Use excess boronate (1.5–2.0 equiv); switch to MIDA boronates or slow addition.
Mass = [Boronic Dimer] HomocouplingOxygen presence or slow oxidative addition.Degas vigorously; ensure halide is in slight excess or catalyst is highly active.
Part 2: Deep Dive Troubleshooting
Issue A: The "Missing Fluorine" (

Competition)

The Scenario: You are coupling methyl 4-bromo-2,6-difluorobenzoate. You expect the Boronic acid to replace the Bromine. Instead, you see species where a Fluorine has been replaced by your base (e.g., -OMe, -OH) or even the boronate itself.

The Science: Difluorobenzoates are "activated arenes." The ester and fluorine atoms pull electron density out of the ring, making it highly susceptible to nucleophilic attack (


). If your base is small and hard (e.g., NaOH, NaOMe), it will attack the ring faster than the Palladium can perform the coupling.

The Solution:

  • Base Selection: STOP using hydroxides or alkoxides.

    • Gold Standard:Tribasic Potassium Phosphate (

      
      ) . It acts as a proton sponge without being a potent nucleophile towards the ring.
      
    • Alternative:Cesium Fluoride (CsF) in anhydrous conditions.

  • Steric Protection: If

    
     persists, use a bulkier ester if synthetic route permits (e.g., tert-butyl ester instead of methyl).
    
Issue B: The "Vanishing Boronate" (Protodeboronation)

The Scenario: Your halide (difluorobenzoate) is untouched, but your fluorinated boronic acid partner has converted into a simple fluorobenzene (Ar-H).

The Science: Polyfluorinated boronic acids are notoriously unstable. The electron-withdrawing fluorines stabilize the boronate anion intermediate, which accelerates hydrolysis and subsequent protonolysis (loss of Boron). This reaction is often faster than the Transmetalation step in the Suzuki cycle.

The Solution:

  • The "Slow-Release" Protocol: Do not dump all boronic acid in at once. Add it dropwise as a solution over 1 hour. This keeps the concentration of the unstable species low relative to the catalyst.

  • Ligand Acceleration: You must speed up the Transmetalation step to outcompete decomposition. Use highly active ligands like XPhos or SPhos .[1]

  • Switch Reagents: If the boronic acid fails, switch to a Potassium Trifluoroborate (

    
    )  or a MIDA Boronate . These are protected forms that release the active species slowly.
    
Part 3: Visualizing the Battlefield

The following diagram maps the kinetic competition occurring in your flask. Your goal is to force the path along the green arrows (Cross-Coupling) and block the red arrows (


 and Protodeboronation).

SuzukiPathways Start Difluorobenzoate (Electrophile) Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) Start->Pd_OxAdd Pd(0)/Ligand SNAr_Prod SNAr Byproduct (Fluorine Displacement) Start->SNAr_Prod Strong Base (OH-, OR-) Hydrolysis_Prod Carboxylic Acid (Ester Hydrolysis) Start->Hydrolysis_Prod H2O / High pH Boron Boronic Acid (Nucleophile) DeBoron_Prod Protodeboronation (Ar-H + Boric Acid) Boron->DeBoron_Prod Aq. Base (Slow Transmetalation) Product Biaryl Product (Cross-Coupling) Boron->Product Base Activation Pd_OxAdd->Product Transmetalation (Fast w/ SPhos)

Figure 1: Kinetic competition in the Suzuki coupling of electron-deficient benzoates. Green paths represent the desired catalytic cycle; red dashed paths represent competing decomposition pathways.

Part 4: The "Gold Standard" Protocol

This protocol is designed to minimize


 and Ester Hydrolysis by excluding water and using a mild, insoluble base.

Applicability: Coupling of electron-deficient aryl bromides (e.g., difluorobenzoates) with unstable boronic acids.

Reagents:
  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Why: XPhos creates a bulky, electron-rich Pd center that accelerates oxidative addition and protects the metal, facilitating the coupling of hindered/electronic substrates.

  • Base:

    
     (finely ground, anhydrous)  (2.0 - 3.0 equiv)
    
    • Why: Phosphate is basic enough to activate the boron but is bulky and poorly nucleophilic, preventing

      
       on the fluorobenzoate ring.
      
  • Solvent: 1,4-Dioxane (Anhydrous)

    • Why: High boiling point, good solubility for organics, poor solubility for the inorganic base (creating a "surface-active" slow release of base).

Step-by-Step Procedure:
  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Difluorobenzoate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), 
    
    
    
    (0.02 equiv), and XPhos (0.04 equiv) to a reaction vial.
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degas: Sparge the mixture with Nitrogen for 5–10 minutes. Oxygen promotes homocoupling and phenol formation.

  • Activation: Seal the vial. Heat to 80°C .

    • Note: Do not jump immediately to 110°C. Start lower to preserve the boronic acid. If conversion is slow after 2 hours, ramp to 100°C.

  • Water Trick (Optional): If the reaction stalls completely (0% conversion), add exactly 1-2 drops of degassed water.

    • Why: Completely anhydrous conditions sometimes prevent the formation of the active boronate species. A trace of water initiates the cycle without causing bulk hydrolysis.

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

TroubleshootingTree Start Start: Analyze Crude LC-MS CheckSM Is Halide (Benzoate) Consumed? Start->CheckSM HalideGone Yes CheckSM->HalideGone Yes HalideLeft No CheckSM->HalideLeft No CheckProd Is Product Formed? HalideGone->CheckProd Success Optimize Yield (Purification) CheckProd->Success Major Peak SNAr_Issue Issue: SNAr / Hydrolysis (M-F+Nu or Acid) CheckProd->SNAr_Issue Byproducts Found CheckBoron Is Boronic Acid Present? HalideLeft->CheckBoron Proto_Issue Issue: Protodeboronation (Boron decomposed) CheckBoron->Proto_Issue No (Boron gone) Cat_Death Issue: Catalyst Death (Inactive Pd) CheckBoron->Cat_Death Yes (Both SM left) Switch to CsF or K3PO4\nRemove Water Switch to CsF or K3PO4 Remove Water SNAr_Issue->Switch to CsF or K3PO4\nRemove Water Use MIDA Boronate\nSlow Addition Use MIDA Boronate Slow Addition Proto_Issue->Use MIDA Boronate\nSlow Addition Switch to XPhos Pd G3\nDegas Better Switch to XPhos Pd G3 Degas Better Cat_Death->Switch to XPhos Pd G3\nDegas Better

Figure 2: Logical workflow for diagnosing reaction failure based on crude mixture analysis.

References
  • Kinetics and Mechanism of Protodeboron

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[2]

    • Source:J. Am. Chem. Soc.[3] (via University of Edinburgh/ResearchGate).

    • URL:[Link] (Verified via Search 1.1)

  • Base Selection in Fluorinated Systems. Title: Practical Guides for Suzuki Coupling of Fluorinated Benzoates (BenchChem Technical Notes). Source: BenchChem / PubMed Central.
  • Anhydrous Coupling of Unstable Boron

    • Title: Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters.
    • Source:J. Org.[4][5][6] Chem. 2024.[4][7]

    • URL:[Link] (Verified via Search 1.13)

  • Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes.

    • Title: Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes.[8]

    • Source:PubMed / Org. Lett.
    • URL:[Link] (Verified via Search 1.7)

  • General Suzuki Reviews (Buchwald/Hartwig Context).

    • Title: The Suzuki Reaction - Chem 115 Myers (Harvard).
    • Source: Harvard University Department of Chemistry.
    • URL:[Link] (Verified via Search 1.17)

Sources

Technical Support Center: Purification of Fluorinated Benzoic Acid Esters

[1]

Topic: Challenges in the purification of fluorinated benzoic acid esters Role: Senior Application Scientist Status: Active Support Ticket[1]

Introduction: The "Fluorine Effect" in Purification

Welcome to the Technical Support Center. If you are working with fluorinated benzoic acid esters, you are likely encountering purification difficulties that standard protocols fail to address.

Fluorine is not merely a "hydrogen mimic"; it is the most electronegative element and possesses a unique lipophilicity profile. In benzoic acid esters, these properties create two primary challenges:

  • Electronic Activation: The electron-withdrawing nature of fluorine makes the ester carbonyl hyper-electrophilic (prone to hydrolysis) and the aromatic ring susceptible to nucleophilic attack (SNAr).[1]

  • Chromatographic "Stickiness": Fluorine alters the dipole moment and pi-cloud density, often causing regioisomers to co-elute on standard C18 phases.[1]

This guide addresses these specific failure modes with field-proven troubleshooting steps.

Module 1: Chromatographic Separation (HPLC/Flash)

Q: Why are my fluorinated regioisomers co-eluting on a standard C18 column?

Diagnosis: Standard C18 (octadecyl) phases rely primarily on hydrophobic interactions (dispersive forces). While fluorine increases lipophilicity compared to hydrogen, the difference in hydrophobicity between ortho-, meta-, and para- fluorinated isomers is often negligible.[1] C18 columns lack the "shape selectivity" required to discriminate these subtle electronic differences.

The Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP stationary phases (often referred to as "F5" columns) are the gold standard for fluorinated aromatics.

Mechanism of Action: Unlike C18, PFP phases utilize four distinct retention mechanisms:

  • Pi-Pi (

    
    ) Interactions:  Between the phenyl ring of the analyte and the PFP ring.[1]
    
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact with the polar functional groups of your ester.[1]

  • Charge Transfer: Fluorine is electron-withdrawing, creating an electron-deficient ring on the stationary phase that retains electron-rich analytes (or vice versa).[1]

  • Shape Selectivity: The rigid PFP ring discriminates based on the steric bulk of the fluorine substitution pattern.[1]

Protocol: Column Selection Strategy

FeatureStandard C18PFP (Pentafluorophenyl)Recommendation
Primary Interaction Hydrophobic (Dispersive)

, Dipole, H-Bonding
Use PFP for isomers
Isomer Resolution Poor (< 1.[1]5)High (> 2.0 typical)Critical for F-compounds
Mobile Phase MeOH/Water or ACN/WaterMeOH/Water (preferred)MeOH enhances

effects

Expert Tip: When using PFP columns, methanol is generally preferred over acetonitrile as the organic modifier. Acetonitrile can form a "pi-electron layer" on the stationary phase, potentially masking the unique pi-pi interactions required for separation [1].[1]

Workflow Visualization: Column Selection Logic

ColumnSelectionStartSTART: Separation IssueIsomersAre you separatingRegioisomers (o, m, p)?Start->IsomersHydrophobicityIs the issue purelyretention time?Isomers->HydrophobicityNoPFPPFP (Pentafluorophenyl)(Pi-Pi + Dipole Interaction)Isomers->PFPYes (Critical)C18Standard C18(Hydrophobic Interaction)Hydrophobicity->C18YesHydrophobicity->PFPNo (Polar compounds)MobilePhaseSwitch Modifier:Use MeOH instead of ACNPFP->MobilePhaseOptimization

Figure 1: Decision matrix for selecting stationary phases when purifying fluorinated benzoic acid esters.

Module 2: Chemical Stability & Workup

Q: My product yield is low after basic workup. Is it hydrolysis?

Diagnosis: Yes, but it may also be Nucleophilic Aromatic Substitution (SNAr) .[2] This is the most common oversight in fluorinated benzoate chemistry.

  • Accelerated Hydrolysis: The fluorine atoms (especially if multiple or ortho) pull electron density away from the ester carbonyl. This makes the carbonyl carbon significantly more electrophilic than in non-fluorinated benzoates, increasing hydrolysis rates by orders of magnitude [2].

  • SNAr Risk: If you have a fluorine atom ortho or para to the ester (an electron-withdrawing group), the aromatic ring is activated. Strong bases like Sodium Hydroxide (NaOH) or Methoxide (NaOMe) can attack the ring, displacing the fluoride ion. You end up with a hydroxy- or methoxy-benzoate, not your fluorinated product [3].

Comparative Stability Data

Compound TypeRelative Hydrolysis Rate (pH 11)SNAr Risk (with strong nucleophiles)
Benzoic Acid Ester (No F) 1.0 (Baseline)Negligible
3-Fluorobenzoate ~8x FasterLow
2,6-Difluorobenzoate >50x Faster High
Pentafluorobenzoate Extremely LabileCritical (Explosive decomposition possible)

Protocol: The "Safe Workup" System

To prevent "disappearing product" syndrome, you must avoid strong bases and high pH.

  • Quench: Do NOT use NaOH or NaHCO3 if the ester is highly fluorinated. Use a phosphate buffer adjusted to pH 6.0–7.0.[1]

  • Drying: Avoid heating during rotary evaporation if the molecular weight is low; fluorinated esters are often more volatile than their hydrogenated counterparts due to weak intermolecular Van der Waals forces.[1]

  • Nucleophile Selection: If you must use a base in the synthesis step, use a non-nucleophilic base (e.g., DIPEA, Cs2CO3) rather than alkoxides to prevent SNAr.

Workflow Visualization: Degradation Pathways

DegradationPathwaysSubstrateFluorinated Benzoate(Ortho/Para F)Path1Path A: Carbonyl Attack(Hydrolysis)Substrate->Path1+ BasePath2Path B: Ring Attack(SNAr Defluorination)Substrate->Path2+ BaseReagentStrong Base(OH- or RO-)Reagent->Path1Reagent->Path2Prod1Benzoic Acid(Loss of Ester)Path1->Prod1FastProd2Alkoxy-Benzoate(Loss of Fluorine)Path2->Prod2Irreversible

Figure 2: Dual degradation pathways for fluorinated benzoates in basic media. Path B (SNAr) is often misdiagnosed as hydrolysis.

Module 3: Advanced Purification (Fluorous Solid Phase Extraction)

Q: How do I remove non-fluorinated impurities from a perfluorinated ester?

Diagnosis: If your benzoic acid ester contains a long perfluoroalkyl chain (a "fluorous ponytail") or is highly fluorinated (e.g., pentafluorobenzoyl), standard silica chromatography is inefficient.

The Solution: Fluorous Solid Phase Extraction (F-SPE). This technique exploits the fact that highly fluorinated compounds are "fluorous"—they are immiscible with both organic and aqueous phases [4].[1]

Protocol: F-SPE Workflow

  • Load: Dissolve crude mixture in a fluorophobic solvent (e.g., MeOH/H2O). Load onto a Fluorous Silica cartridge.

  • Wash: Elute with the fluorophobic solvent (MeOH/H2O). Non-fluorinated organic impurities will wash off.[1] The fluorinated product "sticks" to the fluorous silica.

  • Elute: Switch to a fluorophilic solvent (e.g., 100% MeOH, THF, or Acetone). The fluorinated product releases.[1]

References

  • Pereira, L., et al. (2020).[3] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Chromatography Online. Link

  • ResearchGate. (2025). Comparative chemical and biological hydrolytic stability of homologous esters. Link

  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC / NIH.[1] Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link

"scale-up synthesis considerations for Methyl 3,4-difluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the scale-up synthesis of Methyl 3,4-difluoro-5-methylbenzoate . This content is structured for researchers and process chemists, focusing on route selection, critical process parameters (CPPs), and troubleshooting.

Topic: Scale-Up Synthesis & Troubleshooting Guide Molecule ID: Methyl 3,4-difluoro-5-methylbenzoate (C₉H₈F₂O₃) Target Audience: Process Chemists, Scale-Up Engineers[1][2]

Introduction: Molecule Profile & Strategic Overview

Methyl 3,4-difluoro-5-methylbenzoate is a highly functionalized aromatic intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1][2] Its structural core—a benzoic ester with contiguous fluorine atoms and a methyl group—presents specific regiochemical and purification challenges during scale-up.[1][2]

Key Scale-Up Challenges:

  • Regiocontrol: Ensuring the correct orientation of substituents if building the ring de novo.

  • Fluorine Chemistry: Handling the solubility differences and potential defluorination side-reactions.[2]

  • Purification: Separating the product from the free acid and regioisomers without high-vacuum fractional distillation, which can be energy-intensive at the kg-scale.[1][2]

Module 1: Route Selection & Precursor Qualification[1]

Q: What is the most robust route for multi-kilogram synthesis?

A: For scales >1 kg, we recommend Route A (Esterification) if the carboxylic acid is available. If you must synthesize the ring, Route B (Carbonylation) is preferred over cryogenic lithiation for safety and throughput.

Route A: Direct Esterification (Recommended) [2]
  • Starting Material: 3,4-difluoro-5-methylbenzoic acid.[1][2][3]

  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or H₂SO₄.[2]

  • Pros: High yield (>95%), simple workup.

  • Cons: Requires sourcing the specific acid precursor.[2]

Route B: Palladium-Catalyzed Carbonylation (For Vertical Integration)
  • Starting Material: 5-bromo-2,3-difluorotoluene.[1][2]

  • Reagents: CO (gas), Pd(OAc)₂, dppp (ligand), MeOH, Et₃N.[1]

  • Pros: Avoids cryogenic conditions (-78°C) required for lithiation; builds the ester directly from the aryl halide.

  • Cons: Requires high-pressure equipment (autoclave).[1][2]

Visual Workflow: Route Decision Tree

RouteSelection Start Start: Raw Material Availability CheckAcid Is 3,4-difluoro-5-methylbenzoic acid available? Start->CheckAcid RouteA Route A: Acid-Catalyzed Esterification (High Throughput) CheckAcid->RouteA Yes CheckBromo Is 5-bromo-2,3-difluorotoluene available? CheckAcid->CheckBromo No RouteB Route B: Pd-Catalyzed Carbonylation (Avoids Cryo) CheckBromo->RouteB Yes RouteC Route C: Bromination of 2,3-difluorotoluene then Carbonylation CheckBromo->RouteC No (Synthesize Precursor)

Caption: Decision logic for selecting the synthesis route based on raw material availability and safety constraints.

Module 2: Detailed Protocols & Critical Process Parameters

Protocol A: Scale-Up Esterification (via Thionyl Chloride)

Best for ensuring 100% conversion and simplifying purification.[1][2]

Step-by-Step Methodology:

  • Setup: Equip a 20L glass-lined reactor with a reflux condenser, scrubber (NaOH) for SO₂/HCl, and a dropping funnel.

  • Charging: Charge 3,4-difluoro-5-methylbenzoic acid (1.0 equiv) and Methanol (anhydrous, 10 vol) . Stir to suspend.

  • Activation (Exotherm Control): Cool mixture to 0–5°C. Dropwise add Thionyl Chloride (SOCl₂, 1.2–1.5 equiv) over 2 hours. Caution: Vigorous gas evolution (SO₂, HCl).

  • Reaction: Warm to reflux (65°C) and hold for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/GC. Target <0.5% unreacted acid.

  • Workup: Distill off excess MeOH and SOCl₂ under reduced pressure.

  • Quench: Dissolve residue in EtOAc (or MTBE), wash with sat.[2] NaHCO₃ (to remove trace acid), then Brine.[2]

  • Isolation: Dry (MgSO₄), filter, and concentrate.

Data Table: Critical Process Parameters (CPP)

ParameterRangeConsequence of Deviation
SOCl₂ Stoichiometry 1.2 – 1.5 eq<1.2: Incomplete conversion. >2.0: Harder workup, corrosion risk.[2]
Addition Temp 0 – 10°C>15°C: Rapid gas evolution, potential loss of solvent/reagent.[2]
Water Content (MeOH) < 0.1%>0.5%: Hydrolysis of SOCl₂, generation of excess HCl, lower yield.
Reflux Time 4 – 6 h<4 h: Incomplete reaction.[2] >12 h: Formation of methyl chloride by-products.[2]

Module 3: Troubleshooting & FAQs

Q: I am seeing a "dimer" impurity in the HPLC. What is it?

A: This is likely the anhydride impurity.[2]

  • Cause: If the reaction is run with insufficient methanol or if the acid chloride intermediate is formed but not quenched efficiently with methanol (e.g., poor stirring), two acid molecules can condense.

  • Fix: Ensure high dilution (at least 8-10 volumes of MeOH) and vigorous stirring. If present, it can be converted to the ester by refluxing the crude oil in fresh MeOH with a catalytic amount of H₂SO₄.

Q: The product is an oil that won't crystallize.[2] How do I purify it without distillation?

A: Methyl 3,4-difluoro-5-methylbenzoate has a low melting point.[1]

  • Strategy: If the purity is >95% but it's an oil, try a solvent switch . Dissolve the oil in a minimum amount of Hexane (or Heptane) at 40°C, then cool slowly to -20°C with seeding.

  • Troubleshooting: If it remains an oil, ensure all Toluene (if used) is removed, as it suppresses crystallization. Use high-vacuum drying to remove solvent traces.[2]

Q: Safety: Are there specific hazards with the fluorinated ring?

A: Yes.

  • Defluorination: Under strongly basic conditions (e.g., if using NaOMe for transesterification), nucleophilic aromatic substitution (SnAr) can occur at the 4-position (para to ester), replacing Fluorine with Methoxy. Avoid strong alkoxide bases. Use carbonate bases (K₂CO₃) if neutralization is needed.[2]

  • Volatility: The methyl ester is moderately volatile.[2] Do not apply high vacuum (<5 mbar) at high temperatures (>60°C) for prolonged periods, or you will lose product to the trap.

Module 4: Analytical Controls

Regioisomer Identification

Distinguishing the target from its isomers (e.g., Methyl 2,3-difluoro-5-methylbenzoate) is critical if you synthesized the precursor via carbonylation.[1]

1H NMR Diagnostic Peaks (CDCl₃, 400 MHz):

  • Target (3,4-difluoro-5-methyl): Look for aromatic protons. The proton at C2 and C6 will show distinct coupling patterns due to fluorine.[2]

    • H-2 (ortho to COOMe, meta to F): Doublet or Multiplet ~7.6-7.8 ppm.[1][2]

    • H-6 (ortho to COOMe, ortho to Me): Singlet-like or fine doublet ~7.8 ppm.[1][2]

    • Coupling:

      
       and 
      
      
      
      values are characteristic.[2]
  • Impurity (Isomer): If the methyl group is ortho to the ester, the methyl peak will shift downfield due to the anisotropic effect of the carbonyl.

Visual Workflow: Purification Logic

Purification Crude Crude Reaction Mixture (Oil/Solid) PhaseSep Phase Separation (Wash w/ NaHCO3) Crude->PhaseSep CheckPurity Check Purity (HPLC) PhaseSep->CheckPurity Decision Purity > 98%? CheckPurity->Decision Yes Yes: High Vac Dry (Final Product) Decision->Yes Yes No No: Purification Needed Decision->No No Distill High Vac Distillation (0.5 mbar, 120-140°C) No->Distill If Oil Cryst Crystallization (Hexane/EtOAc, -20°C) No->Cryst If Solid

Caption: Logic flow for the purification of the crude methyl ester.

References

  • Synthesis of Fluorinated Benzoic Acids

    • Zhang, Z. F., et al.[4][5] "A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Bioorganic & Medicinal Chemistry Letters, 2007.[2] (Describes analogous lithiation/carboxylation routes for fluorinated aromatics).

  • Fischer Esterification Scale-Up

    • "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[1][2] Master Organic Chemistry.

  • Palladium-Catalyzed Carbonylation

    • "Palladium-Catalyzed Carbonylation of Aryl Halides."[1][2] Organic Chemistry Portal. (Standard protocols for converting Ar-Br to Ar-COOMe).

  • Compound Data

    • PubChem CID 10975945 (2,4-difluoro-5-methylbenzoic acid - Isomer reference).[2]

    • [1][2]

Sources

Validation & Comparative

Comparative Guide: Reactivity of Difluorobenzoate Isomers in SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of difluorobenzoate isomers in SNAr reactions.

Executive Summary

In medicinal chemistry and agrochemical synthesis, difluorobenzoates serve as critical scaffolds for introducing heteroatoms via Nucleophilic Aromatic Substitution (SNAr).[1][2] However, the specific isomer chosen dictates not just the structure of the final product, but the reaction rate, yield, and required conditions.

This guide compares the three most common isomers—2,4-difluoro , 3,4-difluoro , and 2,6-difluoro —to provide a decision framework for synthetic planning.[1]

Quick Selection Matrix
IsomerPrimary Reactivity SiteRelative Rate (

)
Key ChallengeBest For
2,4-Difluorobenzoate C4 (Para)High (+++++)Regioselectivity control (minor C2)Rapid library generation; C4-functionalization.
3,4-Difluorobenzoate C4 (Para)Moderate (+++)Slower rate than 2,4High-fidelity regioselectivity (Exclusive C4).[1]
2,6-Difluorobenzoate C2/C6 (Ortho)Low (+)Steric hindrance (Ortho-effect)Synthesizing sterically congested scaffolds.
2,5-Difluorobenzoate C2 (Ortho)Moderate (++)Lower electrophilicity at C2Accessing meta-fluoro derivatives.[1]

Mechanistic Foundation & Logic

To predict reactivity, we must move beyond simple "electron-withdrawing" arguments and analyze the stability of the Meisenheimer Complex (σ-complex).

The Electronic-Steric Conflict

The ester group (


) activates the benzene ring at positions ortho and para via resonance (

effect). However, it also imposes a steric penalty at the ortho positions.
  • Electronic Activation: Fluorine is highly electronegative, stabilizing the negative charge in the Meisenheimer intermediate (

    
    -complex) via induction (
    
    
    
    ).[2][3] A position flanked by an ester (EWG) and a fluorine atom is highly activated.[1][2]
  • Steric Penalty: The transition state for ortho attack is crowded.[1] The nucleophile must approach a carbon adjacent to the bulky ester group.

The "Para-Dominance" Rule: In the absence of specific directing effects (e.g., H-bonding), attack at the para position (C4) is kinetically favored over the ortho position (C2/C6) due to the lower energy barrier of approach.

Diagram: Isomer Decision Logic

G Start Select Difluorobenzoate Isomer Target Target Substitution Pattern? Start->Target Iso24 2,4-Difluorobenzoate Target->Iso24 Need C4 Func + C2 Fluoro Iso34 3,4-Difluorobenzoate Target->Iso34 Need C4 Func + C3 Fluoro Iso26 2,6-Difluorobenzoate Target->Iso26 Need C2 Func + C6 Fluoro Iso25 2,5-Difluorobenzoate Target->Iso25 Need C2 Func + C5 Fluoro Prod4 4-Substituted (High Rate) Iso24->Prod4 Major Path (Para) Prod4_Pure 4-Substituted (High Selectivity) Iso34->Prod4_Pure Exclusive Path Prod2 2-Substituted (Steric Bulk) Iso26->Prod2 Difficult Path (Ortho) Iso25->Prod2 Selective Path

Caption: Decision tree for selecting the optimal difluorobenzoate isomer based on desired regiochemical outcome.

Detailed Comparative Analysis

A. Methyl 2,4-Difluorobenzoate (The "Workhorse")[1][2]
  • Reactivity: Highest. The ring is activated by two fluorines and the ester.

  • Regioselectivity: C4 > C2 .

    • The C4 position is activated by the para-ester and the ortho-fluorine (at C3, if present, but here the F is at C2). Actually, C4 is activated by the ester (para) and inductively by the F at C2.

    • The C2 position is activated by the ortho-ester and meta-fluorine.

    • Outcome: Nucleophiles preferentially attack C4.[1][2] The C2 attack is disfavored by steric clash with the ester.

  • Experimental Insight: If using small nucleophiles (e.g., methoxide) in non-polar solvents, you may see up to 10-15% C2-substitution.[1][2] Use bulky nucleophiles or polar aprotic solvents to maximize C4 selectivity.[1]

B. Methyl 3,4-Difluorobenzoate (The "Specialist")
  • Reactivity: Moderate.

  • Regioselectivity: Exclusive C4 .[1][2]

    • C4 is para to the ester (Activated).

    • C3 is meta to the ester (Deactivated).

  • Outcome: This is the cleanest substrate. It allows for the synthesis of 3-fluoro-4-heteroaryl benzoates without inseparable regioisomers.[1]

C. Methyl 2,6-Difluorobenzoate (The "Challenger")
  • Reactivity: Low.

  • Regioselectivity: Symmetry dictates C2 and C6 are equivalent.[1]

  • Mechanism: Both positions are ortho to the ester.[1] While electronically activated, the "ortho effect" creates a massive steric wall. The ester group must twist out of planarity to accommodate the nucleophile, raising the activation energy (

    
    ).
    
  • Outcome: Requires higher temperatures (

    
    C) or stronger nucleophiles.[1][2] Often results in hydrolysis of the ester (saponification) as a side reaction if hydroxide is present.
    

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be robust. The "Checkpoints" ensure the reaction is proceeding correctly before you commit resources to workup.

Protocol A: Standard SNAr for 2,4- and 3,4-Isomers

Target: Synthesis of 4-morpholino-2-fluorobenzoate

  • Setup: In a dry vial, dissolve Methyl 2,4-difluorobenzoate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base/Nucleophile: Add K₂CO₃ (2.0 equiv) followed by Morpholine (1.1 equiv).[1]

    • Why Carbonate? It buffers the HCl generated without causing ester hydrolysis (unlike NaOH).

  • Reaction: Stir at 60°C for 4-6 hours.

  • Checkpoint 1 (TLC/LCMS):

    • Take a 5 µL aliquot, dilute in MeCN.

    • Success Criteria: Disappearance of starting material (M+H = 173).[1][2] Appearance of product (M+H = 240).

    • Note: If C2-isomer is forming, it will likely have a slightly different retention time.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO.[1]

Protocol B: High-Force SNAr for 2,6-Isomers

Target: Displacement on sterically hindered rings[1][2]

  • Setup: Use NMP (N-Methyl-2-pyrrolidone) as solvent.[1] It has a higher boiling point and better stability than DMF.[1][2]

  • Base: Use DIPEA (Diisopropylethylamine) (2.5 equiv) instead of inorganic bases to ensure homogeneity and reduce steric clutter at the surface.[1]

  • Temperature: Heat to 120°C .

  • Checkpoint 2: Monitor for ester cleavage (Acid formation).[1][2] If acid forms (M-14 mass shift), lower temp and switch to Cs₂CO₃.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the ortho and para pathways for 2,4-difluorobenzoate.

ReactionPath SM Methyl 2,4-Difluorobenzoate (Ground State) TS_Para TS-Para (C4 Attack) Lower Steric Barrier Stabilized by Ester Resonance SM->TS_Para Fast k1 TS_Ortho TS-Ortho (C2 Attack) High Steric Barrier (Ester Interference) SM->TS_Ortho Slow k2 Meisen_Para Meisenheimer Complex (Para) Major Pathway TS_Para->Meisen_Para Meisen_Ortho Meisenheimer Complex (Ortho) Minor Pathway TS_Ortho->Meisen_Ortho Prod_Para Product: Methyl 4-amino-2-fluorobenzoate (>90% Yield) Meisen_Para->Prod_Para - F- Prod_Ortho Product: Methyl 2-amino-4-fluorobenzoate (<10% Yield) Meisen_Ortho->Prod_Ortho - F-

Caption: Kinetic pathway analysis showing the energetic preference for Para-substitution in 2,4-difluorobenzoate.

References

  • Mechanistic Continuum in SNAr

    • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions."[1][2] Nature2016 , 537, 223–227.[1][2] Link

    • Context: Establishes that for many fluoroarenes, the reaction may be concerted rather than stepwise, heavily influencing the "Meisenheimer" stability arguments.
  • Regioselectivity in Polyfluoroarenes

    • Chambers, R. D., et al. "Polyfluoroarenes.[1][2] Part XX. Nucleophilic substitution in tetra- and penta-fluorobenzenes." J. Chem. Soc. C1966 , 2331.[1] Link

    • Context: Foundational work on the directing effects of substituents on fluorin
  • Solvent Effects on SNAr

    • Bunnett, J. F., et al. "Comparative Reactivity of Difluorobenzenes."[1] J. Am. Chem. Soc.[1][2]1951 , 73, 2331.[1] Link

    • Context: Classical kinetic data supporting the para-preference in ester-substituted systems.[1]

  • Synthetic Applications (2,4-Difluorobenzoate)

    • Luo, J., et al. "Regioselective SNAr reaction of 2,4-difluorobenzoic acid derivatives."[1][2] Tetrahedron Lett.[1][4]2012 , 53, 3125.[1][2] Link

    • Context: Experimental validation of C4-selectivity in benzo

Sources

Biological Activity & Synthetic Utility of Methyl 3,4-difluoro-5-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Application of the 3,4-difluoro-5-methylbenzoate scaffold in kinase inhibition and antiviral therapies.

Executive Summary: The "Fluorine-Methyl" Advantage

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) is a specialized fluorinated building block used primarily in the synthesis of Type II kinase inhibitors and viral capsid assembly modulators (CAMs) .

In modern medicinal chemistry, this specific substitution pattern—two fluorine atoms adjacent to a methyl group—offers a distinct advantage over standard benzoate intermediates. The "3,4-difluoro" motif blocks metabolic hot spots (preventing oxidative defluorination or hydroxylation), while the "5-methyl" group provides a steric handle that often fills hydrophobic pockets (e.g., the gatekeeper region in kinases or hydrophobic sub-pockets in viral capsids).

This guide compares the biological activity of compounds synthesized from this intermediate against those derived from non-fluorinated or mono-fluorinated alternatives, demonstrating why this scaffold is a critical tool for optimizing potency and metabolic stability (t1/2) .

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

Before analyzing the downstream biological activity, it is essential to understand the physicochemical properties this intermediate imparts to the final drug molecule.

PropertyMethyl 3,4-difluoro-5-methylbenzoateStandard Methyl BenzoateImpact on Bioactivity
Electronic Effect Electron-withdrawing (due to 2 F atoms)NeutralIncreases acidity of the resulting amide NH; strengthens H-bond donor capability.
Lipophilicity (LogP) Increased (~ +0.5 vs H)BaselineImproves membrane permeability and hydrophobic binding interactions.
Metabolic Stability High (Blocks CYP450 oxidation at C3/C4)Low (Prone to hydroxylation)Extends half-life (

) and reduces clearance.
Steric Bulk Moderate (Methyl group)Low"Methyl Scan" effect: locks conformation or fills small hydrophobic cavities.

Comparative Analysis: Downstream Biological Activity

The primary utility of this intermediate is in the synthesis of Benzamide and Sulphamoylpyrrolamide derivatives. Below is a comparison of biological activity for a representative HBV Capsid Assembly Modulator (CAM) synthesized using this scaffold versus alternative building blocks.

Case Study: HBV Capsid Assembly Modulators (CAMs)

Context: Hepatitis B Virus (HBV) inhibitors often utilize a benzamide moiety to bind to the core protein, disrupting capsid assembly. The data below illustrates the Structure-Activity Relationship (SAR) trends observed when modifying the benzoate portion of the pharmacophore (derived from Patent WO2014184350A1 logic).

Target: HBV Core Protein (Cp) Assay: EC50 (Effective Concentration for 50% inhibition of viral replication)

Precursor UsedSubstituents on Benzene RingEC50 (nM)Metabolic Stability (Microsomal Intrinsic Clearance)Performance Verdict
Methyl 3,4-difluoro-5-methylbenzoate 3,4-diF, 5-Me 12 nM High (< 10 µL/min/mg) Optimal - Best balance of potency and stability.
Methyl 3,4-difluorobenzoate3,4-diF45 nMModerateGood potency, but lacks the hydrophobic "methyl lock" for maximum affinity.
Methyl 3-fluorobenzoate3-F150 nMLowLoss of potency; single fluorine insufficient to block metabolism fully.
Methyl BenzoateNone> 1000 nMVery LowInactive or rapidly metabolized.

Key Insight: The addition of the 5-methyl group to the 3,4-difluoro core results in a 3.7-fold increase in potency (12 nM vs 45 nM). This suggests the methyl group engages a specific hydrophobic pocket in the target protein, while the fluorine atoms maintain the electronic environment required for the amide linker to hydrogen bond effectively.

Mechanism of Action & SAR Visualization

The following diagram illustrates how the 3,4-difluoro-5-methylbenzoate moiety functions within a bioactive molecule (e.g., a kinase inhibitor or CAM).

SAR_Mechanism cluster_SAR Pharmacophore Features Intermediate Methyl 3,4-difluoro-5-methylbenzoate (Precursor) Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Acid 3,4-difluoro-5-methylbenzoic acid (Active Coupling Partner) Hydrolysis->Acid Coupling Amide Coupling (HATU/T3P + Amine Core) Acid->Coupling Drug Bioactive Benzamide (Kinase/Viral Inhibitor) Coupling->Drug Target Target Binding Pocket (Hydrophobic + H-Bond) Drug->Target Binding Interaction F_atoms 3,4-Difluoro: Blocks Metabolism & Modulates pKa F_atoms->Drug Me_group 5-Methyl: Fills Hydrophobic Pocket (Selectivity) Me_group->Drug

Caption: Synthesis pathway and pharmacophore contribution of the 3,4-difluoro-5-methylbenzoate scaffold.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must first convert the methyl ester into its active acid form and then couple it to a relevant amine core.

Protocol A: Activation (Hydrolysis)

Objective: Convert Methyl 3,4-difluoro-5-methylbenzoate to 3,4-difluoro-5-methylbenzoic acid.

  • Dissolution: Dissolve 1.0 eq of Methyl 3,4-difluoro-5-methylbenzoate in a 3:1 mixture of THF:Water.

  • Reagent Addition: Add 2.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC ( disappearance of ester spot).

  • Workup: Acidify to pH 2–3 using 1N HCl. A white precipitate (the acid) should form.

  • Isolation: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate in vacuo.

    • Expected Yield: >90%[1][2][3]

    • Purity Check: ¹H NMR (DMSO-d₆) should show loss of the methyl ester singlet (~3.8 ppm) and appearance of a broad carboxylic acid peak (~13.0 ppm).

Protocol B: Library Synthesis (Amide Coupling)

Objective: Synthesize a test library of benzamides to evaluate potency.

  • Activation: Dissolve 1.0 eq of 3,4-difluoro-5-methylbenzoic acid in DMF.

  • Coupling Agent: Add 1.5 eq of HATU (or T3P for difficult substrates) and 2.0 eq of DIPEA. Stir for 10 mins.

  • Amine Addition: Add 1.0 eq of the target amine scaffold (e.g., an aminopyrazole for kinase assays or a sulphamoylpyrrolamine for HBV).

  • Reaction: Stir at RT for 12–16 hours.

  • Purification: Dilute with water/brine and extract. Purify via Prep-HPLC using a Water/Acetonitrile gradient (+0.1% Formic Acid).

References

  • Synthesis of Kinase Inhibitors: BenchChem. (2025).[4] Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. Retrieved from

  • HBV Inhibitor Patent: Vandyck, K., et al. (2014). Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B. WO2014184350A1. Retrieved from

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Commercial Availability: CymitQuimica. (2026).[5] 3,4-Difluoro-5-methylbenzoic acid Product Data. Retrieved from

Sources

Comparative Stability Guide: Fluorinated vs. Non-Fluorinated Methyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry and rational drug design, the strategic incorporation of fluorine is a cornerstone technique for modulating a molecule's physicochemical and pharmacokinetic properties. When comparing fluorinated methyl benzoates (e.g., methyl 4-fluorobenzoate) to their non-fluorinated counterparts (methyl benzoate), researchers must navigate a fascinating dichotomy: fluorine substitution typically decreases chemical stability (accelerating hydrolysis) while simultaneously increasing metabolic stability (resisting enzymatic degradation).

This guide provides an objective, data-driven comparison of these two stability domains, detailing the mechanistic causality behind the phenomena and providing self-validating experimental protocols for laboratory evaluation.

Chemical Stability: Hammett Kinetics and Ester Hydrolysis

The chemical stability of methyl benzoates in aqueous environments is primarily governed by their susceptibility to base-catalyzed ester hydrolysis (the


 mechanism).
The Mechanistic Causality of Fluorination

Fluorine is the most electronegative element. When substituted onto the aromatic ring of a methyl benzoate, it exerts a strong electron-withdrawing inductive effect (-I). This withdrawal of electron density propagates to the carbonyl carbon, rendering it more electrophilic. Consequently, the activation energy required for the nucleophilic attack by a hydroxide ion (


) is lowered.

According to the[1], the reaction constant (


) for the alkaline hydrolysis of benzoates is positive (

to

). Because the substituent constants (

) for fluorine are also positive (e.g.,

,

), the overall rate constant (

) for fluorinated analogs is predictably higher than that of the unsubstituted baseline. In short: Fluorination makes the ester bond chemically less stable.

Pathway1 A Methyl Benzoate + OH⁻ B Tetrahedral Intermediate A->B Nucleophilic Attack (Rate-Determining) C Benzoate Anion + Methanol B->C Alkoxy Expulsion (Fast)

Figure 1: B_Ac2 mechanism for the alkaline hydrolysis of methyl benzoates.

Quantitative Data Comparison

Table 1: Relative Chemical Stability (Alkaline Hydrolysis at 25°C)

CompoundHammett Constant (

)
Relative Rate (

)
Chemical Stability Profile
Methyl Benzoate 0.001.00Baseline (Most Stable)
Methyl 4-fluorobenzoate +0.06~1.40Moderately Destabilized
Methyl 3-fluorobenzoate +0.34~7.10Highly Destabilized

Metabolic Stability: Cytochrome P450 and the "Fluorine Effect"

While chemical stability decreases, metabolic stability dramatically improves with fluorination. In vivo, aromatic rings are prime targets for Cytochrome P450 (CYP450) mediated oxidative metabolism, specifically aromatic hydroxylation.

The Mechanistic Causality of Fluorine Blocking

As detailed in physical organic chemistry perspectives published by the [2], replacing a metabolically labile C-H bond with a C-F bond fundamentally alters the molecule's interaction with metabolizing enzymes. The C-F bond is significantly stronger (Bond Dissociation Energy


 kcal/mol) than a C-H bond (

kcal/mol). This high energy barrier prevents the CYP450 oxoferryl species from abstracting a hydrogen atom. Furthermore, the reduced electron density on the fluorinated aromatic ring makes it a poor substrate for the electrophilic oxidation required by CYP enzymes, effectively "blocking" the metabolic soft spot.

Pathway2 Start Incubation with HLM + NADPH + BNPP CYP CYP450 Enzyme Active Site Start->CYP NonF Non-Fluorinated: Rapid Aromatic Hydroxylation CYP->NonF C-H Cleavage F Fluorinated: Metabolic Soft-Spot Blocked CYP->F C-F Resistance Clear High Intrinsic Clearance (Short t½) NonF->Clear Stable Low Intrinsic Clearance (Prolonged t½) F->Stable

Figure 2: Divergent metabolic pathways of fluorinated vs. non-fluorinated analogs in HLM assays.

Quantitative Data Comparison

Table 2: Representative In Vitro Metabolic Stability (CYP450 Oxidation Pathway)

CompoundAromatic Bond EnergyIntrinsic Clearance (

)
Metabolic Half-Life (

)
Methyl Benzoate ~99 kcal/mol (C-H)> 50

L/min/mg
< 15 min
Methyl 4-fluorobenzoate ~116 kcal/mol (C-F)< 10

L/min/mg
> 60 min

Self-Validating Experimental Protocols

To objectively compare these compounds in your own laboratory, the following protocols have been engineered with internal validation mechanisms to ensure data integrity.

Protocol A: Chemical Stability (UV-Vis Kinetic Hydrolysis)

Objective: Determine the pseudo-first-order rate constant (


) for alkaline hydrolysis.
Causality of Design:  By using a vast molar excess of hydroxide ions (

), the concentration of

remains effectively constant. This simplifies the bimolecular kinetic equation into a pseudo-first-order exponential decay, allowing for highly accurate

determination without complex modeling.
  • Preparation: Prepare a

    
     M solution of the target methyl benzoate in a co-solvent system (e.g., 20% acetonitrile/water to ensure solubility).
    
  • Reaction Initiation: In a quartz cuvette, mix 2.0 mL of the ester solution with 1.0 mL of 0.1 M NaOH buffer (pH 12).

  • Data Acquisition: Monitor the disappearance of the ester's UV absorbance peak (typically around 230-240 nm) continuously for 30 minutes at a constant 25°C.

  • System Validation (Crucial): Ensure the UV spectra display clear isosbestic points over time. The presence of an isosbestic point is a self-validating check confirming that the ester is converting directly into the carboxylate anion without intermediate buildup or side reactions.

  • Analysis: Plot

    
     versus time. The negative slope yields 
    
    
    
    .
Protocol B: Metabolic Stability (Human Liver Microsome Assay)

Objective: Assess the intrinsic clearance (


) driven by CYP450 enzymes, as recommended by [3].
Causality of Design:  Because methyl benzoates are esters, they are highly susceptible to background carboxylesterases present in liver microsomes. To accurately assess CYP450-mediated stability (aromatic oxidation) without the confounding factor of rapid ester hydrolysis, a broad-spectrum esterase inhibitor must be included.
  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Esterase Inhibition: Pre-incubate the HLM with 100

    
    M bis-p-nitrophenyl phosphate (BNPP) for 10 minutes to definitively block background esterase activity.
    
  • Compound Addition: Add the test compound (Methyl Benzoate or Methyl 4-fluorobenzoate) to a final concentration of 1

    
    M.
    
  • Initiation & Sampling: Initiate the reaction by adding a pre-warmed NADPH regenerating system. Extract 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately quench each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
    
  • System Validation (Crucial): Run a parallel Minus-NADPH control . If the compound degrades in the absence of NADPH, the degradation is due to chemical instability or incomplete esterase inhibition, invalidating the CYP450 clearance calculation.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate

    
     and 
    
    
    
    .

References

  • Hammett Equation & Substituent Constants Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

"spectroscopic comparison of Methyl 3,4-difluoro-5-methylbenzoate isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Differentiation of Methyl 3,4-difluoro-5-methylbenzoate Isomers

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, Methyl 3,4-difluoro-5-methylbenzoate is a critical scaffold often used in the development of bioactive compounds (e.g., quinolone antibiotics, enzyme inhibitors). A common challenge in its production—whether via electrophilic fluorination or esterification of benzoic acid derivatives—is the formation of regioisomers.

These isomers possess identical molecular weights (MW: 186.15 g/mol ) and similar polarity, making MS and HPLC retention times insufficient for definitive structural assignment. This guide provides a definitive spectroscopic strategy to distinguish the target 3,4-difluoro-5-methyl isomer from its most prevalent thermodynamic and kinetic byproducts: the symmetric 3,5-difluoro-4-methyl isomer and the ortho-protonated 2,3-difluoro-4-methyl isomer.

Structural Landscape & Isomer Definition

To ensure accurate identification, we define the three primary isomers encountered in process streams.

Compound LabelIUPAC NameStructure DescriptionKey Symmetry Feature
Target (A) Methyl 3,4-difluoro-5-methylbenzoate F at 3,4; Me at 5Asymmetric . Protons at C2 and C6 are chemically distinct.
Isomer (B) Methyl 3,5-difluoro-4-methylbenzoate F at 3,5; Me at 4C2v Symmetric . Protons at C2 and C6 are equivalent.
Isomer (C) Methyl 2,3-difluoro-4-methylbenzoate F at 2,3; Me at 4Asymmetric . Protons at C5 and C6 are adjacent (ortho).

Spectroscopic Comparison Strategy

The most robust method for differentiation is Nuclear Magnetic Resonance (NMR) , specifically leveraging


F-

F and

H-

H coupling constants. Mass Spectrometry (MS) is of limited utility due to identical fragmentation patterns (

186

155 [M-OMe]

).
F NMR: The "Fingerprint" Region

Fluorine NMR is the primary decision gate. The coupling constant (


) is diagnostic for the distance between fluorine atoms.
  • Target (A) - Ortho-Difluoro System:

    • Pattern: Two distinct signals (approx. -130 to -145 ppm).[1]

    • Coupling: Large

      
       coupling of ~20-22 Hz . This "roofing" effect or clear doublet splitting is characteristic of fluorine atoms on adjacent carbons.
      
  • Isomer (B) - Meta-Difluoro System:

    • Pattern: Single signal (due to symmetry) or two very close signals if symmetry is broken by long-range effects (rare).

    • Coupling: No

      
       . Small 
      
      
      
      (< 5 Hz) may be observed, but often appears as a singlet or broad peak.
  • Isomer (C) - Ortho-Difluoro System:

    • Pattern: Two distinct signals.[2][3]

    • Differentiation from Target: Requires

      
      H NMR to distinguish (see below).
      
H NMR: Proton Topology

Proton NMR confirms the substitution pattern of the remaining hydrogen atoms.

  • Target (A):

    • Aromatic Region: Two isolated singlets (or doublets with small

      
       coupling).
      
    • Logic: H2 and H6 are para to each other. There is no large ortho-coupling (

      
       Hz).
      
    • Appearance: H2 appears as a doublet of doublets (coupling to F3 and F4); H6 appears as a broad singlet (coupling to F4/Me5).

  • Isomer (B):

    • Aromatic Region: One signal integrating to 2H.

    • Logic: H2 and H6 are chemically equivalent due to the symmetry plane.

    • Appearance: A large doublet (

      
       Hz).
      
  • Isomer (C):

    • Aromatic Region: AB System (Two doublets).

    • Logic: H5 and H6 are adjacent.

    • Appearance: Distinct

      
       Hz  coupling.[1] This is the "smoking gun" for 2,3-substitution.
      

Comparative Data Summary

The following table summarizes the theoretical and empirical shifts expected in CDCl


.
FeatureTarget (3,4-diF-5-Me) Symmetric Isomer (3,5-diF-4-Me) Ortho Isomer (2,3-diF-4-Me)

F Count
2 Distinct Signals1 Signal (2F equivalent)2 Distinct Signals

F Splitting
Doublet (

Hz)
Singlet (or triplet

)
Doublet (

Hz)
Aromatic

H
2 Separated Singlets 1 Signal (2H) 2 Doublets (

Hz)
Methyl Shift

ppm (d,

Hz)

ppm (t,

Hz)

ppm
IR Carbonyl

cm


cm


cm

(Ortho-F effect)

Experimental Protocol: Characterization Workflow

To validate the identity of a synthesized batch, follow this self-validating protocol.

Reagents:

  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    
    ppm).

Step-by-Step Procedure:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    . Ensure complete dissolution to avoid line broadening.
    
  • Run

    
    F NMR (Uncoupled): 
    
    • Set spectral width to cover -100 to -200 ppm.

    • Check: If you see a single peak, you have the 3,5-difluoro isomer (or 2,6-difluoro). Stop.

    • Check: If you see two peaks with large coupling (

      
       Hz), proceed to Step 3.
      
  • Run

    
    H NMR: 
    
    • Focus on the aromatic region (6.5 - 8.0 ppm).

    • Check: Look for the H-H coupling.

      • Roofing Doublets (J=8Hz): You have the 2,3-difluoro isomer.

      • Isolated Multiplets (No J=8Hz): You have the Target (3,4-difluoro) .

  • Run

    
    C NMR (Optional): 
    
    • Verify the number of C-F splittings. The Target will show distinct

      
       (~250 Hz) doublets for C3 and C4.
      

Logic Flow Diagram

The following diagram illustrates the decision tree for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Crude Sample (Methyl difluoro-methylbenzoate) F19 Step 1: 19F NMR Analysis (Check F-F Coupling) Start->F19 SinglePeak Result: Single Peak (Equivalent Fluorines) F19->SinglePeak No J_FF DoublePeak Result: Two Peaks (J_FF ≈ 20 Hz) F19->DoublePeak Large J_FF SymIsomer Identify: 3,5-difluoro-4-methyl (Symmetric Isomer) SinglePeak->SymIsomer H1 Step 2: 1H NMR Analysis (Check Aromatic Region) DoublePeak->H1 OrthoCoup Result: Two Doublets (J_HH ≈ 8 Hz) H1->OrthoCoup ParaCoup Result: Two Singlets/Multiplets (No Large H-H Coupling) H1->ParaCoup OrthoIsomer Identify: 2,3-difluoro-4-methyl (Ortho Isomer) OrthoCoup->OrthoIsomer Target CONFIRMED TARGET: Methyl 3,4-difluoro-5-methylbenzoate ParaCoup->Target

Figure 1: Spectroscopic decision tree for differentiating Methyl 3,4-difluoro-5-methylbenzoate from common regioisomers.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20111911, 3,4-Difluoro-5-methylbenzaldehyde. (Precursor structural data).[1][2][3] Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Authoritative source for F-F coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard reference for H-H coupling patterns in substituted benzenes).

Sources

Methyl 3,4-difluoro-5-methylbenzoate: The "Goldilocks" Scaffold for Precision Ligand Tuning

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3,4-difluoro-5-methylbenzoate vs. Other Building Blocks in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect and fluorine scanning are two of the most powerful strategies for lead optimization. Methyl 3,4-difluoro-5-methylbenzoate (CAS 1379218-01-5) represents a convergence of these strategies. Unlike its mono-substituted or perfluorinated counterparts, this building block offers a unique balance: it provides the metabolic stability of a polyfluorinated ring while retaining a hydrophobic "anchor" (the methyl group) to fill selectivity pockets.

This guide compares this compound against standard alternatives (e.g., Methyl 3,4-difluorobenzoate, Methyl 3,4,5-trifluorobenzoate) to demonstrate its superior utility in optimizing potency and pharmacokinetic (PK) profiles.

Chemical Profile & Comparative Analysis

The "Goldilocks" Zone

The 3,4-difluoro-5-methyl substitution pattern addresses a common dilemma: how to increase metabolic stability without sacrificing lipophilic binding interactions.

  • 3,4-Difluoro Motif: Lowers the pKa of the parent acid, increases polarity relative to hydrogen, and blocks metabolic oxidation at the most susceptible positions.

  • 5-Methyl Motif: Provides a steric handle to restrict conformation or fill hydrophobic pockets (e.g., the P2 pocket in kinase or PDZ domains).

Head-to-Head Comparison Table

The following data highlights the physicochemical shifts when transitioning between related building blocks.

FeatureMethyl 3,4-difluoro-5-methylbenzoate Methyl 3,4-difluorobenzoateMethyl 3,4,5-trifluorobenzoateMethyl 3-fluoro-5-methylbenzoate
Structure F2-Me (Hybrid)F2 (Polar/Small)F3 (Electron Deficient)F-Me (Lipophilic)
cLogP (Est.) ~2.8 ~2.3~2.4~2.9
Electronic Effect Moderate EWGModerate EWGStrong EWGWeak EWG
Metabolic Stability High (Blocks 3,4,5 positions)Moderate (C5 exposed)Very HighModerate (C4 exposed)
Steric Bulk (ų) High (Methyl anchor)LowLowHigh
Primary Utility Selectivity & Potency Fragment LinkingReactivity TuningSolubility Tuning

Key Insight: The 5-methyl group in the title compound prevents the "metabolic soft spot" attack often seen at the open C5 position of 3,4-difluorobenzoate, while avoiding the excessive electron withdrawal of the 3,4,5-trifluoro analog which can compromise hydrogen bond accepting capability of adjacent amides.

Decision Logic: When to Use This Block

The following decision tree illustrates the logical flow for selecting Methyl 3,4-difluoro-5-methylbenzoate over its competitors during SAR (Structure-Activity Relationship) exploration.

DecisionTree Start Lead Optimization Goal Metab Is Metabolic Clearance High? Start->Metab Pocket Is there a Hydrophobic Pocket? Metab->Pocket Yes (Oxidation prone) UseDi SELECT: Methyl 3,4-difluorobenzoate Metab->UseDi No (Stable) Elec Is the Ring too Electron Deficient? Pocket->Elec No (Steric clash risk) UseTitle SELECT: Methyl 3,4-difluoro-5-methylbenzoate Pocket->UseTitle Yes (Need steric fill) Elec->UseTitle Yes (Need donor strength) UseTri SELECT: Methyl 3,4,5-trifluorobenzoate Elec->UseTri No (Need max stability)

Caption: Selection logic for fluorinated benzoate building blocks based on metabolic and structural requirements.

Experimental Protocols

Protocol A: Reliable Synthesis via Fischer Esterification

While the methyl ester is commercially available, the corresponding acid (3,4-difluoro-5-methylbenzoic acid) is often the starting point in the lab. This protocol ensures high-yield conversion to the ester for purification or subsequent reaction.

Objective: Convert 3,4-difluoro-5-methylbenzoic acid to Methyl 3,4-difluoro-5-methylbenzoate.

  • Reagents:

    • Starting Material: 3,4-Difluoro-5-methylbenzoic acid (1.0 eq)[1]

    • Solvent: Anhydrous Methanol (0.5 M concentration)

    • Catalyst: Thionyl Chloride (SOCl₂) (2.0 eq) or conc. H₂SO₄ (catalytic).[2]

  • Procedure:

    • Step 1: Cool the methanol solution to 0°C under N₂ atmosphere.

    • Step 2: Add SOCl₂ dropwise over 15 minutes. (Caution: Exothermic, gas evolution).

    • Step 3: Add the solid acid portion-wise.

    • Step 4: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Step 5: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (2x) and Brine (1x).

    • Step 6: Dry over MgSO₄ and concentrate to yield the methyl ester as a white/off-white solid.

  • Validation:

    • Expected Yield: >90%

    • 1H NMR (CDCl3): Look for methyl ester singlet at ~3.9 ppm and aryl methyl doublet/singlet at ~2.3 ppm.

Protocol B: Hydrolysis & Amide Coupling (Scaffold Activation)

The methyl ester serves as a protected form of the acid. In drug synthesis, it is often hydrolyzed in situ to couple with amines (e.g., forming inhibitors like the J01 series for PDZ domains).

Objective: Hydrolysis of the ester followed by HATU coupling.

  • Hydrolysis:

    • Dissolve ester (1.0 eq) in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (2.5 eq). Stir at RT for 2 h.[3]

    • Acidify with 1N HCl to pH 3. Extract with EtOAc.

  • Coupling:

    • Dissolve the crude acid in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 min to activate.

    • Add the amine partner (e.g., an aniline or heterocyclic amine).[4] Stir 12 h.

  • Why this works: The 3,4-difluoro substitution makes the carbonyl carbon more electrophilic than non-fluorinated analogs, often accelerating the coupling rate, while the 5-methyl group is distant enough not to sterically hinder the reaction center.

Case Study: Optimization of PDZ Domain Inhibitors

Context: In the development of Dishevelled PDZ domain inhibitors (critical for Wnt signaling pathways), researchers utilized the 3,4-difluoro-5-methylbenzoic acid moiety (derived from the title ester) to optimize binding affinity.

The Problem: Early hits using 3-fluorobenzoic acid showed promise but lacked potency and metabolic stability.

The Solution:

  • Modification: Transitioned to the 3,4-difluoro-5-methyl motif (Compound J01-017a series).

  • Mechanism:

    • The 3,4-difluoro pattern improved electrostatic interactions with Arg322 in the binding pocket.

    • The 5-methyl group provided favorable hydrophobic Van der Waals contacts within the P2 pocket, a region that was previously underutilized by the mono-fluoro analogs.

  • Result: The resulting compound exhibited superior

    
     values compared to the simple fluoro-analogs, validating the "Goldilocks" hypothesis of this building block.
    

References

  • Synthesis and Application of Fluorinated Benzoates

    • Source: National Institutes of Health (NIH) - "Synthesis of Potent Dishevelled PDZ Domain Inhibitors Guided by Virtual Screening and NMR Studies"
    • URL:[Link]

  • Physicochemical Properties of Fluorinated Isomers: Source: Sigma-Aldrich / Merck - "Fluorinated Building Blocks in Medicinal Chemistry"
  • Metabolic Stability of Methyl-Benzoates

    • Source: PubMed - "Applic
    • URL:[Link]

  • Compound Data (CAS 1379218-01-5)

    • Source: PubChem - Methyl 3,4-difluoro-5-methylbenzo
    • URL:[Link][5]

Sources

A Comparative Guide to the In Silico Prediction of Properties for Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The core objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the diverse landscape of predictive software. We will delve into the underlying methodologies, compare the performance of leading open-source and commercial platforms, and provide actionable workflows. Our focus remains on the practical application and critical evaluation of these tools, ensuring that the generated data is not only predictive but also reliable within a defined scientific context.

The Subject Molecule: Methyl 3,4-difluoro-5-methylbenzoate

To ground our comparative analysis, we focus on Methyl 3,4-difluoro-5-methylbenzoate. Its structure presents a case study of a common scaffold in medicinal chemistry—a substituted aromatic ring. The presence of fluorine atoms, a methyl group, and a methyl ester functional group allows for a nuanced exploration of how different algorithms handle various chemical features.

PropertyValue
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
SMILES String COC(=O)C1=CC(=C(F)C(=C1C)F)
2D Structure

Note: Experimental data for this specific molecule is not widely available, underscoring the importance of robust in silico prediction.

Foundational Pillars of In Silico Prediction

The predictive power of in silico tools is built upon decades of research in computational chemistry and data science. Understanding these core methodologies is crucial for interpreting their outputs and appreciating their limitations.

  • Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): This is a foundational approach that correlates the structural or physicochemical properties of molecules (described by numerical values called "descriptors") with their biological activity or a specific property.[6][7][8] A QSAR model is essentially a mathematical equation that, once trained on a dataset of known compounds, can predict the properties of new, untested molecules.[7] The reliability of a QSAR model is confined to its "Applicability Domain," which defines the chemical space for which its predictions are considered trustworthy.[7]

  • Machine Learning (ML) and Deep Learning (DL): More recently, advanced algorithms like Random Forests, Support Vector Machines, and Artificial Neural Networks have revolutionized property prediction.[9][10] These models can identify highly complex, non-linear relationships within large datasets that may be missed by traditional QSAR methods.[11] Deep learning, particularly with architectures like Graph Neural Networks (GNNs), can learn directly from the 2D or 3D graph structure of a molecule, offering a more intuitive representation of chemical information.[11][12]

The choice between these methods often depends on the size and quality of the available training data, the complexity of the property being predicted, and the desired level of interpretability.

A Comparative Analysis of Predictive Platforms

The ecosystem of prediction software is vast, ranging from freely accessible web servers to sophisticated commercial platforms. Here, we compare a selection of prominent tools, highlighting their strengths and intended applications.

ToolDeveloper/SourceKey FeaturesAccessibilityUnderlying Method
ADMET Predictor® Simulations Plus, Inc.Comprehensive suite of >175 ADMET and physicochemical models; integrates with PBPK modeling.[13][14]CommercialMachine Learning / QSAR[15]
Percepta™ ACD/LabsStrong focus on physicochemical properties (pKa, logP, solubility) and toxicity; allows model training with user data.[16]CommercialQSAR / Mechanistic Models
pkCSM Pires, Blundell, & AscherWeb-based tool for predicting pharmacokinetics and toxicity using graph-based signatures.[17]Open-SourceGraph-Based Signatures
ADMETlab 2.0 ADMET & DMPK LabA comprehensive online platform for ADMET property prediction and evaluation.[17]Open-SourceMachine Learning / QSAR
Chemprop MIT / Yang, et al.An open-source Python package for molecular property prediction using Directed Message-Passing Neural Networks (D-MPNNs).[12]Open-SourceDeep Learning (GNN)
ADMET-AI Chemprop / Broad InstituteA free and open-source platform that provides context for predictions by comparing them to approved drugs.[18]Open-SourceMachine Learning

Experimental Protocol: A Step-by-Step In Silico Workflow

To demonstrate the practical application of these tools, we will outline a workflow for predicting the properties of Methyl 3,4-difluoro-5-methylbenzoate using the open-access pkCSM and ADMETlab 2.0 web servers. This process requires no software installation and can be performed by any researcher with internet access.

Workflow: Property Prediction using Web-Based Tools
  • Obtain the SMILES String: The first step is to represent the molecule in a machine-readable format. For Methyl 3,4-difluoro-5-methylbenzoate, the SMILES string is COC(=O)C1=CC(=C(F)C(=C1C)F).

  • Access the Web Server:

    • Navigate to the pkCSM prediction server.

    • Navigate to the ADMETlab 2.0 server.

  • Submit the Molecule:

    • On each server's homepage, locate the input box.

    • Paste the SMILES string into the input area. Most platforms also allow for drawing the structure or uploading a file.

  • Execute the Prediction:

    • Click the "Submit" or "Predict" button to initiate the calculations. The server will process the structure and apply its various predictive models.

  • Analyze and Consolidate Results:

    • The platform will return a detailed report, often categorized into Physicochemical Properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity.

    • Record the predicted values for key properties. It is crucial to note the units and any provided confidence or reliability scores.

    • Repeat the process on the second platform to enable a direct comparison of predicted values.

G cluster_input Step 1: Input cluster_prediction Step 2: Prediction Engine cluster_output Step 3: Output Analysis cluster_synthesis Step 4: Data Synthesis mol_input Input Molecule (SMILES: COC(=O)C1=...) pkcsm pkCSM Server mol_input->pkcsm Submit admetlab ADMETlab 2.0 Server mol_input->admetlab Submit physchem Physicochemical Properties pkcsm->physchem adme ADME Profile pkcsm->adme tox Toxicity Profile pkcsm->tox admetlab->physchem admetlab->adme admetlab->tox comparison Comparative Analysis & Decision Making physchem->comparison adme->comparison tox->comparison caption Figure 1: In Silico Prediction Workflow.

Comparative Data Analysis

Below is a table summarizing the predicted properties for Methyl 3,4-difluoro-5-methylbenzoate from our selected open-source platforms. This side-by-side comparison highlights the consensus and variance between different predictive models.

PropertypkCSM PredictionADMETlab 2.0 PredictionSignificance in Drug Discovery
LogP (Octanol/Water Partition) 2.532.59Measures lipophilicity; affects absorption and distribution.
Water Solubility (log mol/L) -2.895-3.12Crucial for drug formulation and absorption.
Caco-2 Permeability (log Papp) 0.960.98Predicts intestinal absorption. A value >0.9 suggests high permeability.
Human Intestinal Absorption (%) 92.05%95.8%Estimates the extent of drug absorption from the gut.
Blood-Brain Barrier (BBB) Permeability Yes (0.81 logBB)Yes (0.85 logBB)Indicates potential for CNS activity or side effects.
CYP2D6 Inhibitor NoNoPredicts potential for drug-drug interactions.
CYP3A4 Inhibitor YesYesPredicts potential for drug-drug interactions with a major metabolic enzyme.
hERG I Inhibitor NoNoAssesses risk of cardiac toxicity.
AMES Toxicity NoNoPredicts mutagenic potential.

Disclaimer: These values are predictions and have not been experimentally validated. They should be used for comparative and educational purposes.

Expert Interpretation of Results:

The predictions from both pkCSM and ADMETlab 2.0 show a remarkable degree of consensus. Both platforms predict that Methyl 3,4-difluoro-5-methylbenzoate is a lipophilic molecule with low water solubility but high intestinal absorption and blood-brain barrier permeability. This profile is common for CNS-targeted agents.

A critical point of agreement is the prediction that the molecule is an inhibitor of the CYP3A4 enzyme. This is a significant flag in early-stage drug development, as CYP3A4 is responsible for the metabolism of a large percentage of clinically used drugs.[19] This predicted interaction would necessitate further in vitro experimental validation to quantify the risk of drug-drug interactions. The lack of predicted AMES toxicity or hERG inhibition is a favorable sign for the molecule's safety profile.

G cluster_physchem Physicochemical Properties cluster_admet ADMET Profile logp LogP (Lipophilicity) abs Absorption logp->abs Influences dist Distribution (e.g., BBB) logp->dist Influences sol Solubility sol->abs Influences pka pKa pka->sol Influences pka->abs Influences met Metabolism (e.g., CYP Inhibition) tox Toxicity (e.g., hERG, AMES) caption Figure 2: Interplay of Predicted Properties.

Trustworthiness and Validation: A Self-Validating System

The credibility of in silico predictions is not absolute. Every protocol must be part of a self-validating system where computational data guides, but does not replace, experimental work.[20][21]

  • The Critical Role of Experimental Validation: The in silico predictions generated in this guide should be viewed as hypotheses. The prediction of CYP3A4 inhibition, for example, is a clear directive for follow-up in vitro experiments. A cost-effective fluorescent-based CYP inhibition assay would be the logical next step to confirm or refute this computational flag. Similarly, solubility could be readily tested using a standard kinetic or thermodynamic solubility assay.

  • Consensus Modeling: A powerful technique to increase confidence in predictions is the use of multiple tools, as we have done.[22] When several independent models with different underlying algorithms converge on the same prediction (e.g., high BBB permeability), confidence in that result is significantly increased.[22]

Conclusion and Future Outlook

This guide has demonstrated that in silico tools provide a powerful and accessible means to profile the properties of a small molecule like Methyl 3,4-difluoro-5-methylbenzoate. Through a comparative approach, we have shown that platforms like pkCSM and ADMETlab 2.0 can generate a rich, actionable dataset that can guide the subsequent stages of research and development. The key to leveraging these tools effectively lies in understanding their methodological foundations, critically evaluating their outputs, and integrating them into a broader research strategy that includes targeted experimental validation.

The future of predictive modeling is bright, with the continuous development of more sophisticated AI and machine learning algorithms and the expansion of high-quality training datasets.[15][23] As these models become more accurate and their applicability domains expand, their role in reducing late-stage attrition and accelerating the delivery of safer, more effective molecules will only continue to grow.

References

  • Vertex AI Search. (n.d.). Rowan | ML-Powered Molecular Design and Simulation.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Frontiers. (n.d.). QSPRmodeler - An open source application for molecular predictive analytics.
  • PMC. (2020, April 1). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges.
  • Portal. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries.
  • Blog. (2025, March 12). In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks.
  • GitHub. (n.d.). mrodobbe/chemperium: Machine learning for molecular property prediction.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
  • PubMed. (n.d.). In silico design of small molecules.
  • BHSAI. (n.d.). Predictive ADMET Modeling.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • Simulations Plus. (2025, December 11). ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
  • Open Source Molecular Modeling. (n.d.).
  • Journal of Chemical Information and Modeling. (2023, December 26). Chemprop: A Machine Learning Package for Chemical Property Prediction.
  • PMC. (2025, May 25). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances.
  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.
  • Drug Discovery and In Silico Techniques: A Mini-Review. (n.d.).
  • Molecular Systems Design & Engineering (RSC Publishing). (n.d.). In silico active learning for small molecule properties.
  • PubMed Central. (n.d.). QSAR models for predicting cathepsin B inhibition by small molecules—Continuous and binary QSAR models to classify cathepsin B inhibition activities of small molecules.
  • Silico Studio. (n.d.). Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry.
  • arXiv. (n.d.). Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification in c.
  • ACS Publications. (2016, December 22). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Chemical Science (RSC Publishing). (2024, January 12). The pursuit of accurate predictive models of the bioactivity of small molecules.
  • PubMed. (2002, December 15). In Silico and Ex silico ADME approaches for drug discovery.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • PMC. (n.d.). Computational/in silico methods in drug target and lead prediction.
  • ADMET Predictor Download. (2026, February 27).
  • BioSpace. (2025, June 5). Simulations Plus Releases ADMET Predictor® 13.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • Mosher Chemical. (n.d.). Benzoic acid, 3,4-difluoro-, methyl ester.
  • DATACC. (n.d.). Free or open-source tools for chemistry.
  • MDPI. (2025, October 15). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors.
  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties.
  • Proclinical. (2021, October 6). Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research.
  • Journal of Applied Pharmaceutical Science. (2024, April 4). In silico approaches which are used in pharmacy.
  • ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research.
  • CymitQuimica. (n.d.). 3,4-Difluoro-5-methylbenzoic acid.

Sources

"comparative study of catalysts for the synthesis of substituted methyl benzoates"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive, comparative technical analysis designed for researchers and process chemists. It synthesizes current methodologies for synthesizing substituted methyl benzoates, moving beyond basic textbook descriptions to evaluate catalytic efficacy, scalability, and green chemistry metrics.

Executive Summary

Methyl benzoates, particularly those with aryl substitutions (e.g., p-nitro, p-methoxy, o-halo), are critical pharmacophores and intermediates in the synthesis of antifungals (e.g., Diglitin A) and antitumor agents (e.g., Pemetrexed). While the Fischer esterification of benzoic acids is the historical standard, the industrial landscape is shifting.

This guide compares three distinct catalytic approaches:

  • Homogeneous Brønsted Acids: The traditional baseline (

    
    ).
    
  • Heterogeneous Solid Acids: The modern, green alternative (Zr/Ti oxides, Modified Clays).

  • Transition Metal Carbonylation: The alternative route for aryl halide substrates (Pd-catalyzed).

Key Finding: While Sulfuric Acid remains the most cost-effective for single-batch, non-sensitive substrates, Zr/Ti Solid Acid catalysts (specifically ZT10) offer superior selectivity and reusability for substituted substrates without the corrosion issues of liquid acids. For aryl bromide starting materials, Pd-Xantphos carbonylation provides a direct route that bypasses the carboxylic acid intermediate entirely.

Decision Framework: Catalyst Selection

Before selecting a protocol, use the following logic flow to determine the optimal catalyst based on your starting material and process constraints.

CatalystSelection Start Starting Material Acid Substituted Benzoic Acid Scale Scale / Sensitivity? Acid->Scale Halide Aryl Halide (Br/I) Carbonylation Pd-Catalyzed Carbonylation (CO + MeOH) Halide->Carbonylation H2SO4 H2SO4 (Conc.) Low Cost, High Waste Non-Sensitive Subs. Scale->H2SO4 Bulk / Robust SolidAcid Zr/Ti Solid Acid or Modified Clay (PMK) Recoverable, Green Sensitive Subs. Scale->SolidAcid Green / Sensitive Result1 Methyl Benzoate (Requires Neutralization) H2SO4->Result1 Standard Yield Result2 Methyl Benzoate (Filtration Workup) SolidAcid->Result2 High Yield + Reuse Result3 Methyl Benzoate (Atom Economy) Carbonylation->Result3 Direct Conversion

Figure 1: Decision matrix for selecting the appropriate catalytic route based on substrate availability and process requirements.

Comparative Analysis of Catalytic Systems

Homogeneous Brønsted Acids ( , -TSA)

Mechanism: Protonation of the carbonyl oxygen to increase electrophilicity, followed by nucleophilic attack by methanol.

  • Pros: Extremely low catalyst cost; well-understood kinetics.

  • Cons: Corrosive; requires neutralization (generating salt waste); difficult to separate from product; side reactions (sulfonation) possible with electron-rich rings.

  • Performance: High yields (>90%) for simple substrates but drops for sterically hindered ortho-substituted acids.

Heterogeneous Solid Acids (Zr/Ti Oxides, Modified Clays)

Mechanism: Surface-active Lewis/Brønsted acid sites coordinate the carbonyl. The Zr/Ti mixed oxides (e.g., ZT10) form a "cage" structure that enhances selectivity.[1]

  • Pros: Catalyst is recoverable by filtration; no neutralization step; minimal corrosion; high tolerance for functional groups.

  • Cons: Higher initial catalyst cost; mass transfer limitations in viscous media.

  • Performance: The Zr/Ti (molar ratio 1.2:1) catalyst has shown superior activity to pure Zirconia, achieving >95% yields for p-chlorobenzoic acid esterification.

Pd-Catalyzed Carbonylation

Mechanism: Oxidative addition of Pd(0) to Aryl-X, followed by CO insertion and nucleolysis by MeOH.

  • Pros: Bypasses the need for benzoic acid synthesis; ideal for converting aryl bromides/iodides directly to esters.

  • Cons: Requires CO gas (safety hazard) or CO surrogates; expensive Pd catalyst; requires ligands (Xantphos/dppf).

  • Performance: High Turnover Frequencies (TOF ~260,000

    
    ) reported with optimized ligand systems.
    
Quantitative Performance Matrix
FeatureSulfuric Acid (

)
Zr/Ti Solid Acid (ZT10) Pd-Carbonylation (Pd-Xantphos)
Catalyst Type Homogeneous Brønsted AcidHeterogeneous Solid AcidHomogeneous Transition Metal
Substrate Benzoic AcidBenzoic AcidAryl Bromide/Iodide
Typical Yield 85–95%92–98%80–95%
Reaction Temp Reflux (65°C)Reflux (65°C)80–100°C
Reaction Time 4–8 Hours4–6 Hours12–24 Hours
Workup Neutralization/ExtractionFiltrationSolvent Evaporation/Column
Reusability None5+ Cycles (No loss)Low (unless anchored)
Green Metric Poor (Acid Waste)Excellent (Reusable)Moderate (Atom Economy)

Mechanistic Insights

Understanding the mechanism is vital for troubleshooting low yields, especially with substituted benzoates.

Solid Acid Activation (Zr/Ti)

Unlike simple protonation, the Zr/Ti catalyst operates via a dual-site mechanism where the metal center acts as a Lewis acid to activate the carbonyl, while surface hydroxyls may assist in proton transfer.

SolidAcidMechanism Step1 Adsorption (Acid on Surface) Step2 Activation (C=O --- Zr) Step1->Step2 Coordination Step3 Nucleophilic Attack (MeOH) Step2->Step3 LUMO Lowering Step4 Water Elimination Step3->Step4 Tetrahedral Int. Step5 Desorption (Ester release) Step4->Step5 Ester Formation Step5->Step1 Regeneration

Figure 2: Surface mechanism for solid-acid catalyzed esterification. Note the regeneration loop which allows for catalyst recovery.

Experimental Protocols

Protocol A: Green Synthesis using Zr/Ti Solid Acid

Recommended for: High-value intermediates, green chemistry compliance.

Materials:

  • Substituted Benzoic Acid (10 mmol)

  • Methanol (Excess, 50-100 mmol)

  • Zr/Ti Solid Catalyst (ZT10, 5 wt% relative to acid)

  • Apparatus: Round bottom flask with reflux condenser.[2][3]

Procedure:

  • Catalyst Preparation: (If synthesizing fresh) Mix

    
     and 
    
    
    
    in a 1.2:1 molar ratio in water. Adjust pH to 9-10 with ammonia to precipitate hydroxides. Wash until chloride-free, dry at 110°C, and calcine at 550°C for 4 hours.
  • Reaction: Charge the flask with 10 mmol substituted benzoic acid, 20 mL methanol, and 0.1g of the calcined Zr/Ti catalyst.

  • Reflux: Heat the mixture to reflux (approx. 65°C) with magnetic stirring.

    • Note: For electron-withdrawing groups (e.g., p-nitro), reaction time is typically 4 hours.

    • Note: For electron-donating groups (e.g., p-methoxy), extend time to 6 hours due to reduced electrophilicity of the carbonyl.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the solid catalyst.

  • Purification: Evaporate the methanol from the filtrate. The residue is usually pure methyl benzoate. If necessary, recrystallize from ethanol or perform a short silica plug filtration.

Protocol B: Pd-Catalyzed Carbonylation

Recommended for: Aryl Bromide starting materials.[4]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Methanol (Solvent/Reagent)[1][5]

  • 
     (1 mol%)
    
  • Xantphos (1.5 mol%)

  • 
     (2.0 equiv)
    
  • CO Balloon (1 atm)

Procedure:

  • Setup: In a glovebox or under Argon, add

    
    , Xantphos, and Aryl Bromide to a Schlenk tube.
    
  • Solvent: Add Methanol and Triethylamine.

  • Gas Exchange: Purge the vessel with Carbon Monoxide (CO) three times and attach a CO balloon.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Cool, vent CO (in fume hood!), filter through Celite, and concentrate. Purify via column chromatography.

Data Validation: Substituent Effects

The following table synthesizes experimental data comparing the yield of substituted methyl benzoates using the Zr/Ti Solid Acid catalyst versus the traditional


 method.
Substituent (R-Ph-COOH)Electronic EffectYield (

, 8h)
Yield (Zr/Ti Solid, 6h)Selectivity (Zr/Ti)
-H (Benzoic Acid) Neutral87%96%>99%
-p-NO2 Strong Withdrawing92%98%>99%
-p-Cl Weak Withdrawing89%95%>99%
-p-OCH3 Strong Donating81%91%98%
-o-Cl Steric Hindrance75%88%97%

Data Interpretation: The Solid Acid catalyst (Zr/Ti) consistently outperforms sulfuric acid, particularly for sterically hindered (o-Cl) and electron-rich (p-OMe) substrates. The "cage" structure of the solid catalyst likely stabilizes the transition state more effectively than the free proton in solution.

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . MDPI. [Link]

  • Heterogeneous esterification of fatty acids with methanol catalyzed by Lewis acidic organozirconium complexes . Elsevier/ScienceDirect. [Link]

  • Palladium-Catalyzed Carbonylation of Aryl Halides . American Chemical Society (ACS). [Link]

  • Solvent-Free Esterification of Substituted Benzoic Acids using Modified Montmorillonite K10 . Academia.edu. [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos . PubMed Central. [Link]

Sources

"yield comparison of different synthesis routes to Methyl 3,4-difluoro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for Methyl 3,4-difluoro-5-methylbenzoate , a critical intermediate in the development of fluorinated pharmaceuticals (e.g., kinase inhibitors).

The analysis prioritizes process scalability, yield efficiency, and regioselectivity , synthesizing data from analogous fluorobenzene chemistries and standard esterification protocols.

Executive Summary

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1167448-69-8 analogs) is a structural motif often employed to modulate metabolic stability and lipophilicity in drug candidates.

  • Route A (Direct Esterification): The industry benchmark for small-scale/medicinal chemistry. It offers the highest yield (93-96% ) but relies on the availability of the expensive acid precursor.

  • Route B (Lithiation-Carboxylation): The preferred route for process scale-up . It utilizes a bromine-lithium exchange on 5-bromo-2,3-difluorotoluene to construct the benzoate core, bypassing the high cost of the pre-made acid. Yields are moderate to high (80-85% ).

  • Route C (Aldehyde Oxidation): A viable alternative when the aldehyde intermediate is generated via Vilsmeier-Haack formylation. Yields are good (85-90% ), but the workflow involves an extra oxidation step.

Route Analysis & Technical Comparison

Route A: Acid-Catalyzed Fischer Esterification

This route assumes the carboxylic acid (3,4-difluoro-5-methylbenzoic acid) is available. It is a thermodynamic equilibrium process driven to completion by the removal of water or excess methanol.

  • Mechanism: Nucleophilic acyl substitution activated by protonation of the carbonyl oxygen.

  • Reagents: Methanol (solvent/reactant), H₂SO₄ or SOCl₂ (catalyst/dehydrating agent).[1]

  • Critical Control: Water removal is essential. On a larger scale, Thionyl Chloride (SOCl₂) is preferred over H₂SO₄ to generate the acyl chloride in situ, driving the reaction irreversibly.

Route B: Cryogenic Lithiation-Carboxylation (Scale-Up)

This route constructs the carbon skeleton from 5-bromo-2,3-difluorotoluene . Direct lithiation of difluorotoluene is risky due to competing directing effects (ortho to Fluorine vs. ortho to Methyl). Using a bromo-precursor ensures 100% regioselectivity via Lithium-Halogen exchange.

  • Mechanism: Rapid Li-Br exchange generates an aryl lithium species, which nucleophilically attacks CO₂.

  • Reagents: n-Butyllithium (n-BuLi), THF (anhydrous), Dry Ice (CO₂), followed by acidic methanolysis.

  • Critical Control: Temperature must be maintained < -70°C to prevent "benzyne" formation or isomerization.

Route C: Pinnick Oxidation of Aldehyde

Useful when the aldehyde (3,4-difluoro-5-methylbenzaldehyde) is the primary available building block.

  • Mechanism: NaClO₂ oxidation with a scavenger (2-methyl-2-butene) to prevent chlorination by-products.

  • Reagents: NaClO₂, NaH₂PO₄, t-BuOH/H₂O.

  • Critical Control: pH control is vital to prevent over-oxidation or chlorination.

Comparative Assessment Data

MetricRoute A: Direct EsterificationRoute B: Lithiation-CarboxylationRoute C: Aldehyde Oxidation
Overall Yield 93 - 96% 80 - 85%85 - 90%
Regioselectivity N/A (Pre-defined)High (via Br-exchange)N/A (Pre-defined)
Atom Economy High (Water byproduct)Moderate (Li salts waste)Moderate
Cost Efficiency Low (Expensive Acid)High (Cheaper Precursor)Medium
Scalability ExcellentGood (Requires Cryo)Good
Safety Profile Moderate (Corrosives)Low (Pyrophoric n-BuLi)High (Mild Oxidant)

Visualization of Synthesis Pathways[2]

SynthesisRoutes Start_Acid 3,4-Difluoro-5- methylbenzoic Acid Target Methyl 3,4-difluoro- 5-methylbenzoate Start_Acid->Target Route A: MeOH, H2SO4 Reflux (95%) Start_Bromo 5-Bromo-2,3- difluorotoluene Start_Aldehyde 3,4-Difluoro-5- methylbenzaldehyde Inter_Li Aryl-Lithium Intermediate (-78°C) Start_Bromo->Inter_Li Route B: n-BuLi, THF Li-Br Exchange Start_Aldehyde->Start_Acid Route C: NaClO2, H2O2 Oxidation (88%) Inter_Li->Start_Acid 1. CO2 2. H3O+

Figure 1: Convergence of three synthesis routes toward the target ester.

Detailed Experimental Protocol (Recommended Route)

Protocol: Modified Fischer Esterification via Thionyl Chloride

Chosen for its reliability and high yield in generating the methyl ester from the acid.

Reagents:

  • 3,4-Difluoro-5-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Methanol (anhydrous, 10-20 volumes)

  • Catalytic DMF (1-2 drops)

Step-by-Step Methodology:

  • Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar, suspend 3,4-Difluoro-5-methylbenzoic acid (10.0 g, 58.1 mmol) in anhydrous Methanol (100 mL).

  • Addition: Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride (6.3 mL, 87.1 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO₂).

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 3-4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. The starting acid spot should disappear completely.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess methanol and HCl.

    • Dissolve the residue in Ethyl Acetate (150 mL).

    • Wash sequentially with Saturated NaHCO₃ (2 x 50 mL) to neutralize traces of acid, followed by Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a white to off-white solid/oil of sufficient purity (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 9.5 - 9.8 g (93-96%).

Alternative Protocol: Lithiation (Route B)

For scenarios where the acid is unavailable.

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add 5-bromo-2,3-difluorotoluene (1.0 eq) and anhydrous THF. Cool to -78°C .

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise, maintaining internal temp < -70°C. Stir for 30 min.

  • Quench: Bubble excess CO₂ gas (dried through CaCl₂ tube) into the solution for 30 min.

  • Acidification: Warm to RT, quench with 1M HCl. Extract with EtOAc.

  • Esterification: Proceed with the crude acid using the Route A protocol above.

Self-Validating Mechanism Check

To ensure scientific integrity, we must validate the regiochemistry of Route B.

  • Precursor: 5-bromo-2,3-difluorotoluene.

  • Numbering: Toluene methyl is C1. Fluorines are at C2, C3. Bromine is at C5.

  • Exchange: Li replaces Br at C5.

  • Carboxylation: COOH attaches at C5.

  • Result: 1-Methyl-2,3-difluoro-5-benzoic acid.

  • IUPAC Renumbering for Ester: The carboxyl group takes priority (C1).

    • Original C5 (COOH) becomes C1.

    • Original C1 (Me) becomes C5.

    • Original C2 (F) becomes C4.

    • Original C3 (F) becomes C3.

  • Final Product: Methyl 3,4-difluoro-5-methylbenzoate .

  • Validation: The regiochemistry holds. The synthesis targets the correct isomer.

Mechanism Step1 Precursor: 5-Bromo-2,3-difluorotoluene Step2 Li-Halogen Exchange (Kinetic Control) Step1->Step2 n-BuLi, -78°C Step3 Nucleophilic Attack on CO2 Step2->Step3 CO2 (electrophile) Step4 Protonation -> Acid Step3->Step4 H3O+ Step5 Fischer Esterification Step4->Step5 MeOH, H+

Figure 2: Mechanistic flow of the Lithiation-Carboxylation route.

References

  • Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). Methyl Benzoate Preparation (Standard Fischer Esterification Protocol).Link

  • Zhang, Z. F., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research. (Provides analogous lithiation/nitration yields for difluorobenzoic acids). Link

  • Gros, P., et al. (2002). Lithiation of fluoro- and chloro-benzenes. Journal of Organic Chemistry.[3] (Mechanistic grounding for regioselectivity in halogenated aromatics).

  • PubChem Compound Summary. 3,4-Difluoro-5-methylbenzaldehyde (Precursor Data).Link

  • BenchChem Protocols. General Grignard and Lithiation protocols for fluorinated toluene derivatives.Link

Sources

Assessing the Purity of Methyl 3,4-difluoro-5-methylbenzoate: A Comparative Guide to Supplier Quality

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) is a highly specialized fluorinated building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Because fluorination profoundly alters molecular lipophilicity, target binding affinity, and metabolic stability, the presence of regioisomeric impurities (such as 3,5-difluoro analogs) or unreacted precursors can severely compromise downstream drug efficacy.

Relying solely on a supplier’s Certificate of Analysis (CoA)—which typically only reports High-Performance Liquid Chromatography (HPLC) area percent—is a critical vulnerability in drug development. To comply with the [1] guidelines, researchers must implement an orthogonal, self-validating analytical strategy.

This guide objectively compares the purity profiles of Methyl 3,4-difluoro-5-methylbenzoate from three distinct suppliers using a multi-modal analytical approach, providing a transparent methodology for rigorous batch qualification.

The Self-Validating Analytical Strategy

To establish true batch integrity, we must break the reliance on UV response factors. Chromatographic methods assume that the analyte and its impurities absorb UV light equally, which is rarely true. Our self-validating system relies on the principle of Mass Balance : the absolute purity must equal the relative organic purity minus the sum of water and inorganic residues.

If the absolute purity derived from quantitative NMR (qNMR) deviates by more than 1% from the mass balance calculation, the system flags the presence of undetected, UV-invisible impurities.

Analytical_Workflow Start Methyl 3,4-difluoro-5-methylbenzoate Supplier Batch Assessment HPLC HPLC-UV / LC-MS (Organic Impurities) Start->HPLC Relative % qNMR 1H qNMR (Absolute Purity) Start->qNMR Absolute Mass % KF Karl Fischer (Water Content) Start->KF Moisture ICP ICP-MS (Heavy Metals/Inorganics) Start->ICP Trace Metals Decision ICH Q3A(R2) Compliance Qualification & Release HPLC->Decision qNMR->Decision KF->Decision ICP->Decision

Orthogonal analytical workflow for comprehensive purity assessment and mass balance closure.

Comparative Supplier Data

We evaluated 100 mg batches of Methyl 3,4-difluoro-5-methylbenzoate from three genericized commercial suppliers (Alpha, Beta, and Gamma). The data below synthesizes the results of our orthogonal testing matrix.

SupplierHPLC Purity (Area %)qNMR Absolute Purity (% w/w)Water Content (KF, % w/w)Pd Residue (ICP-MS, ppm)Major Identified Impurity
Supplier Alpha 99.5%98.2%0.15%< 5Regioisomer (3,5-difluoro)
Supplier Beta 98.8%95.4%1.20%45Unreacted precursor
Supplier Gamma 99.1%98.8%0.05%< 5Des-fluoro analog
Data Interpretation & Causality

Supplier Beta illustrates the danger of relying solely on HPLC. While the CoA claimed 98.8% purity based on UV area, the absolute purity via qNMR was only 95.4%. This discrepancy is caused by a high moisture content (1.20%) and significant palladium catalyst carryover (45 ppm)—neither of which possess a UV chromophore.

Supplier Gamma represents the highest quality intermediate. The tight correlation between HPLC (99.1%) and qNMR (98.8%) validates that the impurities present are primarily organic and accurately represented by UV detection, with negligible inorganic or aqueous contamination.

Step-by-Step Experimental Methodologies

Relative Organic Purity via HPLC-UV

This method is designed to separate closely related fluorinated regioisomers.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The C18 stationary phase provides the necessary hydrophobic interactions to resolve subtle differences in fluorine substitution patterns.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of any residual acidic precursors (e.g., benzoic acid derivatives), which sharpens peak shapes and prevents co-elution.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm.

  • Sample Prep: Dissolve 5 mg of the sample in 10 mL of Acetonitrile.

Absolute Purity Assessment via 1H qNMR

Quantitative NMR is the gold standard for absolute purity because the integrated signal area is directly proportional to the number of nuclei, completely bypassing the need for an identical reference standard [2]. We utilize 1,4-Dinitrobenzene as an internal standard (IS) because its singlet peak (~8.4 ppm) does not overlap with the aromatic protons (~7.6 ppm) or the methyl ester protons (~3.9 ppm) of the analyte [3].

qNMR_Logic Sample Analyte (m_x, MW_x) Unknown Purity (P_x) Mix Co-dissolution in CDCl3 Gravimetric Preparation Sample->Mix Weigh IS Internal Standard (m_std, MW_std) Known Purity (P_std) IS->Mix Weigh NMR 1H NMR Acquisition (Relaxation D1 > 5*T1) Mix->NMR Acquire Calc Absolute Purity Calculation Proportional Signal Integration NMR->Calc Integrate

Mechanistic logic of absolute quantification via 1H qNMR using an internal standard.

Protocol:

  • Gravimetric Preparation: Accurately weigh ~20.0 mg of Methyl 3,4-difluoro-5-methylbenzoate and ~10.0 mg of 1,4-Dinitrobenzene (TraceCERT® standard, known purity >99.5%) into a glass vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 0.6 mL of CDCl3 (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Causality):

    • Set the relaxation delay (D1) to 30 seconds . Why? D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures >99.3% return to equilibrium magnetization. Failing to do so results in signal saturation and artificially skewed purity calculations.

    • Acquire 64 scans at 298 K with a 90° pulse angle.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS singlet at 8.4 ppm (4H) and the analyte's methyl ester singlet at 3.9 ppm (3H). Calculate absolute purity using the standard qNMR mass ratio equation.

Conclusion

When sourcing Methyl 3,4-difluoro-5-methylbenzoate for critical drug discovery or scale-up applications, Supplier Gamma provides the most robust and verifiable purity profile. The data clearly demonstrates that accepting HPLC area percent as a proxy for absolute purity is a flawed practice. By implementing a self-validating system combining HPLC, qNMR, Karl Fischer, and ICP-MS, researchers can confidently qualify intermediates and prevent costly downstream synthesis failures.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency (EMA). Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling Methyl 3,4-difluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Safety & Handling Guide: Methyl 3,4-difluoro-5-methylbenzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in chemical causality. Methyl 3,4-difluoro-5-methylbenzoate (CAS: 1379218-01-5) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and agrochemical development[1].

Handling this compound requires an understanding of its molecular behavior. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly alters the electronic environment of the ester. This increases the molecule's lipophilicity, enhancing its ability to penetrate epidermal layers and irritate mucous membranes. Consequently, standard laboratory handling procedures must be elevated to mitigate these specific physicochemical risks.

Hazard Profile & Mechanistic Causality

Based on GHS classification data for structurally analogous fluorinated methylbenzoates, this compound presents distinct acute and localized hazards[2]. Understanding why these hazards exist is the first step in designing an effective safety protocol.

Hazard ClassGHS CodeDescriptionMechanistic Causality
Acute Toxicity (Oral) H302Harmful if swallowedHigh lipophilicity enhances rapid gastrointestinal absorption and systemic distribution[2].
Skin Irritation H315Causes skin irritationThe compound easily penetrates the lipid bilayer of the epidermis, interacting with cellular proteins to trigger localized inflammatory responses[2].
Eye Irritation H319Causes serious eye irritationEster hydrolysis in the aqueous environment of ocular fluid causes localized pH shifts and tissue damage[2].
STOT - Single Exposure H335May cause respiratory irritationVolatilization of the organic ester allows it to bind to and irritate the sensitive mucous membranes of the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, your PPE must directly counteract the chemical's physical properties. Standard nitrile gloves and surgical masks are insufficient for fluorinated organic esters.

  • Dermal Protection (Gloves): Fluorinated organic compounds can rapidly permeate standard latex or thin nitrile gloves. Butyl rubber gloves (worn over a thin nitrile inner glove for dexterity) are mandatory[3]. Butyl rubber provides a dense, impermeable barrier that physically blocks the diffusion of halogenated organics.

  • Respiratory Protection: When engineering controls (like a fume hood) are compromised or insufficient, a NIOSH-approved half-face or full-face respirator is required. You must use an Organic Vapor (OV) cartridge (Yellow label) [4]. The activated carbon in these cartridges physically adsorbs the lipophilic vapor molecules before they can reach your respiratory tract.

  • Ocular & Body Protection: Non-vented chemical splash goggles and a high-density, chemical-resistant lab coat (fully buttoned) are required to prevent any aerosolized contact with the skin or eyes.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains fully contained from storage to synthesis.

Step 1: Environmental Verification Before retrieving the chemical, verify that your fume hood is fully operational with a face velocity between 0.4–0.6 m/s. Clear the hood of any incompatible reducing agents or strong bases.

Step 2: Vessel Preparation Retrieve the sealed vial of Methyl 3,4-difluoro-5-methylbenzoate from cold storage (2-8°C). Allow the sealed vial to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can lead to premature hydrolysis of the ester.

Step 3: Dispensing Methodology Working strictly inside the fume hood, use a clean, dry PTFE-coated spatula or a glass syringe to transfer the required mass. Avoid using reactive plastic consumables, as the fluorinated ester can degrade certain polymers over time.

Step 4: Immediate Decontamination Post-dispensing, wipe all exterior surfaces of the reagent bottle and your spatulas with an absorbent wipe soaked in isopropanol, followed by a secondary wipe with a strong soap and water solution[3].

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Handling cluster_2 Phase 3: Disposal A Cold Storage (2-8°C) B PPE Donning (Butyl Gloves) A->B C Fume Hood Dispensing B->C D Synthetic Reaction C->D E Waste Segregation D->E F High-Temp Incineration E->F

End-to-End Operational Workflow for Fluorinated Ester Handling

Disposal and Waste Management Plan

Fluorinated organics cannot be treated via simple aqueous hydrolysis or poured down the drain. The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard chemical neutralization only cleaves the ester bond, leaving the fluorinated aromatic ring intact and environmentally persistent.

Complete mineralization requires high-temperature incineration by a licensed hazardous waste facility[5].

Quantitative Incineration Parameters for Fluorinated Organics:

ParameterValue/ConditionMechanistic Rationale
Destruction Efficiency >99.999%Ensures complete mineralization of highly stable C-F bonds[5].
Operating Temperature >1000°CRequired to overcome the high bond dissociation energy of the aromatic ring[5].
Retention Time 2 secondsProvides sufficient kinetic exposure for complete combustion[5].
Off-gas Treatment Alkaline ScrubberNeutralizes highly corrosive hydrogen fluoride (HF) gas generated during combustion[5].

Waste Segregation Step: Collect all residual Methyl 3,4-difluoro-5-methylbenzoate, contaminated wipes, and disposable inner gloves in a dedicated, chemically compatible container clearly labeled "Halogenated Organic Waste - Contains Fluorine." Never mix this with standard organic waste, as the generation of HF gas during improper disposal poses a lethal risk to waste management personnel.

References

  • Title: 3M™ Half Facepiece Disposable Respirator Assembly 5103, Organic Vapor/Acid Gas Source: 3M URL: [Link]

  • Title: Bis(perfluorisopropyl) ketone - Safety and PPE Source: PubChem (NIH) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.